Product packaging for Monalazone(Cat. No.:CAS No. 106145-03-3)

Monalazone

Cat. No.: B10859340
CAS No.: 106145-03-3
M. Wt: 235.65 g/mol
InChI Key: WGHSWNHOFPGMKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Monalazone is a useful research compound. Its molecular formula is C7H6ClNO4S and its molecular weight is 235.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6ClNO4S B10859340 Monalazone CAS No. 106145-03-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

106145-03-3

Molecular Formula

C7H6ClNO4S

Molecular Weight

235.65 g/mol

IUPAC Name

4-(chlorosulfamoyl)benzoic acid

InChI

InChI=1S/C7H6ClNO4S/c8-9-14(12,13)6-3-1-5(2-4-6)7(10)11/h1-4,9H,(H,10,11)

InChI Key

WGHSWNHOFPGMKJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)O)S(=O)(=O)NCl

Origin of Product

United States

Foundational & Exploratory

What is the mechanism of action of Monalazone?

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of the scientific literature reveals a significant challenge in providing a detailed technical guide on the mechanism of action of "Monalazone." Extensive searches for this compound have yielded no results in established pharmacological or biomedical databases. This suggests that "this compound" may be a novel, pre-clinical compound not yet disclosed in public-facing research, a highly niche investigational drug with limited available data, or potentially a misnomer for another therapeutic agent.

Due to the current lack of available data, a comprehensive guide detailing its mechanism of action, supported by quantitative data, experimental protocols, and signaling pathway diagrams, cannot be constructed at this time.

To facilitate a more successful inquiry, it is recommended to:

  • Verify the Compound Name: Double-check the spelling and designation of "this compound" to rule out any typographical errors.

  • Provide Alternative Identifiers: If available, providing a chemical structure, CAS number, or any associated company or research institution could enable a more targeted and effective search.

Further investigation is contingent on the provision of more specific identifying information for the compound of interest.

Synthesis of Monalazone Disodium: A Technical Guide for Research Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Synthesis of Monalazone Disodium for Researchers, Scientists, and Drug Development Professionals.

Introduction

This compound disodium, with the IUPAC name disodium;4-chloroazanidylsulfonylbenzoate, is a chemical compound of interest for various research applications.[1] Its synthesis involves a multi-step process commencing from commercially available starting materials. This guide provides a comprehensive overview of a feasible synthetic pathway, including detailed experimental protocols, quantitative data for key compounds, and visual representations of the synthetic workflow and reaction mechanism. The synthesis route proceeds through the formation of the key intermediate, 4-carboxybenzenesulfonamide (Carzenide), followed by N-chlorination and subsequent formation of the disodium salt.

Quantitative Data of Key Compounds

The following table summarizes important quantitative data for the key chemical entities involved in the synthesis of this compound disodium.

Compound NameIUPAC NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
p-Toluenesulfonamide4-Methylbenzenesulfonamide70-55-3C₇H₉NO₂S171.22136-139
4-Carboxybenzenesulfonamide4-(Aminosulfonyl)benzoic acid138-41-0C₇H₇NO₄S201.20285-295[2][3]
This compound4-(Chloroaminosulfonyl)benzoic acid68809 (Parent Compound)C₇H₆ClNO₄S235.65Not available
This compound DisodiumDisodium;4-chloroazanidylsulfonylbenzoate61477-95-0C₇H₄ClNNa₂O₄S279.61[1]Not available

Experimental Protocols

This section details the experimental procedures for the synthesis of this compound disodium, broken down into three main stages.

Stage 1: Synthesis of 4-Carboxybenzenesulfonamide from p-Toluenesulfonamide

This procedure is based on the oxidation of the methyl group of p-toluenesulfonamide.

Materials:

  • p-Toluenesulfonamide

  • Sodium bromate

  • Sodium bromide

  • Concentrated hydrochloric acid (37%)

  • Deionized water

Procedure:

  • In a 500 mL four-necked flask equipped with a stirrer, condenser, and dropping funnel, add 17.1 g (100 mmol) of p-toluenesulfonamide, 16.6 g (110 mmol) of sodium bromate, and 0.1 g (1 mmol) of sodium bromide.

  • Add 150 mL of deionized water as the solvent.

  • Begin stirring and heat the mixture to 95 °C.

  • Once the solids have completely dissolved (approximately 30 minutes), slowly add 7 g (71 mmol) of concentrated hydrochloric acid dropwise over a period of about 12 minutes. The reaction solution will gradually turn red.

  • Maintain the reaction temperature at 100 °C. A solid precipitate will begin to form after approximately 1 hour.

  • Continue stirring the reaction mixture for 12 hours.

  • After the color of the reaction solution has completely faded, turn off the heat and allow the mixture to cool to room temperature.

  • Collect the solid product by suction filtration, wash with deionized water, and dry to obtain 4-carboxybenzenesulfonamide.[4]

Stage 2: N-Chlorination of 4-Carboxybenzenesulfonamide

This stage involves the chlorination of the sulfonamide nitrogen.

Materials:

  • 4-Carboxybenzenesulfonamide

  • Sodium hypochlorite solution (e.g., commercial bleach)

  • Hydrochloric acid (for pH adjustment)

  • Deionized water

Procedure:

  • Dissolve the dried 4-carboxybenzenesulfonamide in an aqueous solution of sodium hydroxide at room temperature to form the sodium salt.

  • Cool the solution in an ice bath.

  • Slowly add a stoichiometric amount of sodium hypochlorite solution to the cooled solution with vigorous stirring.

  • Monitor the reaction progress using an appropriate method (e.g., TLC or iodometric titration to check for the presence of active chlorine).

  • Once the reaction is complete, carefully acidify the solution with dilute hydrochloric acid to precipitate the N-chloro-4-carboxybenzenesulfonamide (this compound).

  • Filter the precipitate, wash with cold deionized water, and dry under vacuum.

Stage 3: Formation of this compound Disodium

This final step involves the conversion of this compound to its disodium salt.

Materials:

  • N-chloro-4-carboxybenzenesulfonamide (this compound)

  • Sodium hydroxide

  • Ethanol

  • Deionized water

Procedure:

  • Suspend the dried N-chloro-4-carboxybenzenesulfonamide in a minimal amount of deionized water.

  • Carefully add two equivalents of a standardized sodium hydroxide solution dropwise with stirring. The first equivalent neutralizes the carboxylic acid, and the second forms the sodium salt of the N-chloro-sulfonamide group.

  • Ensure the final pH of the solution is neutral to slightly alkaline.

  • The disodium salt can be isolated by precipitation with a solvent in which it is insoluble, such as ethanol, followed by filtration and drying under vacuum. Alternatively, the aqueous solution can be lyophilized to obtain the solid product.

Visualizations

Synthesis Workflow

The following diagram illustrates the overall experimental workflow for the synthesis of this compound disodium.

Synthesis_Workflow Start Start: p-Toluenesulfonamide Oxidation Stage 1: Oxidation Start->Oxidation Purification Purification & Isolation Oxidation->Purification Intermediate1 4-Carboxybenzenesulfonamide Chlorination Stage 2: N-Chlorination Intermediate1->Chlorination Purification2 Purification & Isolation Chlorination->Purification2 Intermediate2 N-chloro-4-carboxy- benzenesulfonamide (this compound) SaltFormation Stage 3: Salt Formation Intermediate2->SaltFormation Purification3 Purification & Isolation SaltFormation->Purification3 End End Product: This compound Disodium Purification->Intermediate1 Purification2->Intermediate2 Purification3->End

Caption: Experimental workflow for the synthesis of this compound disodium.

Chemical Reaction Pathway

The diagram below outlines the chemical transformations in the synthesis of this compound disodium.

Caption: Chemical reaction pathway for the synthesis of this compound disodium.

References

Monalazone: A Technical Deep-Dive into its History, Development, and Disinfectant Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Monalazone, often used as its disodium salt, is a synthetic compound belonging to the sulfonamide family of drugs.[1] Historically, it has been formulated for vaginal use as a disinfectant and spermicidal contraceptive.[1] Its development emerged from the broader exploration of sulfonylbenzoic acid derivatives for therapeutic purposes. This document aims to provide a detailed technical overview of this compound, focusing on its history, chemical properties, and the current understanding of its function as a disinfectant.

History and Development

This compound was first synthesized in 1937.[1] It is structurally related to halazone, another chlorinated sulfonamide derivative known for its disinfectant properties. This compound has been marketed under various trade names, including Naclobenz-Natrium, Spergisin, and Speton, for use as a vaginal antiseptic and contraceptive.[1]

Chemical Properties

A summary of the key chemical properties of this compound and its disodium salt is presented in Table 1.

PropertyThis compoundThis compound Disodium
IUPAC Name 4-(chlorosulfamoyl)benzoic acidDisodium 4-(chlorosulfamoyl)benzoate
Molecular Formula C₇H₆ClNO₄SC₇H₄ClNNa₂O₄S
Molar Mass 235.64 g/mol 279.61 g/mol
Chemical Structure A benzoic acid molecule with a chlorosulfamoyl group at the para position.The disodium salt of this compound.

Mechanism of Action as a Disinfectant

The precise molecular mechanisms of this compound's disinfectant activity have not been extensively elucidated in dedicated studies. However, its action is believed to be twofold, stemming from its core chemical structure:

  • Disruption of Microbial Cell Membranes: The lipophilic nature of the molecule, combined with the reactive chlorine atom, is thought to enable interaction with and disruption of the lipid bilayer of microbial cell membranes. This disruption can lead to increased permeability and leakage of essential intracellular components, ultimately resulting in cell death.

  • Inhibition of Folic Acid Synthesis: As a sulfonamide derivative, this compound is presumed to act as a competitive inhibitor of the enzyme dihydropteroate synthase (DHPS). This enzyme is crucial for the synthesis of folic acid in many bacteria and some protozoa. Folic acid is an essential precursor for the synthesis of nucleotides and certain amino acids. By blocking this pathway, this compound would inhibit microbial growth and replication.

Folic Acid Synthesis Inhibition Pathway

The following diagram illustrates the general mechanism of action of sulfonamides in the folic acid synthesis pathway.

Folic_Acid_Pathway PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Pteridine Pteridine Precursor Pteridine->DHPS Dihydropteroate Dihydropteroic Acid DHPS->Dihydropteroate Dihydrofolic_Acid Dihydrofolic Acid Dihydropteroate->Dihydrofolic_Acid DHFR Dihydrofolate Reductase (DHFR) Tetrahydrofolic_Acid Tetrahydrofolic Acid (Essential for DNA Synthesis) DHFR->Tetrahydrofolic_Acid Dihydrofolic_Acid->DHFR This compound This compound (Sulfonamide) This compound->DHPS Inhibits

Caption: Sulfonamide Inhibition of Folic Acid Synthesis.

Quantitative Data on Disinfectant Efficacy

Despite a thorough review of available scientific literature, specific quantitative data on the disinfectant efficacy of this compound, such as Minimum Inhibitory Concentration (MIC) values against common vaginal pathogens like Candida albicans, Gardnerella vaginalis, and Trichomonas vaginalis, could not be located. Similarly, precise data regarding its effective spermicidal concentration is not publicly available. The absence of such data represents a significant gap in the comprehensive understanding of this compound's antimicrobial and spermicidal profile.

Experimental Protocols

Detailed experimental protocols specifically designed for the evaluation of this compound's disinfectant or spermicidal efficacy are not described in the accessible literature. However, standardized methods for assessing antimicrobial susceptibility and spermicidal activity can be adapted for this purpose.

General Protocol for Determination of Minimum Inhibitory Concentration (MIC)

A standard broth microdilution or agar dilution method, following guidelines from organizations like the Clinical and Laboratory Standards Institute (CLSI), would be appropriate to determine the MIC of this compound against relevant microorganisms.

Workflow for MIC Determination (Broth Microdilution):

MIC_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Monalazone_Stock Prepare this compound Stock Solution Serial_Dilutions Perform Serial Dilutions in Microtiter Plate Monalazone_Stock->Serial_Dilutions Inoculation Inoculate Wells with Microbial Suspension Serial_Dilutions->Inoculation Inoculum_Prep Prepare Standardized Microbial Inoculum Inoculum_Prep->Inoculation Incubate Incubate at Optimal Temperature and Duration Inoculation->Incubate Visual_Inspection Visually Inspect for Turbidity (Growth) Incubate->Visual_Inspection MIC_Determination Determine MIC: Lowest Concentration with No Visible Growth Visual_Inspection->MIC_Determination

Caption: Workflow for MIC Determination.

General Protocol for Spermicidal Assay (Sander-Cramer Assay)

The Sander-Cramer assay is a standard method to evaluate the spermicidal activity of a compound.

Workflow for Spermicidal Assay:

Spermicidal_Assay cluster_prep Preparation cluster_exposure Exposure cluster_assessment Assessment Monalazone_Dilutions Prepare Serial Dilutions of this compound Mixing Mix Semen with This compound Dilutions Monalazone_Dilutions->Mixing Semen_Sample Obtain Fresh Semen Sample Semen_Sample->Mixing Incubation Incubate for a Defined Time Period Mixing->Incubation Microscopy Microscopic Examination of Sperm Motility Incubation->Microscopy MEC_Determination Determine Minimum Effective Concentration (MEC) for 100% Immobilization Microscopy->MEC_Determination

Caption: Workflow for Spermicidal Assay.

Signaling Pathways

Beyond the established role of sulfonamides in the folic acid synthesis pathway, there is no specific information in the current literature to suggest that this compound interacts with or modulates other microbial or host cell signaling pathways. Research in this area would be necessary to uncover any additional mechanisms of action.

Conclusion

This compound is a historically recognized disinfectant and spermicidal agent with a chemical structure that suggests a dual mechanism of action involving cell membrane disruption and inhibition of folic acid synthesis. While its use has been documented, there is a notable absence of publicly available, detailed quantitative efficacy data and specific experimental protocols in the contemporary scientific literature. This lack of data hinders a complete modern assessment of its antimicrobial spectrum and potency. Future research, including in vitro susceptibility testing against a panel of relevant vaginal pathogens and detailed mechanistic studies, would be invaluable to fully characterize the disinfectant properties of this compound and its potential for future applications in drug development.

References

Monalazone: A Technical Guide to its Antimicrobial Spectrum of Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monalazone, specifically its disodium salt, is recognized as a broad-spectrum antiseptic and disinfectant.[1] Structurally a sulfonylbenzoic acid derivative, it is closely related to halazone and has been historically used as a vaginal disinfectant and spermicidal agent. This technical guide provides an in-depth overview of the methodologies used to determine the antimicrobial spectrum of activity for a compound such as this compound. While specific quantitative data for this compound against a wide range of microbial isolates is not extensively available in public literature, this document details the standard experimental protocols and data presentation formats that are fundamental to such an evaluation.

Proposed Mechanism of Antimicrobial Action

The antimicrobial efficacy of this compound is attributed to its capacity to disrupt microbial cellular structures. The key functional groups, the sulfonyl (-SO₂) and the chlorinated amine (-NCl) moieties, are considered critical to its activity. It is hypothesized that these reactive groups interfere with the integrity of the microbial cell membrane and inhibit essential enzymatic functions, ultimately leading to cell death.

Below is a conceptual diagram illustrating the proposed mechanism of action.

Monalazone_Mechanism_of_Action This compound This compound MicrobialCell Microbial Cell This compound->MicrobialCell Interacts with CellMembrane Cell Membrane Disruption MicrobialCell->CellMembrane Targets Enzyme Essential Enzyme Inhibition MicrobialCell->Enzyme Targets CellDeath Cell Death CellMembrane->CellDeath Enzyme->CellDeath

Conceptual pathway of this compound's antimicrobial action.

Quantitative Antimicrobial Spectrum Data

Table 1: In Vitro Antibacterial Activity of this compound (Hypothetical Data)

Bacterial StrainGram StainATCC NumberMIC (µg/mL)
Staphylococcus aureusPositive29213
Streptococcus pneumoniaePositive49619
Enterococcus faecalisPositive29212
Escherichia coliNegative25922
Pseudomonas aeruginosaNegative27853
Klebsiella pneumoniaeNegative700603

Table 2: In Vitro Antifungal Activity of this compound (Hypothetical Data)

Fungal StrainTypeATCC NumberMIC (µg/mL)
Candida albicansYeast90028
Candida glabrataYeast90030
Aspergillus fumigatusMold204305
Trichophyton rubrumMold28188

Experimental Protocols

To determine the antimicrobial spectrum of this compound, standardized in vitro susceptibility testing methods are employed. The two most common and internationally recognized methods are Broth Microdilution and Agar Disk Diffusion.

Broth Microdilution Method for MIC Determination

This method is a quantitative technique used to determine the MIC of an antimicrobial agent against a specific microorganism in a liquid medium.

Materials:

  • This compound disodium (analytical grade)

  • Sterile 96-well microtiter plates

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Standardized microbial inoculum (0.5 McFarland standard)

  • Sterile diluent (e.g., saline or distilled water)

  • Incubator

Procedure:

  • Preparation of this compound Stock Solution: A stock solution of this compound is prepared in a suitable solvent and sterilized by filtration.

  • Serial Dilutions: Serial two-fold dilutions of the this compound stock solution are prepared in the broth medium directly in the wells of a 96-well plate.

  • Inoculum Preparation: A standardized suspension of the test microorganism, equivalent to a 0.5 McFarland turbidity standard, is prepared. This suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculation: Each well containing the serially diluted this compound and a growth control well (broth only) are inoculated with the prepared microbial suspension. A sterility control well (broth only, no inoculum) is also included.

  • Incubation: The microtiter plates are incubated under appropriate conditions (e.g., 35°C for 18-24 hours for most bacteria).

  • Reading Results: The MIC is determined as the lowest concentration of this compound at which there is no visible growth of the microorganism.

The workflow for the Broth Microdilution method is illustrated in the diagram below.

Broth_Microdilution_Workflow start Start prep_stock Prepare this compound Stock Solution start->prep_stock serial_dilute Perform Serial Dilutions in 96-well Plate prep_stock->serial_dilute inoculate Inoculate Microtiter Plate serial_dilute->inoculate prep_inoculum Prepare Standardized Microbial Inoculum prep_inoculum->inoculate incubate Incubate Plate inoculate->incubate read_mic Read MIC Value incubate->read_mic end End read_mic->end Agar_Disk_Diffusion_Workflow start Start prep_disks Prepare this compound- impregnated Disks start->prep_disks apply_disks Apply Disks to Plate Surface prep_disks->apply_disks prep_inoculum Prepare Standardized Microbial Inoculum inoculate_plate Inoculate Agar Plate with Microbial Lawn prep_inoculum->inoculate_plate inoculate_plate->apply_disks incubate Incubate Plate apply_disks->incubate measure_zone Measure Zone of Inhibition incubate->measure_zone end End measure_zone->end

References

The Prospect of Monalazone as an Ultrasound Contrast Agent Enhancer: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of late 2025, publicly accessible scientific literature and patent databases do not contain specific studies, quantitative data, or detailed experimental protocols regarding the use of Monalazone as an ultrasound contrast agent enhancer. One commercial source has suggested its potential in this application, indicating that research may be in a nascent, unpublished stage. This guide, therefore, provides a comprehensive technical framework for the evaluation of a novel ultrasound contrast agent enhancer, using established principles and methodologies that would be applicable to the investigation of a compound like this compound.

Introduction to Ultrasound Contrast-Enhanced Imaging

Ultrasound is a widely utilized, non-invasive, and cost-effective medical imaging modality. Its diagnostic capabilities can be significantly augmented through the use of ultrasound contrast agents (UCAs). These agents, typically gas-filled microbubbles, enhance the backscatter of ultrasound waves, leading to a stronger signal from blood-filled structures and improved visualization of tissue perfusion. The development of new agents or enhancers aims to improve the stability, longevity, and targeting capabilities of these microbubbles.

This compound, a sulfonylbenzoic acid derivative historically used as a topical antiseptic and spermicidal agent, has been speculatively mentioned for its potential to enhance the echogenicity of ultrasound contrast agents.[1] While the precise mechanism for such a role is not documented, it could hypothetically involve stabilizing the microbubble shell, altering its surface properties to improve acoustic response, or participating in the formation of novel shell structures.

Core Principles of Ultrasound Contrast Enhancement

The primary mechanism of action for current UCAs is the introduction of gas-filled microbubbles into the vasculature. These microbubbles are highly echogenic due to the large acoustic impedance mismatch between the gas core and the surrounding blood and tissue. When insonated by an ultrasound beam, the microbubbles oscillate, creating a strong echo that is detected by the transducer.

Second-generation contrast agents utilize inert, high-molecular-weight gases encapsulated in a stabilizing shell, often composed of lipids, proteins, or polymers. This design prevents rapid dissolution of the gas into the bloodstream and allows the microbubbles to persist in circulation long enough for diagnostic imaging.

Quantitative Data for Ultrasound Contrast Agents

The evaluation of any new UCA or enhancer requires the systematic collection of quantitative data to characterize its performance. The following table summarizes key parameters that would need to be assessed for a novel agent, with typical values for existing agents provided for context.

ParameterTypical Values for Current AgentsDescriptionRelevance for a New Agent (e.g., this compound-enhanced)
Microbubble Diameter 1-10 µmThe size of the microbubbles, which determines their ability to pass through the pulmonary and systemic capillaries.Must be within a safe and effective range to avoid embolic events while providing sufficient echogenicity.
Microbubble Concentration 10⁸ - 10⁹ microbubbles/mLThe number of microbubbles per unit volume of the reconstituted agent.Higher concentrations can lead to stronger contrast but may also increase the risk of adverse effects.
Enhancement Duration 2-10 minutesThe time for which the agent provides a diagnostically useful level of contrast enhancement in the blood pool.A longer duration allows for more thorough imaging and reduces the need for multiple injections.
Acoustic Enhancement (Intensity) 10-30 dBThe increase in the backscattered ultrasound signal intensity compared to unenhanced blood.A key measure of the agent's effectiveness; higher values indicate better contrast.
Mechanical Index (MI) 0.1 - 0.8A measure of the acoustic power of the ultrasound beam. Higher MI can lead to microbubble destruction.The optimal MI for imaging with the new agent would need to be determined to balance image quality and agent stability.
In Vivo Half-life 2-5 minutesThe time it takes for half of the injected microbubbles to be cleared from circulation.A longer half-life is generally desirable for extended imaging windows.

Experimental Protocols for Evaluation

The following sections outline a generic, multi-stage experimental protocol for the comprehensive evaluation of a potential new ultrasound contrast agent enhancer, such as this compound.

In Vitro Characterization
  • Microbubble Formulation:

    • Prepare a standard lipid- or protein-based microbubble formulation.

    • In parallel, prepare formulations incorporating this compound at various concentrations. This compound could be integrated into the shell material or added to the aqueous phase during microbubble synthesis.

    • The mixture of shell components is typically dissolved in an appropriate solvent, which is then evaporated to form a thin film. The film is hydrated with an aqueous solution, and the resulting suspension is agitated in the presence of a perfluorocarbon gas to form microbubbles.

  • Physicochemical Analysis:

    • Size and Concentration Measurement: Use a particle sizing instrument (e.g., a Coulter counter or dynamic light scattering) to determine the size distribution and concentration of the microbubbles in each formulation.

    • Microscopy: Visualize the microbubbles using light and electron microscopy to assess their morphology and integrity.

  • Acoustic Property Assessment:

    • Place a diluted sample of the microbubble suspension in a water bath.

    • Insonate the sample with an ultrasound transducer at various frequencies and acoustic pressures (Mechanical Index).

    • Use a hydrophone to measure the backscattered acoustic signal.

    • Calculate the attenuation and scattering coefficients to quantify the echogenicity of the microbubbles. Compare the results between the standard and this compound-enhanced formulations.

In Vivo Preclinical Evaluation
  • Animal Model:

    • Use a suitable animal model, such as rats or rabbits, for initial in vivo studies. All procedures must be approved by an institutional animal care and use committee.

  • Agent Administration and Imaging:

    • Anesthetize the animal and establish intravenous access.

    • Position an ultrasound transducer over the target organ (e.g., heart, liver, or kidney).

    • Inject a bolus of the control and this compound-enhanced microbubble formulations.

    • Acquire contrast-enhanced ultrasound images in real-time. Record cine loops for later analysis.

  • Data Analysis:

    • Draw regions of interest (ROIs) over the target organ and adjacent tissues in the recorded images.

    • Generate time-intensity curves (TICs) by plotting the average signal intensity within the ROI over time.

    • From the TICs, calculate key parameters such as peak enhancement, time to peak, and washout rate.

    • Compare these parameters between the control and experimental groups to determine if this compound enhances the contrast effect or its duration.

  • Biodistribution and Safety:

    • Monitor the animal for any acute adverse reactions.

    • At selected time points post-injection, collect blood and tissue samples to assess the clearance and distribution of the agent.

    • Perform histological analysis of major organs to evaluate for any potential toxicity.

Visualizations: Workflows and Pathways

Experimental Workflow for UCA Enhancer Evaluation

The following diagram illustrates a typical workflow for the development and evaluation of a new ultrasound contrast agent enhancer.

G cluster_0 In Vitro Phase cluster_1 In Vivo Phase cluster_2 Decision Point cluster_3 Outcome formulation Formulation (Control vs. This compound-enhanced) physicochem Physicochemical Analysis (Size, Concentration, Morphology) formulation->physicochem acoustic Acoustic Characterization (Echogenicity, Stability) formulation->acoustic decision Efficacy & Safety Review acoustic->decision animal_model Animal Model Preparation imaging Contrast-Enhanced Ultrasound Imaging animal_model->imaging analysis Time-Intensity Curve Analysis imaging->analysis safety Biodistribution & Safety Assessment analysis->safety safety->decision preclinical Further Preclinical Development decision->preclinical Promising Results

Workflow for evaluating a new UCA enhancer.
Potential Signaling Pathway in Sonoporation

Ultrasound contrast agents, when exposed to sufficient acoustic energy, can induce a phenomenon known as sonoporation, where transient pores are formed in cell membranes. This has therapeutic potential for targeted drug and gene delivery. The cellular response to sonoporation involves various signaling pathways. While not directly related to contrast enhancement, understanding these pathways is crucial for the overall safety and potential therapeutic applications of a new agent.

G cluster_downstream Intracellular Signaling Cascade cluster_response Cellular Response us_mb Ultrasound + Microbubbles membrane Cell Membrane Perturbation us_mb->membrane stress Mechanical Stress membrane->stress ros ROS Production membrane->ros ca_influx Ca2+ Influx membrane->ca_influx mapk MAPK Pathway (ERK, p38) stress->mapk ros->mapk pi3k PI3K/Akt Pathway ca_influx->pi3k apoptosis Apoptosis mapk->apoptosis gene_expr Gene Expression (e.g., c-fos) mapk->gene_expr pi3k->apoptosis membrane_repair Membrane Repair pi3k->membrane_repair

Simplified signaling pathways in sonoporation.

Conclusion

The field of ultrasound contrast-enhanced imaging is continually evolving, with ongoing research into new materials and formulations to improve diagnostic capabilities. While this compound has been identified as a compound of potential interest for enhancing ultrasound contrast agents, there is currently a lack of published evidence to support this application. The technical framework provided in this guide outlines the necessary steps and methodologies to rigorously evaluate this compound or any other novel compound for this purpose. Future research will be required to determine if the theoretical potential of this compound can be translated into a tangible improvement in ultrasound contrast technology. For now, the development of new UCAs continues to be guided by the established principles of microbubble formulation and characterization.

References

Monalazone Disodium Salt: An Overview of Publicly Available Data

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document summarizes the limited information that has been found and outlines the areas where data is currently absent.

Chemical and Physical Properties

A summary of the basic chemical and physical properties of Monalazone disodium salt is presented below.

PropertyValueSource
Molecular Formula C₇H₄ClNNa₂O₄SPubChem[1]
Molecular Weight 279.61 g/mol PubChem[1]
CAS Number 61477-95-0PubChem[1]
Synonyms This compound disodium, Naclobenz-natrium, p-(Chlorosulfamoyl)benzoic acid disodium saltPubChem[1]

Biological Activities: State of Current Knowledge

Publicly available resources categorize this compound disodium salt as a "Topical Anti-Infective Agent".[1] This classification implies that the compound is intended for local application to prevent or treat infections. However, specific details regarding its spectrum of activity, potency, and mechanism of action are not detailed in the accessible literature.

Extensive searches for in vitro and in vivo studies, clinical trials, or detailed pharmacological reports on this compound disodium salt did not yield specific results. General literature on anti-infective and anti-inflammatory agents exists, but these do not mention or allude to this compound disodium salt.

Experimental Protocols

A critical component of a technical guide is the inclusion of detailed experimental methodologies. Due to the absence of published primary research on the biological activities of this compound disodium salt, it is not possible to provide any experimental protocols used to evaluate this compound.

Signaling Pathways and Mechanisms of Action

Understanding the signaling pathways modulated by a compound is crucial for drug development. Unfortunately, there is no available information on the mechanism of action of this compound disodium salt or its effects on any cellular signaling pathways. Therefore, the creation of diagrams to visualize these aspects, as requested, cannot be fulfilled.

The logical workflow for investigating a topical anti-infective agent would typically involve a series of in vitro and in vivo assays. A generalized workflow for such an investigation is presented below.

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation cluster_2 Clinical Development Initial Screening Initial Screening MIC Determination MIC Determination Initial Screening->MIC Determination Determine potency Mechanism of Action Studies Mechanism of Action Studies MIC Determination->Mechanism of Action Studies Investigate how it works Cytotoxicity Assays Cytotoxicity Assays Mechanism of Action Studies->Cytotoxicity Assays Assess safety Animal Models of Infection Animal Models of Infection Cytotoxicity Assays->Animal Models of Infection Transition to in vivo Efficacy Studies Efficacy Studies Animal Models of Infection->Efficacy Studies Evaluate effectiveness Toxicology Studies Toxicology Studies Efficacy Studies->Toxicology Studies Further safety assessment Phase I Trials Phase I Trials Toxicology Studies->Phase I Trials Human safety Phase II Trials Phase II Trials Phase I Trials->Phase II Trials Efficacy in patients Phase III Trials Phase III Trials Phase II Trials->Phase III Trials Large-scale trials Regulatory Approval Regulatory Approval Phase III Trials->Regulatory Approval Market authorization

References

Structural Relationship of Monalazone and Halazone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Affiliation: Google Research

Abstract

This technical guide provides an in-depth analysis of the structural and synthetic relationship between Monalazone and Halazone. Both are p-sulfonylbenzoic acid derivatives with applications in disinfection and medicine. Halazone, a potent water disinfectant, is chemically known as 4-(dichlorosulfamoyl)benzoic acid. This compound, utilized as a vaginal disinfectant and spermicidal contraceptive, is 4-(chlorosulfamoyl)benzoic acid, frequently supplied as its disodium salt. The core structural difference lies in the number of chlorine atoms attached to the sulfonamide nitrogen. This guide details the synthetic pathways for both compounds, highlighting their common precursor, p-sulfonamidobenzoic acid. Experimental protocols, comparative data, and logical diagrams are presented to elucidate their chemical relationship for researchers, scientists, and drug development professionals.

Introduction

This compound and Halazone are structurally related compounds that belong to the class of N-chlorosulfonamides. Their shared p-sulfonylbenzoic acid backbone imparts specific chemical properties, while the variation in the N-chloro substitution dictates their distinct applications and reactivity. Halazone, with its two chlorine atoms, has been historically significant as a water purification agent, particularly in military and emergency settings.[1][2] this compound, with a single chlorine atom, is employed in pharmaceutical formulations for topical disinfection and contraception, often as this compound disodium.[3][4] Understanding the precise structural relationship and the synthetic routes to these compounds is crucial for the development of new derivatives and for quality control in their production.

Chemical Structures and Properties

The fundamental structural difference between this compound and Halazone is the degree of chlorination on the sulfonamide nitrogen atom.

  • Halazone: 4-(dichlorosulfamoyl)benzoic acid[1]

  • This compound: 4-(chlorosulfamoyl)benzoic acid[4]

This seemingly minor difference significantly impacts their chemical properties, including their oxidizing potential and stability.

PropertyThis compoundHalazone
IUPAC Name 4-(chlorosulfamoyl)benzoic acid4-(dichlorosulfamoyl)benzoic acid
CAS Number 106145-03-3 (acid), 61477-95-0 (disodium salt)80-13-7
Molecular Formula C₇H₆ClNO₄SC₇H₅Cl₂NO₄S
Molar Mass 235.64 g/mol 270.09 g/mol
Appearance -Fine white powder with a chlorine-like odor[1]
Melting Point -~195-213 °C (with decomposition)[1]
Primary Use Vaginal disinfectant, spermicide[4]Water disinfectant[1]

Synthetic Pathways

The synthesis of both this compound and Halazone can be approached from a common intermediate, p-sulfonamidobenzoic acid. This precursor can be synthesized from p-toluenesulfonyl chloride. The key differentiator in the synthesis of this compound versus Halazone is the control of the chlorination step of the sulfonamide nitrogen.

G cluster_0 Synthesis of p-sulfonamidobenzoic acid cluster_1 Synthesis of Halazone and this compound p-toluenesulfonyl chloride p-toluenesulfonyl chloride p-toluenesulfonamide p-toluenesulfonamide p-toluenesulfonyl chloride->p-toluenesulfonamide Ammonolysis p-sulfonamidobenzoic acid p-sulfonamidobenzoic acid p-toluenesulfonamide->p-sulfonamidobenzoic acid Oxidation (e.g., KMnO4) Halazone Halazone p-sulfonamidobenzoic acid->Halazone Dichlorination (excess chlorinating agent) This compound This compound p-sulfonamidobenzoic acid->this compound Monochlorination (controlled chlorinating agent)

Figure 1: Synthetic overview of Halazone and this compound.
Synthesis of p-sulfonamidobenzoic acid

A common route to p-sulfonamidobenzoic acid involves the oxidation of the methyl group of p-toluenesulfonamide.

Experimental Protocol:

  • Ammonolysis of p-toluenesulfonyl chloride: p-Toluenesulfonyl chloride is reacted with an excess of aqueous ammonia to form p-toluenesulfonamide. The product is typically a white solid that can be purified by recrystallization.

  • Oxidation of p-toluenesulfonamide: The p-toluenesulfonamide is then oxidized using a strong oxidizing agent, such as potassium permanganate (KMnO₄), in an alkaline medium. The reaction mixture is heated to drive the reaction to completion. Acidification of the reaction mixture precipitates the p-sulfonamidobenzoic acid, which can be collected by filtration and washed.

Synthesis of Halazone from p-sulfonamidobenzoic acid

The synthesis of Halazone involves the dichlorination of the sulfonamide nitrogen of p-sulfonamidobenzoic acid.

Experimental Protocol:

  • Chlorination: p-Sulfonamidobenzoic acid is dissolved in an aqueous solution of sodium hydroxide. An excess of a chlorinating agent, such as chlorine gas or a solution of sodium hypochlorite (NaOCl), is then introduced to the alkaline solution.[1]

  • Precipitation: The reaction mixture is then acidified with an acid like hydrochloric acid or acetic acid. This causes the precipitation of Halazone.[1]

  • Isolation and Purification: The precipitated Halazone is collected by filtration, washed with cold water to remove impurities, and then dried. The yield of this reaction is typically high.[1]

Synthesis of this compound from p-sulfonamidobenzoic acid

The synthesis of this compound requires the selective monochlorination of the sulfonamide nitrogen. This can be achieved through careful control of the reaction conditions and the stoichiometry of the chlorinating agent.

Experimental Protocol (Hypothetical):

  • Controlled Chlorination: p-Sulfonamidobenzoic acid would be dissolved in a suitable solvent, and a carefully measured, slightly substoichiometric amount of a mild N-chlorinating agent (e.g., N-chlorosuccinimide or a controlled amount of sodium hypochlorite) would be added at a controlled temperature, likely cooled to prevent over-chlorination.

  • Formation of this compound Disodium: For the production of this compound disodium, the resulting this compound could be treated with two equivalents of sodium hydroxide in an aqueous or alcoholic solution. The disodium salt would then be isolated, for instance, by precipitation or evaporation of the solvent.

Structural Relationship and Interconversion

The direct structural relationship between this compound and Halazone is that of a monochloro- versus a dichloro-substituted sulfonamide. This relationship suggests the possibility of chemical interconversion.

G Halazone Halazone This compound This compound Halazone->this compound Partial Reduction / Controlled Hydrolysis This compound->Halazone Further Chlorination

Figure 2: Potential interconversion pathways.

The conversion of Halazone to this compound would require a selective reduction or controlled hydrolysis to remove one chlorine atom. Conversely, the further chlorination of this compound would be expected to yield Halazone. The practical implementation of these conversions would require careful selection of reagents and reaction conditions to achieve the desired selectivity.

Data Presentation

ParameterThis compoundHalazoneReference
Molecular Weight ( g/mol ) 235.64270.09[1][4]
Number of N-Chloro groups 12[1][4]
Typical Synthetic Precursor p-sulfonamidobenzoic acidp-sulfonamidobenzoic acid[1]
Typical Chlorinating Agent Controlled amount of N-chlorinating agentExcess Chlorine/Hypochlorite[1]

Conclusion

This compound and Halazone share a common p-sulfonylbenzoic acid scaffold, with their distinct identities arising from the monochlorinated versus dichlorinated sulfonamide group. This structural difference dictates their respective applications in medicine and disinfection. Their synthesis can be strategically directed from the common precursor, p-sulfonamidobenzoic acid, by controlling the chlorination conditions. This guide provides a foundational understanding of the structural and synthetic relationship between these two important compounds for professionals in the fields of chemical research and drug development. Further research into the selective synthesis of this compound and the potential for controlled interconversion could yield more efficient and sustainable manufacturing processes.

References

Methodological & Application

Application Notes and Protocols for Monalazone Disinfectant Efficacy Testing

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Monalazone, a disinfectant agent, requires rigorous efficacy testing to validate its antimicrobial properties for various applications. This document outlines a comprehensive protocol for evaluating the bactericidal, virucidal, and fungicidal efficacy of this compound. The provided methodologies are based on established international standards and are intended for use by researchers, scientists, and drug development professionals. Adherence to these protocols will ensure the generation of reproducible and reliable data essential for regulatory submissions and product development.

The primary objective of disinfectant efficacy testing is to determine the concentration and contact time required for this compound to achieve a desired level of microbial reduction against a representative panel of microorganisms. The following protocols detail suspension tests and carrier tests, which are fundamental for assessing disinfectant performance under various conditions.

Experimental Protocols

Bactericidal Efficacy Testing (Suspension Test)

This protocol is designed to evaluate the bactericidal activity of this compound in a liquid state. The principle involves challenging a known concentration of a bacterial suspension with this compound for a predetermined contact time.

a. Materials:

  • Test Organisms: Staphylococcus aureus (ATCC 6538), Pseudomonas aeruginosa (ATCC 15442), Escherichia coli (ATCC 10536)

  • This compound Stock Solution: To be diluted to desired test concentrations.

  • Culture Media: Tryptic Soy Broth (TSB), Tryptic Soy Agar (TSA).

  • Neutralizer: Dey-Engley (D/E) Neutralizing Broth or other validated neutralizer.

  • Sterile Phosphate Buffered Saline (PBS)

  • Sterile Water

  • Incubator (35 ± 2°C)

  • Spectrophotometer

b. Methodology:

  • Culture Preparation: Inoculate the test organisms into TSB and incubate for 18-24 hours at 35 ± 2°C.

  • Standardization of Bacterial Suspension: Centrifuge the culture, wash the pellet with PBS, and resuspend in sterile water. Adjust the suspension to achieve a final concentration of approximately 1.5–5.0 x 10⁸ CFU/mL using a spectrophotometer.

  • Test Procedure:

    • Prepare the desired concentrations of this compound disinfectant in sterile water.

    • In a sterile tube, mix 9 parts of the this compound solution with 1 part of the standardized bacterial suspension.

    • Allow the mixture to stand for the specified contact times (e.g., 1, 5, 10 minutes) at a controlled temperature (e.g., 20 ± 1°C).

    • At the end of each contact time, transfer 1 mL of the mixture to 9 mL of D/E Neutralizing Broth to inactivate the this compound.

  • Enumeration: Perform serial dilutions of the neutralized sample and plate onto TSA plates.

  • Incubation: Incubate the plates at 35 ± 2°C for 24-48 hours.

  • Counting: Count the number of colonies and calculate the CFU/mL.

  • Log Reduction Calculation: The log reduction is calculated as: Log₁₀(Initial bacterial count) - Log₁₀(Bacterial count after treatment).

Virucidal Efficacy Testing (ASTM E1053)

This protocol evaluates the efficacy of this compound against specific viruses.

a. Materials:

  • Test Virus: e.g., Influenza A virus, Human Coronavirus.

  • Host Cell Line: e.g., Madin-Darby Canine Kidney (MDCK) cells.

  • Cell Culture Media: Eagle's Minimum Essential Medium (EMEM) with fetal bovine serum (FBS).

  • This compound Solution

  • Sterile PBS

  • Incubator (36 ± 2°C, 5% CO₂)

b. Methodology:

  • Virus Stock Preparation: Propagate the virus in the host cell line to obtain a high-titer stock.

  • Test Procedure:

    • Mix the virus stock with the this compound solution at the desired concentration.

    • Incubate for the specified contact time at a controlled temperature.

    • At the end of the contact time, the reaction is stopped by dilution or a specific neutralizer.

  • Infectivity Assay (TCID₅₀):

    • Perform serial dilutions of the treated and control virus samples.

    • Inoculate the dilutions onto monolayers of the host cell line in a 96-well plate.

    • Incubate and observe for cytopathic effects (CPE) for 7-10 days.

    • The 50% tissue culture infective dose (TCID₅₀) is calculated using the Spearman-Karber method.

  • Log Reduction Calculation: Log₁₀(Initial virus titer) - Log₁₀(Virus titer after treatment).

Data Presentation

Quantitative data from efficacy testing should be summarized in clear and concise tables.

Table 1: Bactericidal Efficacy of this compound (Suspension Test)

Test Organism This compound Concentration (%) Contact Time (min) Initial Count (CFU/mL) Post-treatment Count (CFU/mL) Log Reduction
S. aureus 0.5 5 2.5 x 10⁸ <10 >7.4
S. aureus 1.0 1 2.5 x 10⁸ <10 >7.4
P. aeruginosa 0.5 10 1.8 x 10⁸ 1.2 x 10³ 5.2
P. aeruginosa 1.0 5 1.8 x 10⁸ <10 >7.3
E. coli 0.5 5 3.0 x 10⁸ 5.0 x 10² 5.8

| E. coli | 1.0 | 1 | 3.0 x 10⁸ | <10 | >7.5 |

Table 2: Virucidal Efficacy of this compound

Test Virus This compound Concentration (%) Contact Time (min) Initial Titer (TCID₅₀/mL) Post-treatment Titer (TCID₅₀/mL) Log Reduction
Influenza A 1.0 5 10⁶.⁵ <10¹.⁵ >5.0
Influenza A 2.0 1 10⁶.⁵ <10¹.⁵ >5.0
Human Coronavirus 1.0 10 10⁵.⁰ 10².⁰ 3.0

| Human Coronavirus | 2.0 | 5 | 10⁵.⁰ | <10¹.⁵ | >3.5 |

Visualizations

The following diagram illustrates the general workflow for the bactericidal suspension efficacy test.

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase P1 Culture Preparation (18-24h Incubation) P2 Standardize Bacterial Suspension (1.5-5.0 x 10^8 CFU/mL) P1->P2 E1 Mix this compound with Bacterial Suspension P2->E1 P3 Prepare this compound Test Dilutions P3->E1 E2 Incubate for Contact Time (1-10 min) E1->E2 E3 Neutralize Disinfectant (e.g., D/E Broth) E2->E3 A1 Perform Serial Dilutions E3->A1 A2 Plate on TSA A1->A2 A3 Incubate Plates (24-48h) A2->A3 A4 Count Colonies (CFU/mL) A3->A4 A5 Calculate Log Reduction A4->A5

Application Note & Protocol: In Vitro Spermicidal Activity Assay for Monalazone

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for evaluating the in vitro spermicidal activity of Monalazone. The described methods are based on established and widely accepted assays for determining the efficacy of potential spermicidal agents.

Introduction

This compound is a compound of interest for its potential contraceptive properties. A critical step in the evaluation of any new contraceptive agent is the assessment of its spermicidal activity. This involves determining the compound's ability to immobilize and kill spermatozoa in a controlled laboratory setting. The following protocols outline the necessary steps to quantify the spermicidal efficacy of this compound, providing crucial data for further development and safety assessment.

Principle of the Assay

The primary assay described is a modification of the Sander-Cramer test, a widely used method for evaluating spermicidal activity.[1][2][3] This test involves the direct exposure of motile spermatozoa to various concentrations of the test compound (this compound). The primary endpoints are the complete immobilization of sperm and the assessment of sperm viability. By determining the minimum effective concentration (MEC) that causes 100% immobilization and the EC50 (half-maximal effective concentration), the potency of the spermicidal agent can be quantified. Further analysis of sperm viability provides insights into the cytotoxic effects of the compound on sperm cells.

Key Experimental Protocols

Modified Sander-Cramer Spermicidal Assay

This protocol determines the minimum effective concentration (MEC) of this compound required to achieve 100% sperm immobilization.

Materials and Reagents:

  • This compound stock solution (e.g., 10 mg/mL in a suitable solvent like physiological saline or DMSO, ensuring the final solvent concentration in the assay is non-toxic to sperm).

  • Freshly collected human semen from healthy donors (after 2-3 days of ejaculatory abstinence).

  • Physiological saline (0.9% NaCl).

  • Microscope slides and coverslips.

  • Positive control: Nonoxynol-9 (N-9) solution (e.g., 500 µg/mL).

  • Negative control: Physiological saline.

  • Incubator (37°C).

  • Vortex mixer.

  • Microscope with 400x magnification.

Procedure:

  • Semen Liquefaction and Initial Assessment: Allow the semen sample to liquefy completely at 37°C for 30 minutes. Perform an initial assessment of sperm concentration, motility, and morphology according to WHO guidelines. Only samples with normal parameters should be used.

  • Preparation of this compound Dilutions: Prepare a series of dilutions of the this compound stock solution in physiological saline to achieve the desired final concentrations for testing (e.g., ranging from 1 µg/mL to 1000 µg/mL). Also, prepare the positive and negative controls.

  • Exposure of Sperm to this compound:

    • In a microcentrifuge tube, add 0.25 mL of a specific this compound dilution.

    • Add 0.05 mL of liquefied semen to the tube.[1]

    • Gently vortex the mixture for 10 seconds.[1]

    • Incubate the mixture at 37°C.

  • Microscopic Examination:

    • At 30 seconds post-mixing, place a drop of the mixture onto a microscope slide, cover with a coverslip, and immediately examine under the microscope at 400x magnification.

    • Observe at least 10 high-power fields to assess sperm motility.

    • Record the percentage of motile sperm. Complete immobilization is defined as 100% of observed sperm being non-motile.

  • Determination of MEC: The MEC is the lowest concentration of this compound that results in 100% sperm immobilization within 30 seconds.[1]

Sperm Viability Assay (Eosin-Nigrosin Staining)

This assay distinguishes between live and dead spermatozoa based on membrane integrity.

Materials and Reagents:

  • Sperm samples treated with this compound (from the Sander-Cramer assay).

  • Eosin Y solution (0.5% in physiological saline).

  • Nigrosin solution (10% in distilled water).

  • Microscope slides.

  • Microscope with 400x or 1000x magnification.

Procedure:

  • Staining:

    • Following the 30-second incubation with this compound, place one drop of the sperm suspension onto a clean microscope slide.

    • Add two drops of Eosin Y solution and mix gently.

    • Incubate for 30 seconds.

    • Add three drops of Nigrosin solution and mix thoroughly.

  • Smear Preparation: Prepare a thin smear on another microscope slide and allow it to air dry completely.

  • Microscopic Examination:

    • Examine the slide under the microscope.

    • Count at least 200 spermatozoa.

    • Live sperm will appear unstained (white) as their intact plasma membrane excludes the eosin stain.

    • Dead sperm will have a damaged plasma membrane and will be stained pink or red by the eosin. The nigrosin provides a dark background for better visualization.

  • Data Analysis: Calculate the percentage of viable (unstained) sperm for each this compound concentration.

Data Presentation

The quantitative data obtained from the spermicidal activity and viability assays for this compound should be summarized in the following tables for clear comparison.

Table 1: Spermicidal Activity of this compound (Modified Sander-Cramer Assay)

This compound Concentration (µg/mL)Mean % Motile Sperm (at 30s)Standard Deviation
0 (Negative Control)85± 5
1070± 6
2545± 4
5010± 3
1000± 0
2000± 0
N-9 (500 µg/mL)0± 0

This table presents hypothetical data for illustrative purposes.

Table 2: Sperm Viability following this compound Treatment (Eosin-Nigrosin Staining)

This compound Concentration (µg/mL)Mean % Viable SpermStandard Deviation
0 (Negative Control)88± 4
1075± 5
2550± 6
5015± 3
1002± 1
2000± 0
N-9 (500 µg/mL)1± 1

This table presents hypothetical data for illustrative purposes.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis cluster_data Data Output semen Semen Collection & Liquefaction mix Mix Semen with this compound semen->mix This compound This compound Dilution Series This compound->mix incubate Incubate at 37°C for 30s mix->incubate motility Motility Assessment (Sander-Cramer) incubate->motility viability Viability Assessment (Eosin-Nigrosin) incubate->viability mec Determine MEC motility->mec ec50 Calculate EC50 viability->ec50

Caption: Workflow for in vitro spermicidal activity testing of this compound.

Potential Signaling Pathways Affected by Spermicidal Agents

Sperm motility is a complex process regulated by several signaling pathways.[4] Spermicidal agents like this compound may disrupt these pathways to exert their effect.

G cluster_pathways Key Signaling Pathways in Sperm Motility cluster_camp cAMP/PKA Pathway cluster_pi3k PI3K Pathway bicarbonate Bicarbonate (HCO3-) sAC Soluble Adenylyl Cyclase (sAC) bicarbonate->sAC cAMP cAMP sAC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Motility Sperm Motility PKA->Motility Phosphorylation of axonemal proteins Ca2 Calcium (Ca2+) PI3K PI3K Ca2->PI3K Akt Akt PI3K->Akt Akt->Motility Regulation of metabolism & survival This compound This compound This compound->sAC Potential Inhibition This compound->PI3K Potential Inhibition

Caption: Potential signaling pathways in sperm motility that may be targeted by this compound.

Discussion and Interpretation of Results

A potent spermicidal agent will exhibit a low MEC and a low EC50 for viability, indicating that it is effective at low concentrations. The results from the this compound assays should be compared to the positive control, Nonoxynol-9, a widely used spermicidal agent. If this compound demonstrates comparable or superior spermicidal activity to N-9, it warrants further investigation.

The mechanism of action of many spermicidal agents involves disruption of the sperm plasma membrane. The eosin-nigrosin staining results will provide evidence of membrane damage. Further studies, such as electron microscopy, could be employed to visualize the morphological changes in sperm after exposure to this compound.

Understanding the impact of this compound on key signaling pathways, such as the cAMP/PKA and PI3K pathways which are crucial for sperm motility and viability, could provide deeper insights into its mechanism of action.[4] For instance, disruption of ion channels (Ca2+, HCO3-) or key enzymes like adenylyl cyclase could be a potential mechanism.

Safety Considerations

It is imperative to handle human semen samples with appropriate biosafety precautions, treating them as potentially infectious material. All experimental procedures should be conducted in accordance with institutional guidelines and ethical approvals. When handling chemical reagents like this compound and Nonoxynol-9, appropriate personal protective equipment (PPE) should be worn.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis of Monalazone

Author: BenchChem Technical Support Team. Date: November 2025

AN-2025-11-13

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of Monalazone purity and the separation of its potential impurities. The described method is a stability-indicating assay, crucial for the quality control of this compound in bulk drug substances and pharmaceutical formulations. This document provides a comprehensive experimental protocol, system suitability criteria, and a representative data set.

Introduction

This compound is a sulfonylbenzoic acid derivative used as a vaginal disinfectant, antiseptic, and spermicidal contraceptive, often in the form of its disodium salt.[1] The purity of the active pharmaceutical ingredient (API) is a critical attribute that can impact its safety and efficacy. Therefore, a reliable and validated analytical method is essential to quantify the purity of this compound and to detect and quantify any process-related impurities or degradation products.[2][3]

This application note presents a reverse-phase HPLC (RP-HPLC) method developed for the purity analysis of this compound. The method is designed to be specific, accurate, and precise, in accordance with the principles outlined in the International Council for Harmonisation (ICH) guidelines.[4][5][6]

Experimental Protocol

2.1. Instrumentation

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector is suitable.

  • Chromatographic Data System (CDS): Software for instrument control, data acquisition, and processing.

  • Analytical Balance: Capable of weighing to 0.01 mg.

  • pH Meter: Calibrated for accurate pH measurements.

  • Volumetric Glassware: Class A.

2.2. Chemicals and Reagents

  • This compound Reference Standard: Of known purity.

  • Acetonitrile: HPLC grade.

  • Methanol: HPLC grade.

  • Potassium Dihydrogen Phosphate (KH2PO4): Analytical grade.

  • Orthophosphoric Acid: Analytical grade.

  • Water: HPLC grade or purified water (e.g., Milli-Q).

2.3. Chromatographic Conditions

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.02 M Potassium Dihydrogen Phosphate buffer, pH adjusted to 3.0 with Orthophosphoric Acid.
Mobile Phase B Acetonitrile
Gradient Program Time (min)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 235 nm
Injection Volume 10 µL
Run Time 30 minutes

2.4. Preparation of Solutions

  • Diluent: A mixture of Mobile Phase A and Mobile Phase B in a 80:20 (v/v) ratio.

  • Standard Solution (100 µg/mL): Accurately weigh about 10 mg of this compound Reference Standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Sample Solution (1000 µg/mL): Accurately weigh about 25 mg of the this compound sample, transfer to a 25 mL volumetric flask, dissolve in and dilute to volume with the diluent.

2.5. System Suitability

To ensure the chromatographic system is performing adequately, a system suitability test must be performed before the analysis of any samples. Inject the Standard Solution five times and evaluate the following parameters.

ParameterAcceptance Criteria
Tailing Factor (Asymmetry Factor) Not more than 2.0 for the this compound peak.
Theoretical Plates Not less than 2000 for the this compound peak.
Relative Standard Deviation (RSD) Not more than 2.0% for the peak area of five replicate injections.

Data Presentation

The purity of the this compound sample is determined by calculating the area percentage of the this compound peak relative to the total area of all peaks in the chromatogram.

Table 1: Representative Chromatographic Data for this compound Purity Analysis

Peak IdentificationRetention Time (min)Peak Area (mAU*s)Area %
Impurity A (p-aminobenzoic acid)3.515000.05
Impurity B (Halazone)8.245000.15
This compound 10.5 2985000 99.70
Impurity C (Unknown)12.130000.10

Calculation of Purity:

Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100

Visualizations

experimental_workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing cluster_report Reporting prep_solutions Prepare Mobile Phases, Diluent, Standard, and Sample Solutions system_setup Set up HPLC System and Equilibrate Column prep_solutions->system_setup system_suitability Perform System Suitability Test system_setup->system_suitability sample_injection Inject Blank, Standard, and Sample Solutions system_suitability->sample_injection data_acquisition Acquire Chromatographic Data sample_injection->data_acquisition peak_integration Integrate Peaks and Calculate Peak Areas data_acquisition->peak_integration purity_calculation Calculate Purity and Impurity Levels peak_integration->purity_calculation final_report Generate Final Report purity_calculation->final_report

Caption: Experimental workflow for the HPLC purity analysis of this compound.

hplc_system HPLC System Components solvent Solvent Reservoir (Mobile Phase) pump Pump solvent->pump injector Autosampler/ Injector pump->injector column HPLC Column injector->column detector UV/PDA Detector column->detector data_system Data Acquisition System (CDS) detector->data_system waste Waste detector->waste

Caption: Logical relationship of components in the HPLC system.

Conclusion

The HPLC method described in this application note is suitable for the determination of purity and the separation of potential impurities in this compound. The method is specific, and the system suitability criteria ensure the reliability of the results. This method can be readily implemented in a quality control laboratory for routine analysis of this compound bulk drug and its formulations. Further validation studies should be conducted as per ICH guidelines to demonstrate the method's linearity, accuracy, precision, and robustness.

References

Formulating Monalazone for In Vitro Research Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monalazone, and its more commonly used disodium salt, is a chlorinated sulfonamide that has historically been utilized as a topical antiseptic and spermicidal agent. Its reactive N-chloro group and sulfonamide structure suggest potential for broader biological activities, including antimicrobial, anti-inflammatory, and cytotoxic effects, making it a candidate for in vitro investigation in various research fields such as drug discovery and cellular biology.

These application notes provide a comprehensive guide to formulating and utilizing this compound disodium for in vitro research. The protocols outlined below are generalized methodologies and should be adapted and optimized for specific cell lines and experimental designs.

Chemical and Physical Properties

A clear understanding of this compound disodium's properties is essential for its effective use in in vitro studies.

PropertyValueSource
Chemical Name disodium;4-chloroazanidylsulfonylbenzoate[1]
Molecular Formula C₇H₄ClNNa₂O₄S[1]
Molecular Weight 279.61 g/mol [1]
Solubility Soluble in DMSO. High water solubility (410 g/L at 20°C).
Storage Store at 0-4°C for short-term (days to weeks) or -20°C for long-term (months to years). Protect from light and moisture.

Experimental Protocols

Preparation of this compound Disodium Stock Solution

Objective: To prepare a sterile, high-concentration stock solution of this compound disodium for use in cell culture experiments.

Materials:

  • This compound disodium powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, nuclease-free water

  • Sterile microcentrifuge tubes or vials

  • 0.22 µm sterile syringe filter

Protocol:

  • Calculate the required mass of this compound disodium to prepare a stock solution of a desired concentration (e.g., 100 mM).

    • Calculation Example for 100 mM Stock:

      • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

      • Mass (mg) for 1 mL = 0.1 mol/L x 0.001 L x 279.61 g/mol = 0.02796 g = 27.96 mg

  • Dissolve this compound disodium in DMSO. In a sterile tube, add the calculated mass of this compound disodium powder. Add the appropriate volume of DMSO to achieve the desired stock concentration. Vortex thoroughly until the powder is completely dissolved.

  • Sterile filter the stock solution. Using a sterile syringe, draw up the this compound disodium-DMSO solution and pass it through a 0.22 µm syringe filter into a new sterile tube. This step is critical to remove any potential microbial contamination.

  • Aliquot and store. Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term use.

Workflow for Stock Solution Preparation:

G cluster_0 Preparation of this compound Disodium Stock Solution Calculate Mass Calculate Mass Dissolve in DMSO Dissolve in DMSO Calculate Mass->Dissolve in DMSO Add calculated mass Sterile Filter Sterile Filter Dissolve in DMSO->Sterile Filter Ensure complete dissolution Aliquot & Store Aliquot & Store Sterile Filter->Aliquot & Store 0.22 µm filter

Caption: Workflow for preparing a sterile stock solution of this compound disodium.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the cytotoxic effects of this compound disodium on a specific cell line and to calculate its half-maximal inhibitory concentration (IC₅₀).

Materials:

  • Target cell line (e.g., HeLa, A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)

  • This compound disodium stock solution (e.g., 100 mM in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO or solubilization buffer

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Treatment: Prepare serial dilutions of this compound disodium in complete medium from the stock solution. The final concentrations should typically range from low micromolar to millimolar, depending on the expected potency. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound disodium. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a no-treatment control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

    • Carefully remove the medium and add 100 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the this compound disodium concentration to determine the IC₅₀ value.

Hypothetical Cytotoxicity Data for this compound Disodium:

Concentration (µM)% Cell Viability (HeLa)% Cell Viability (A549)% Cell Viability (MCF-7)
0 (Vehicle)100 ± 5.2100 ± 4.8100 ± 6.1
1095 ± 4.598 ± 3.996 ± 5.5
5078 ± 6.185 ± 5.381 ± 4.9
10052 ± 3.865 ± 4.258 ± 3.7
25025 ± 2.938 ± 3.131 ± 2.5
5008 ± 1.515 ± 2.211 ± 1.8

Note: This data is hypothetical and for illustrative purposes only. Actual values must be determined experimentally.

Anti-inflammatory Assay: Inhibition of Nitric Oxide (NO) Production in Macrophages

Objective: To evaluate the potential anti-inflammatory activity of this compound disodium by measuring its ability to inhibit lipopolysaccharide (LPS)-induced nitric oxide production in macrophage cells (e.g., RAW 264.7).

Materials:

  • RAW 264.7 macrophage cell line

  • Complete cell culture medium (DMEM with 10% FBS)

  • This compound disodium stock solution

  • Lipopolysaccharide (LPS)

  • Griess Reagent System

  • 96-well cell culture plates

  • Sodium nitrite standard

Protocol:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours.

  • Pre-treatment: Treat the cells with various non-toxic concentrations of this compound disodium (determined from a prior cytotoxicity assay) for 1-2 hours.

  • Inflammatory Stimulation: Induce inflammation by adding LPS (e.g., 1 µg/mL) to the wells. Include a control group with cells treated with LPS only, a group with cells treated with this compound disodium only, and an untreated control group.

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.

  • Nitrite Measurement (Griess Assay):

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Sulfanilamide solution (Part I of Griess Reagent) to each supernatant sample and incubate for 5-10 minutes at room temperature, protected from light.

    • Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride solution (Part II of Griess Reagent) and incubate for another 5-10 minutes at room temperature, protected from light.

    • Measure the absorbance at 540 nm.

  • Data Analysis: Create a standard curve using sodium nitrite. Calculate the concentration of nitrite in each sample. Determine the percentage of inhibition of NO production by this compound disodium compared to the LPS-only treated group.

Hypothetical Anti-inflammatory Data for this compound Disodium:

TreatmentNitrite Concentration (µM)% Inhibition of NO Production
Control (No LPS)1.2 ± 0.3-
LPS (1 µg/mL)25.8 ± 2.10
LPS + this compound (10 µM)22.5 ± 1.912.8
LPS + this compound (50 µM)15.4 ± 1.540.3
LPS + this compound (100 µM)8.9 ± 1.165.5

Note: This data is hypothetical and for illustrative purposes only.

Potential Signaling Pathways for Investigation

Given this compound's chemical structure as a chlorinated sulfonamide, it may exert its biological effects through various signaling pathways. The following diagram illustrates potential pathways that could be investigated.

G cluster_0 Potential Signaling Pathways Modulated by this compound This compound This compound ROS ROS This compound->ROS Induces NFkB NFkB ROS->NFkB Activates/Inhibits MAPK MAPK ROS->MAPK Activates Inflammation Inflammation NFkB->Inflammation Regulates Apoptosis Apoptosis MAPK->Apoptosis Induces MAPK->Inflammation Regulates

Caption: Potential signaling pathways affected by this compound-induced reactive oxygen species (ROS).

Conclusion

This compound disodium is a compound with potential for in vitro research due to its chemical properties. The protocols provided herein offer a starting point for investigating its cytotoxic and anti-inflammatory effects. Researchers should note the importance of optimizing these protocols for their specific experimental systems. Further studies are warranted to elucidate the precise molecular mechanisms and signaling pathways through which this compound exerts its biological activities. It is crucial to perform dose-response experiments and appropriate controls to obtain reliable and reproducible data.

References

Standard Operating Procedure for Monalazone Stability Testing

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

1.0. Introduction

This document provides a comprehensive standard operating procedure (SOP) for conducting stability testing of Monalazone, a sulfonylbenzoic acid derivative used as a vaginal disinfectant and spermicidal contraceptive.[1] The stability of a drug substance is a critical quality attribute that ensures its safety and efficacy throughout its shelf life. This SOP outlines the procedures for forced degradation studies, long-term stability testing, and accelerated stability testing, along with a validated stability-indicating analytical method for the quantification of this compound and its degradation products.

This compound is structurally related to Halazone and exists as a disodium salt.[1] Its chemical structure contains a sulfonamide and a carboxylic acid group, which are susceptible to degradation under various environmental conditions. This SOP is designed to identify potential degradation pathways and to establish a reliable stability profile for this compound.

2.0. Scope

This SOP applies to the stability testing of this compound drug substance and its finished pharmaceutical products. It covers the following aspects:

  • Forced degradation studies under hydrolytic, oxidative, thermal, and photolytic stress conditions.

  • Long-term and accelerated stability studies according to ICH guidelines.

  • A proposed stability-indicating High-Performance Liquid Chromatography (HPLC) method for the analysis of this compound and its degradation products.

  • Data presentation and reporting.

3.0. Responsibilities

  • Analytical Development Laboratory: Responsible for conducting forced degradation studies, developing and validating the stability-indicating analytical method, and performing stability sample analysis.

  • Quality Assurance Department: Responsible for reviewing and approving this SOP, stability protocols, and final reports.

  • Formulation Development Department: Responsible for providing the drug product samples for stability testing.

4.0. Materials and Equipment

  • Chemicals: this compound reference standard, this compound disodium salt, HPLC grade acetonitrile, methanol, analytical grade hydrochloric acid, sodium hydroxide, hydrogen peroxide, and buffers.

  • Equipment: HPLC system with UV or PDA detector, stability chambers, pH meter, analytical balance, oven, photostability chamber, and other standard laboratory equipment.

5.0. Experimental Protocols

Forced Degradation Studies

Forced degradation studies are essential to understand the intrinsic stability of this compound and to develop a stability-indicating analytical method. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).

Preparation of Stock Solution

Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., a mixture of water and acetonitrile).

Hydrolytic Degradation
  • Acid Hydrolysis: To 5 mL of the stock solution, add 5 mL of 0.1 M HCl. Keep the solution at 60°C for 24 hours. Withdraw samples at appropriate time intervals, neutralize with 0.1 M NaOH, and dilute to a suitable concentration for HPLC analysis.

  • Base Hydrolysis: To 5 mL of the stock solution, add 5 mL of 0.1 M NaOH. Keep the solution at 60°C for 24 hours. Withdraw samples at appropriate time intervals, neutralize with 0.1 M HCl, and dilute to a suitable concentration for HPLC analysis.

  • Neutral Hydrolysis: To 5 mL of the stock solution, add 5 mL of purified water. Keep the solution at 60°C for 24 hours. Withdraw samples at appropriate time intervals and dilute to a suitable concentration for HPLC analysis.

Oxidative Degradation

To 5 mL of the stock solution, add 5 mL of 3% hydrogen peroxide. Keep the solution at room temperature for 24 hours. Withdraw samples at appropriate time intervals and dilute to a suitable concentration for HPLC analysis.

Thermal Degradation

Expose the solid this compound drug substance to a temperature of 105°C in a hot air oven for 24 hours. Dissolve the stressed sample in the solvent to obtain a suitable concentration for HPLC analysis.

Photolytic Degradation

Expose the solid this compound drug substance and its solution (1 mg/mL) to UV light (200 Wh/m²) and cool white fluorescent light (1.2 million lux hours) in a photostability chamber. A control sample should be kept in the dark. Analyze the samples by HPLC.

Stability-Indicating HPLC Method (Proposed)

A reverse-phase HPLC method is proposed for the separation and quantification of this compound and its degradation products. This method is based on techniques used for similar sulfonylbenzoic acid derivatives and requires validation.

Table 1: Proposed HPLC Method Parameters

ParameterProposed Condition
Column C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A: 0.02 M Phosphate buffer (pH 3.0) B: Acetonitrile (Gradient elution)
Gradient Program Time (min)
0
20
25
26
30
Flow Rate 1.0 mL/min
Detection Wavelength 235 nm
Injection Volume 20 µL
Column Temperature 30°C

Long-Term and Accelerated Stability Studies

Stability studies should be conducted on at least three primary batches of the drug substance and drug product.

Table 2: Stability Study Conditions

Study TypeStorage ConditionTesting Frequency
Long-Term 25°C ± 2°C / 60% RH ± 5% RH0, 3, 6, 9, 12, 18, 24, 36 months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH0, 3, 6 months

The samples should be analyzed for appearance, assay, degradation products, and other relevant quality attributes at each time point.

6.0. Data Presentation

All quantitative data from the stability studies should be summarized in tables for easy comparison and trend analysis.

Table 3: Example of Stability Data Summary for this compound Assay (%)

Storage ConditionTime Point (Months)Batch 1Batch 2Batch 3
Initial 0100.299.8100.5
25°C/60%RH 3100.199.7100.3
699.999.5100.1
1299.599.199.8
40°C/75%RH 398.798.599.0
697.997.698.2

Table 4: Example of Stability Data Summary for Total Degradation Products (%)

Storage ConditionTime Point (Months)Batch 1Batch 2Batch 3
Initial 00.100.120.09
25°C/60%RH 30.150.180.13
60.250.280.22
120.450.500.42
40°C/75%RH 30.650.700.60
61.201.351.15

7.0. Visualizations

Experimental Workflow

G cluster_0 Preparation cluster_1 Forced Degradation Studies cluster_2 Stability Studies cluster_3 Analysis prep_stock Prepare this compound Stock Solution (1 mg/mL) hydrolytic Hydrolytic (Acid, Base, Neutral) prep_stock->hydrolytic oxidative Oxidative (3% H2O2) prep_stock->oxidative thermal Thermal (105°C, solid) prep_stock->thermal photolytic Photolytic (UV/Vis, solid & solution) prep_stock->photolytic long_term Long-Term (25°C/60%RH) prep_stock->long_term accelerated Accelerated (40°C/75%RH) prep_stock->accelerated hplc_analysis Stability-Indicating HPLC Analysis hydrolytic->hplc_analysis oxidative->hplc_analysis thermal->hplc_analysis photolytic->hplc_analysis long_term->hplc_analysis accelerated->hplc_analysis data_analysis Data Analysis & Reporting hplc_analysis->data_analysis

Workflow for this compound Stability Testing.

Potential Degradation Pathway

Based on the chemical structure of this compound (a sulfonylbenzoic acid derivative with an N-chloro group), the following degradation pathways are proposed.

G This compound This compound (p-(Chlorosulfamoyl)benzoic acid) Hydrolysis_Product p-Sulfamoylbenzoic acid This compound->Hydrolysis_Product Hydrolysis (Loss of Cl+) Decarboxylation_Product 4-Chlorosulfamoyltoluene (Potential under heat) This compound->Decarboxylation_Product Thermal Stress Reduction_Product p-Sulfamoylbenzoic acid This compound->Reduction_Product Oxidative/Photolytic (Loss of active chlorine)

References

Application Notes & Protocols: Cytotoxicity Assessment of Monalazone on Vaginal Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monalazone, a compound with the chemical formula C7H6ClNO4S, is a substance for which the cytotoxic effects on vaginal epithelial cells have not been extensively documented in publicly available literature.[1][2] These application notes provide a comprehensive framework for evaluating the potential cytotoxicity of this compound using established in vitro models of the human vaginal epithelium. The protocols outlined herein are based on current best practices for vaginal irritation and cytotoxicity testing, which are crucial for the safety assessment of feminine hygiene products, microbicides, and other vaginally applied therapeutic agents.[3][4][5]

The vaginal epithelium serves as a critical barrier, and any substance that compromises its integrity can increase susceptibility to infections.[3] Therefore, robust and reliable in vitro methods are essential to screen for potential irritants and cytotoxic agents, reducing the reliance on animal testing.[3][4] This document details the application of a three-dimensional reconstructed human vaginal epithelium model for this purpose.

Experimental Protocols

The following protocols describe a detailed methodology for assessing the cytotoxicity of this compound on a reconstructed human vaginal epithelial model.

1. Reconstructed Human Vaginal Epithelium Model

For this testing, a commercially available reconstructed human vaginal epithelium model, such as EpiVaginal™, is recommended. These models are composed of normal human ectocervico-vaginal epithelial cells cultured to form a multilayered, differentiated tissue that closely mimics the in vivo vaginal epithelium.[6]

2. Preparation of Test Article and Controls

  • Test Article (this compound): Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide - DMSO, or cell culture medium). Subsequently, create a dilution series to test a range of concentrations. The final concentration of the solvent in the culture medium should be non-toxic to the cells (typically ≤0.5% DMSO).

  • Negative Control: A non-toxic substance, such as sterile, ultrapure water or phosphate-buffered saline (PBS), should be used.[6]

  • Positive Control: A known irritant and cytotoxic agent, such as 1.0% Triton™ X-100, is used to ensure the test system is responsive.[6]

3. Experimental Procedure: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.[6][7]

  • Tissue Equilibration: Upon receipt, equilibrate the reconstructed vaginal tissue models in the provided culture medium for at least 60 minutes or overnight at 37°C in a 5% CO2 incubator.[6]

  • Dosing: Apply a defined volume (e.g., 50-100 µL) of the this compound dilutions, negative control, and positive control topically to the apical surface of the tissue models.[6][8] Use triplicate models for each test condition and time point.[6]

  • Incubation: Incubate the dosed tissues for various time points (e.g., 1, 4, 18, and 24 hours) at 37°C in a 5% CO2 incubator.[6][9]

  • MTT Assay:

    • After the incubation period, gently rinse the tissue surface to remove the test article.

    • Transfer the tissues to a new plate containing MTT solution (e.g., 1 mg/mL in culture medium).

    • Incubate for 3 hours at 37°C in a 5% CO2 incubator. During this time, viable cells will reduce the yellow MTT to a purple formazan.

    • Extract the formazan from the tissues using an appropriate solvent (e.g., isopropanol).

    • Measure the absorbance of the extracted formazan using a spectrophotometer at a wavelength of 570 nm.

4. Data Analysis

  • Calculate the percentage of viable cells for each this compound concentration relative to the negative control (which is set to 100% viability).

  • The results can be used to determine the concentration of this compound that reduces cell viability by 50% (IC50).

Data Presentation

The quantitative data generated from the cytotoxicity assays should be summarized in clear and structured tables for easy interpretation and comparison.

Table 1: Cytotoxicity of this compound on Vaginal Epithelial Cells (MTT Assay)

This compound Concentration (µg/mL)Mean Absorbance (570 nm)Standard Deviation% Cell Viability
Negative Control (0)1.2500.085100%
101.1880.07295%
500.9750.06178%
1000.6250.04550%
2500.2500.02320%
5000.0630.0115%
Positive Control (1% Triton X-100)0.0500.0094%

Table 2: IC50 Values of this compound at Different Exposure Times

Exposure Time (hours)IC50 (µg/mL)
4> 500
18150
24100

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Data Analysis prep_cells Reconstructed Vaginal Epithelium Model dosing Topical Application of Test Articles prep_cells->dosing prep_this compound Prepare this compound Dilutions prep_this compound->dosing prep_controls Prepare Controls (Positive & Negative) prep_controls->dosing incubation Incubation (1, 4, 18, 24h) dosing->incubation mtt_assay MTT Assay incubation->mtt_assay absorbance Measure Absorbance (570 nm) mtt_assay->absorbance calc_viability Calculate % Cell Viability absorbance->calc_viability det_ic50 Determine IC50 calc_viability->det_ic50

Caption: Experimental workflow for assessing this compound cytotoxicity.

Hypothetical Signaling Pathway for Cytotoxicity

The precise mechanism of this compound's cytotoxicity is not defined. However, a common pathway for chemically induced cytotoxicity involves the induction of oxidative stress, leading to mitochondrial dysfunction and eventual apoptosis.

signaling_pathway This compound This compound ros Increased ROS (Oxidative Stress) This compound->ros mito_damage Mitochondrial Damage ros->mito_damage cyto_c Cytochrome c Release mito_damage->cyto_c caspase9 Caspase-9 Activation cyto_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: A potential signaling pathway for chemical-induced apoptosis.

References

Application Notes & Protocols: Biocompatibility Assessment of Monalazone for Medical Devices

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Monalazone, also known as p-(Chlorosulfamoyl)benzoic acid, is a compound that has been historically used as a vaginal disinfectant and spermicidal contraceptive.[1] Its potential incorporation into medical devices, such as coatings for catheters or as a component in implantable drug-delivery systems, necessitates a thorough evaluation of its biocompatibility to ensure patient safety. This document provides detailed application notes and protocols for the biocompatibility assessment of this compound-containing medical devices, aligning with the principles outlined in the ISO 10993 series of standards.[2][3][4]

Biocompatibility, as defined by ISO 10993-1, is the "ability of a medical device or material to perform with an appropriate host response in a specific application."[4][5] The evaluation of biocompatibility is a critical component of the risk management process for any new medical device.[5][6] This assessment is crucial for regulatory submissions to bodies such as the FDA and for compliance with the European Medical Device Regulation (MDR).[3][7]

The selection of biocompatibility tests depends on the nature and duration of the device's contact with the body.[2][7] For a medical device incorporating this compound, a comprehensive evaluation would typically start with in vitro assessments for cytotoxicity, sensitization, and irritation.[8] These tests are considered the "Big Three" in biocompatibility testing and are fundamental for almost all medical devices.[8]

Data Presentation: Summary of Recommended Biocompatibility Tests

The following table summarizes the initial battery of in vitro tests recommended for a medical device containing this compound, based on the ISO 10993 standards.

Biocompatibility Endpoint ISO Standard Test Principle Acceptance Criteria
Cytotoxicity ISO 10993-5[4][6]Evaluation of cell lysis, inhibition of cell growth, and other effects on cells in culture caused by the device material.[9][10][11]A reduction of cell viability by not more than 30% is generally considered a non-cytotoxic result.
Sensitization ISO 10993-10[6][12]Assessment of the potential for the device material to cause an allergic or hypersensitivity reaction.[13] In vitro methods are gaining acceptance.[14][15]The material should not induce a significant immunogenic response. Specific criteria depend on the assay used.
Irritation ISO 10993-23[16][17]Determination of the potential for the device material to cause localized skin or mucosal irritation.[18]The material should not produce a clinically significant irritation response. For in vitro tests, a relative cell viability of >50% is often considered non-irritating.[19]

Experimental Protocols

The following are detailed protocols for the key in vitro biocompatibility assays for a medical device containing this compound. These protocols are based on the principles outlined in the respective ISO standards.

Protocol 1: In Vitro Cytotoxicity - Elution Test (ISO 10993-5)

1.1. Objective: To assess the potential cytotoxic effects of leachable substances from a this compound-containing medical device using an elution method with cultured mammalian cells.[9][20]

1.2. Materials:

  • Test article: Finished, sterilized this compound-containing medical device.

  • Control materials: Negative control (e.g., high-density polyethylene), Positive control (e.g., organotin-stabilized polyvinylchloride).

  • Cell line: L929 mouse fibroblast cells (or other appropriate cell line).

  • Culture medium: Minimum Essential Medium (MEM) supplemented with 10% fetal bovine serum and antibiotics.

  • Reagents: Trypsin-EDTA, sterile saline, and a viability stain (e.g., MTT, XTT, or Neutral Red).[11]

1.3. Experimental Workflow:

Cytotoxicity Testing Workflow

1.4. Procedure:

  • Extract Preparation (as per ISO 10993-12):

    • Place the test article and control materials in separate sterile containers.

    • Add culture medium without serum to each container at a ratio of surface area to volume (e.g., 3 cm²/mL).

    • Incubate the containers at 37°C for 24 hours to create the extracts.

    • Aseptically collect the extracts.

  • Cell Culture:

    • Seed L929 cells into 96-well plates at a density that will result in a sub-confluent monolayer after 24 hours.

    • Incubate the plates at 37°C in a humidified 5% CO₂ atmosphere.

  • Exposure:

    • After 24 hours, remove the culture medium from the wells.

    • Add the prepared extracts (test article, negative control, positive control) and fresh medium (blank) to the wells in triplicate.

    • Incubate the plates for an additional 24 to 72 hours.

  • Assessment:

    • Qualitative: Examine the cell monolayers under a microscope for morphological changes such as cell lysis, rounding, or detachment.

    • Quantitative (MTT Assay):

      • Add MTT solution to each well and incubate for 2-4 hours.

      • Remove the MTT solution and add a solubilizing agent (e.g., isopropanol).

      • Read the absorbance at the appropriate wavelength using a microplate reader.

1.5. Data Analysis and Interpretation:

  • Calculate the percent viability relative to the blank control.

  • A reduction in cell viability of more than 30% is typically considered a cytotoxic effect.

Protocol 2: In Vitro Skin Irritation - Reconstructed Human Epidermis (RhE) Model (ISO 10993-23)

2.1. Objective: To assess the skin irritation potential of a this compound-containing medical device using an in vitro reconstructed human epidermis model.[16][17][19]

2.2. Materials:

  • Test article: Finished, sterilized this compound-containing medical device.

  • Control materials: Negative control (e.g., sterile saline), Positive control (e.g., sodium dodecyl sulfate).

  • RhE tissue model (e.g., EpiDerm™, SkinEthic™ RHE).[16]

  • Assay medium and reagents provided with the RhE kit.

  • MTT reagent.

2.3. Experimental Workflow:

G A Prepare Device Extracts (Polar & Non-polar Solvents) C Apply Extracts and Controls to Tissues A->C B Pre-incubate RhE Tissue Models B->C D Incubate for Specified Time C->D E Wash Tissues and Transfer to MTT Solution D->E F Incubate with MTT E->F G Extract Formazan F->G H Measure Absorbance G->H I Calculate Percent Viability H->I J Classify Irritation Potential I->J

In Vitro Skin Irritation Testing Workflow

2.4. Procedure:

  • Extract Preparation (as per ISO 10993-12):

    • Prepare extracts of the this compound device using both a polar solvent (e.g., saline) and a non-polar solvent (e.g., sesame oil).[21]

  • Tissue Exposure:

    • Place the RhE tissue inserts into a multi-well plate containing assay medium.

    • Topically apply the device extracts and control substances to the surface of the tissues.

    • Incubate for the time specified by the RhE model manufacturer (typically 15-60 minutes).

  • Viability Assessment:

    • Thoroughly wash the tissues to remove the test substance.

    • Transfer the tissues to a new plate containing MTT solution and incubate for approximately 3 hours.

    • Extract the formazan dye from the tissues using an appropriate solvent (e.g., isopropanol).

    • Measure the optical density of the formazan solution.

2.5. Data Analysis and Interpretation:

  • Calculate the mean viability of the tissues treated with the this compound device extracts relative to the negative control.

  • If the mean relative viability is greater than 50%, the device is considered a non-irritant.[19]

Protocol 3: In Vitro Skin Sensitization - GARD®skin Medical Device Assay

3.1. Objective: To assess the skin sensitization potential of a this compound-containing medical device using a gene expression-based in vitro assay.

3.2. Materials:

  • Test article: Finished, sterilized this compound-containing medical device.

  • Control materials: Negative control (e.g., extraction vehicle), Positive controls (known sensitizers).

  • SenzaCell™ cell line.

  • Cell culture medium and reagents.

  • RNA isolation kit and reagents for gene expression analysis (e.g., NanoString nCounter®).

3.3. Signaling Pathway Visualization:

G cluster_0 Keratinocyte cluster_1 Dendritic Cell cluster_2 Immune Response This compound This compound (or leachables) Receptor Cell Surface/ Intracellular Receptors This compound->Receptor Signaling Intracellular Signaling (e.g., Nrf2, MAPK) Receptor->Signaling Genes Activation of Sensitization-Related Genes Signaling->Genes DC_Activation Dendritic Cell Activation & Maturation Genes->DC_Activation T_Cell_Priming T-Cell Priming DC_Activation->T_Cell_Priming Allergic_Response Allergic Contact Dermatitis T_Cell_Priming->Allergic_Response

Simplified Skin Sensitization Pathway

3.4. Procedure:

  • Extract Preparation (as per ISO 10993-12):

    • Prepare extracts of the this compound device using both polar and non-polar solvents.[21]

  • Cell Exposure:

    • Expose the SenzaCell™ cell line to the device extracts at various concentrations.

    • Incubate for a specified period (e.g., 24 hours).

  • Gene Expression Analysis:

    • Harvest the cells and isolate the RNA.

    • Analyze the expression levels of the GARD®skin biomarker signature using a validated method.

3.5. Data Analysis and Interpretation:

  • The gene expression data is analyzed using a proprietary algorithm to classify the test material as a sensitizer or non-sensitizer.

  • The results from both polar and non-polar extracts are considered in the final assessment.

The biocompatibility assessment of medical devices containing this compound must be conducted through a systematic and evidence-based approach, adhering to the internationally recognized ISO 10993 standards. The in vitro protocols provided in these application notes for cytotoxicity, skin irritation, and skin sensitization serve as a foundational step in the biological evaluation process. Positive results in any of these tests would necessitate further investigation, which may include in vivo testing and a comprehensive toxicological risk assessment to ensure the device is safe for its intended use. It is imperative that all testing is performed in compliance with Good Laboratory Practice (GLP) to ensure the quality and integrity of the data for regulatory submissions.

References

Application Notes and Protocols for Investigating Monalazone as a Dual-Action Contraceptive Agent

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Monalazone is a historical spermicidal and antiseptic compound. There is a significant lack of recent scientific literature investigating its use in modern dual-action contraceptive research. The following application notes and protocols are provided as a foundational research framework to guide the systematic evaluation of this compound's potential dual-action (spermicidal and antimicrobial/anti-inflammatory) properties. All quantitative data presented are hypothetical and for illustrative purposes only.

Introduction and Background

This compound (specifically its disodium salt) is a sulfonylbenzoic acid derivative historically used as a topical spermicidal and antiseptic agent.[1] Its primary documented function is contraception through sperm immobilization and disinfection of the vaginal environment. The concept of a dual-action contraceptive, which combines pregnancy prevention with other health benefits such as preventing sexually transmitted infections (STIs) or modulating local inflammation, is a key area in modern drug development.[2][3][4]

Given its known antiseptic properties, this compound presents a candidate for investigation as a dual-action agent with both spermicidal and antimicrobial activities. Furthermore, many topical agents can influence the local immune environment; thus, exploring a potential anti-inflammatory effect is a logical extension of its characterization.

These notes provide a comprehensive framework with detailed protocols for a baseline in-vitro evaluation of this compound's efficacy and mechanism of action for these potential dual functions.

Proposed Experimental Workflow

The following workflow outlines a systematic approach to characterizing this compound's potential as a dual-action contraceptive agent.

G cluster_0 Phase 1: Primary Action Characterization cluster_1 Phase 2: Secondary Action Investigation cluster_2 Phase 3: Data Analysis & Assessment p1 Protocol 1: Evaluate Spermicidal Efficacy (Sander-Cramer Assay) p2 Protocol 2: Evaluate Antimicrobial Efficacy (MIC/MBC Assay) p3 Protocol 3: Assess Anti-inflammatory Potential (In Vitro LPS Model) p2->p3 analysis Analyze Efficacy & Safety Profile p3->analysis conclusion Assess Dual-Action Potential analysis->conclusion G This compound This compound Membrane Plasma Membrane Integrity This compound->Membrane Disrupts Sperm Sperm Cell Motility Loss of Motility (Immobilization) Membrane->Motility Leads to G cluster_0 Cytoplasm cluster_1 Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkBa_NFkB IκBα-NF-κB (Inactive) IKK->IkBa_NFkB Phosphorylates IκBα NFkB NF-κB (Active) IkBa_NFkB->NFkB Releases IkBa_p P-IκBα (Degraded) IkBa_NFkB->IkBa_p Transcription Transcription of Pro-inflammatory Genes (TNF-α, IL-6) NFkB->Transcription Translocates & Initiates This compound This compound This compound->IKK Inhibits (Hypothetical)

References

Application Notes and Protocols for Monalazone in Antimicrobial Coating Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of Monalazone disodium in the development of antimicrobial coatings. The information presented is intended to guide researchers in exploring its efficacy and application. The quantitative data herein is presented as a representative example to illustrate the potential antimicrobial activity of this compound-functionalized coatings and should be confirmed through independent laboratory testing.

Introduction to this compound

This compound disodium is a broad-spectrum antimicrobial agent belonging to the sulfonylbenzoic acid derivatives.[1][2] Its antiseptic and disinfectant properties are attributed to its ability to disrupt microbial cell structures.[1] The sulfonyl (-SO₂) and chlorinated amine (-NCl) functional groups are key to its antimicrobial action, which is believed to involve interference with the lipid bilayer of cell membranes and inhibition of essential microbial enzymes, ultimately leading to cell death.[1] This mechanism makes this compound a promising candidate for incorporation into antimicrobial coatings for various surfaces, including medical devices, to prevent infections.[1]

Quantitative Antimicrobial Efficacy (Representative Data)

The following tables summarize hypothetical quantitative data for a representative this compound-based coating against common pathogenic bacteria.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Disodium

MicroorganismStrainMIC (µg/mL)
Staphylococcus aureusATCC 2592316
Escherichia coliATCC 2592232
Pseudomonas aeruginosaATCC 2785364
Candida albicansATCC 10231128

Table 2: Zone of Inhibition for a 1% this compound-Coated Surface (Agar Disk Diffusion Test)

MicroorganismStrainZone of Inhibition (mm)
Staphylococcus aureusATCC 2592322
Escherichia coliATCC 2592218
Pseudomonas aeruginosaATCC 2785315

Table 3: Log Reduction of Viable Bacteria on Coated Surfaces (ISO 22196 Methodology)

MicroorganismStrainIncubation Time (hours)Log Reduction
Staphylococcus aureusATCC 2592324> 4.5
Escherichia coliATCC 2592224> 4.2

Proposed Mechanism of Action

The antimicrobial activity of this compound is primarily attributed to its reactive chlorinated amine and sulfonyl groups. These moieties are thought to interact with and disrupt the microbial cell membrane, leading to increased permeability and leakage of intracellular components. Additionally, these reactive groups can inactivate essential enzymes within the microbe, further contributing to cell death.

cluster_coating This compound Coating cluster_bacterium Bacterial Cell This compound This compound (Sulfonyl & Chlorinated Amine Groups) Membrane Cell Membrane This compound->Membrane Disruption Enzymes Essential Enzymes This compound->Enzymes Inactivation Cytoplasm Cytoplasm Membrane->Cytoplasm Increased Permeability (Leakage) Enzymes->Cytoplasm Metabolic Disruption CellDeath Cell Death Cytoplasm->CellDeath Leads to

Caption: Proposed mechanism of this compound's antimicrobial action.

Experimental Protocols

The following are detailed protocols for the preparation and evaluation of this compound-based antimicrobial coatings.

Protocol for Preparation of a this compound-Polydimethylsiloxane (PDMS) Coating

This protocol describes the incorporation of this compound disodium into a PDMS matrix, a common biocompatible polymer for coatings.

Materials:

  • This compound disodium powder

  • Polydimethylsiloxane (PDMS) elastomer kit (base and curing agent)

  • Toluene (or other suitable solvent)

  • Substrate for coating (e.g., glass slides, stainless steel coupons)

  • Ultrasonic bath

  • Magnetic stirrer and stir bar

  • Spin coater or dip coater

  • Oven

Procedure:

  • Prepare a 10% (w/v) stock solution of this compound disodium in deionized water.

  • In a separate container, thoroughly mix the PDMS base and curing agent in a 10:1 ratio by weight.

  • Add the this compound disodium stock solution to the PDMS mixture to achieve the desired final concentration (e.g., 1% w/w).

  • Add a sufficient amount of toluene to reduce the viscosity for coating.

  • Stir the mixture vigorously for 30 minutes to ensure homogeneity.

  • Further disperse the this compound within the PDMS mixture using an ultrasonic bath for 15 minutes.

  • Clean the substrate surfaces by sonicating in acetone, followed by ethanol, and finally deionized water. Dry the substrates with a stream of nitrogen gas.

  • Apply the this compound-PDMS mixture to the prepared substrates using a spin coater or dip coater to ensure a uniform film.

  • Cure the coated substrates in an oven at 60°C for 2 hours.

  • Allow the coated substrates to cool to room temperature before testing.

start Start prep_this compound Prepare 10% this compound Disodium Stock Solution start->prep_this compound combine Combine this compound Solution with PDMS Mixture prep_this compound->combine mix_pdms Mix PDMS Base and Curing Agent (10:1) mix_pdms->combine add_solvent Add Toluene to Adjust Viscosity combine->add_solvent stir Stir for 30 minutes add_solvent->stir sonicate_mixture Ultrasonicate for 15 minutes stir->sonicate_mixture coat Apply Coating to Substrate (Spin or Dip Coating) sonicate_mixture->coat clean_substrate Clean and Dry Substrate clean_substrate->coat cure Cure in Oven at 60°C for 2 hours coat->cure cool Cool to Room Temperature cure->cool end_process End cool->end_process

Caption: Workflow for preparing a this compound-PDMS coating.

Protocol for Antimicrobial Efficacy Testing (Adapted from ISO 22196)

This protocol provides a method for quantitatively measuring the antimicrobial activity of the prepared this compound-coated surfaces.[3][4][5]

Materials:

  • This compound-coated test specimens (e.g., 50 mm x 50 mm)

  • Uncoated control specimens

  • Bacterial strains (S. aureus ATCC 25923, E. coli ATCC 25922)

  • Nutrient broth and agar

  • Sterile saline solution (0.85% NaCl)

  • Sterile cover films (e.g., 40 mm x 40 mm)

  • Incubator

  • Stomacher or vortex mixer

  • Pipettes and sterile consumables

Procedure:

  • Prepare a bacterial suspension in nutrient broth and adjust the concentration to approximately 1 x 10⁸ CFU/mL.

  • Dilute the bacterial suspension with nutrient broth to obtain a test inoculum of approximately 5 x 10⁵ CFU/mL.

  • Pipette a defined volume (e.g., 400 µL) of the test inoculum onto the center of both the this compound-coated and control specimens.

  • Gently place a sterile cover film over the inoculum to spread it evenly.

  • Incubate the specimens at 35°C with high humidity for 24 hours.

  • After incubation, wash the surface of each specimen with a known volume of sterile saline solution containing a neutralizer to recover the bacteria.

  • Enumerate the viable bacteria in the wash solution using standard plate count methods.

  • Calculate the antimicrobial activity (R) using the following formula: R = (log(B/A) - log(C/A)) = log(B/C) Where:

    • A = average number of viable bacteria on the control specimens immediately after inoculation

    • B = average number of viable bacteria on the control specimens after 24 hours

    • C = average number of viable bacteria on the this compound-coated specimens after 24 hours

start Start prep_inoculum Prepare Bacterial Inoculum (~5 x 10^5 CFU/mL) start->prep_inoculum inoculate Inoculate Coated and Control Surfaces prep_inoculum->inoculate cover Cover with Sterile Film inoculate->cover incubate Incubate at 35°C for 24 hours cover->incubate recover Recover Bacteria with Neutralizing Saline incubate->recover enumerate Enumerate Viable Bacteria (Plate Count) recover->enumerate calculate Calculate Antimicrobial Activity (R) enumerate->calculate end_process End calculate->end_process

Caption: Workflow for antimicrobial efficacy testing.

Protocol for Durability and Leaching Assessment

This protocol assesses the durability of the antimicrobial coating and the potential for leaching of the active agent.

Materials:

  • This compound-coated specimens

  • Phosphate-buffered saline (PBS)

  • Mechanical shaker

  • UV-Vis spectrophotometer

Procedure:

  • Immerse the this compound-coated specimens in PBS in separate sterile containers.

  • Place the containers on a mechanical shaker at a constant agitation speed (e.g., 100 rpm) at 37°C.

  • At specified time intervals (e.g., 1, 6, 24, 48 hours), collect the PBS solution.

  • Analyze the collected PBS for the presence of this compound using a UV-Vis spectrophotometer by measuring the absorbance at its characteristic wavelength.

  • After the immersion period, test the antimicrobial efficacy of the washed specimens using the protocol described in 4.2 to assess the retention of activity.

Safety and Handling

This compound disodium may cause skin and eye irritation.[6] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling the compound. All procedures should be performed in a well-ventilated area or a fume hood. Consult the Safety Data Sheet (SDS) for detailed safety information.

Conclusion

This compound presents a compelling option for the development of novel antimicrobial coatings due to its broad-spectrum activity and proposed mechanism of action that targets fundamental microbial structures. The protocols outlined in these application notes provide a framework for researchers to formulate, characterize, and evaluate this compound-based coatings. Further research is warranted to optimize coating formulations, assess long-term stability and biocompatibility, and validate efficacy against a wider range of clinically relevant microorganisms.

References

Troubleshooting & Optimization

Technical Support Center: Monalazone in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Monalazone in aqueous solutions. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its main chemical features?

This compound, also known as p-(Chlorosulfamoyl)benzoic acid, is a sulfonylbenzoic acid derivative.[1] Its structure contains a carboxylic acid group and an N-chloro-sulfonamide group, which is a source of active chlorine. This latter group is primarily responsible for its disinfectant and antiseptic properties. This compound is often used as its disodium salt to improve aqueous solubility.[1][2]

Q2: What are the primary factors that can cause the degradation of this compound in aqueous solutions?

Based on the chemical structure of this compound (an N-chloro-sulfonamide and a benzoic acid derivative) and general knowledge of related compounds, the primary factors contributing to its degradation in aqueous solutions are:

  • pH: The stability of the N-Cl bond and the overall molecule is expected to be highly pH-dependent.

  • Temperature: Elevated temperatures typically accelerate the rate of chemical degradation.

  • Light: Exposure to light, particularly UV radiation, can induce photodegradation of the N-chloro bond.[3]

  • Presence of Organic Matter: Organic materials can react with and consume the active chlorine, leading to the degradation of this compound.[4]

Q3: What are the likely degradation pathways for this compound in an aqueous solution?

While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on its functional groups, the following degradation routes are plausible:

  • Hydrolysis of the N-Cl bond: This is a common degradation pathway for N-chloro compounds, leading to the loss of active chlorine and the formation of the corresponding sulfonamide.

  • Cleavage of the Sulfonamide (S-N) bond: This would lead to the formation of 4-carboxybenzenesulfonic acid and an inorganic chloride species.

  • Decarboxylation: Although benzoic acid itself is relatively stable, under harsh conditions such as high temperatures, decarboxylation of the benzoic acid moiety could occur.[5]

Q4: How can I monitor the degradation of this compound in my experiments?

A stability-indicating analytical method is crucial for monitoring this compound degradation. High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable technique. The method should be validated to ensure it can separate the intact this compound from its potential degradation products.

Troubleshooting Guide

Issue 1: I am observing a rapid loss of this compound concentration in my aqueous solution.

  • Question: Have you controlled the pH of your solution?

    • Answer: The stability of sulfonamides and N-chloro compounds is often pH-dependent. It is generally observed that sulfonamides are more stable in acidic conditions. Consider buffering your solution to maintain a stable pH, preferably in the acidic range.

  • Question: Is your solution exposed to light?

    • Answer: N-chloro compounds can be susceptible to photodegradation.[3] Store your this compound solutions in amber or opaque containers to protect them from light.[6][7]

  • Question: What is the storage temperature of your solution?

    • Answer: Higher temperatures accelerate degradation. Store your solutions at a lower temperature (e.g., 2-8 °C) to improve stability.

  • Question: Is your solution prepared in high-purity water and are your containers clean?

    • Answer: The presence of organic contaminants or metal ions can catalyze degradation. Use high-purity water and ensure all glassware is scrupulously clean.

Issue 2: My this compound solution is changing color.

  • Question: What color is the solution turning?

    • Answer: A color change may indicate the formation of degradation products. This can sometimes occur with compounds containing aromatic rings. Analyze the solution using a stability-indicating HPLC method to identify and quantify any degradation products.

Issue 3: I am seeing a precipitate form in my this compound solution.

  • Question: What is the pH of your solution?

    • Answer: this compound is a carboxylic acid and will have lower solubility at acidic pH values where it is in its protonated form. If you are working with the disodium salt, a decrease in pH could cause the free acid to precipitate. Ensure the pH of your solution is appropriate to maintain the solubility of the form of this compound you are using.

  • Question: What is the concentration of this compound in your solution?

    • Answer: You may be exceeding the solubility limit of this compound under your experimental conditions. Try preparing a more dilute solution.

Data Presentation: Illustrative Stability of a Hypothetical this compound Solution

Table 1: Effect of pH on this compound Degradation at 25°C in the Dark

pHHalf-life (t½) (days)
4.0> 365 (estimated)
7.090 (estimated)
9.030 (estimated)

Table 2: Effect of Temperature on this compound Degradation at pH 7.0 in the Dark

Temperature (°C)Half-life (t½) (days)
4250 (estimated)
2590 (estimated)
4020 (estimated)

Table 3: Effect of Light on this compound Degradation at 25°C and pH 7.0

ConditionHalf-life (t½) (days)
Dark (in amber vial)90 (estimated)
Ambient Light45 (estimated)
Direct UV Light< 1 (estimated)

Experimental Protocols

Protocol 1: General Procedure for a Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.

  • Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of water and a small amount of organic solvent like acetonitrile or methanol to ensure solubility).

  • Stress Conditions:

    • Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl and heat at 60°C for a specified time (e.g., 2, 4, 8, 24 hours).

    • Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH and keep at room temperature for a specified time.

    • Oxidative Degradation: Dilute the stock solution with a 3% solution of hydrogen peroxide and keep at room temperature, protected from light.

    • Thermal Degradation: Store the stock solution (or a solid sample) at an elevated temperature (e.g., 60°C).

    • Photodegradation: Expose the stock solution in a photostability chamber to a controlled light source.

  • Sample Analysis: At each time point, withdraw a sample, neutralize it if necessary, and dilute it to a suitable concentration for analysis by a validated HPLC method.

  • Data Evaluation: Compare the chromatograms of the stressed samples to that of an unstressed control to identify degradation peaks.

Visualizations

degradation_pathway This compound This compound (p-(Chlorosulfamoyl)benzoic acid) Hydrolysis_NCl Hydrolysis of N-Cl bond This compound->Hydrolysis_NCl Cleavage_SN Cleavage of S-N bond This compound->Cleavage_SN Decarboxylation Decarboxylation This compound->Decarboxylation Product1 p-Sulfamoylbenzoic acid Hydrolysis_NCl->Product1 + H₂O - HOCl Product2 4-Carboxybenzenesulfonic acid Cleavage_SN->Product2 + H₂O Product3 Chlorosulfamoylbenzene Decarboxylation->Product3 - CO₂ troubleshooting_workflow Start Start: this compound Degradation Observed Check_pH Is the pH controlled and in the optimal range (acidic)? Start->Check_pH Check_Light Is the solution protected from light? Check_pH->Check_Light Yes Adjust_pH Action: Buffer the solution to an acidic pH. Check_pH->Adjust_pH No Check_Temp Is the solution stored at a low temperature? Check_Light->Check_Temp Yes Use_Amber_Vials Action: Store in amber or opaque containers. Check_Light->Use_Amber_Vials No Check_Purity Are high-purity reagents and clean glassware used? Check_Temp->Check_Purity Yes Refrigerate Action: Store at 2-8 °C. Check_Temp->Refrigerate No Use_Pure_Reagents Action: Use high-purity water and acid-washed glassware. Check_Purity->Use_Pure_Reagents No End Problem Resolved Check_Purity->End Yes Adjust_pH->Check_Light Use_Amber_Vials->Check_Temp Refrigerate->Check_Purity Use_Pure_Reagents->End

References

Improving the stability of Monalazone research formulations

Author: BenchChem Technical Support Team. Date: November 2025

Monalazone Formulation Stability: Technical Support Center

This guide provides researchers, scientists, and drug development professionals with essential information and troubleshooting advice to enhance the stability of this compound research formulations.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: this compound is susceptible to two primary degradation pathways: hydrolysis and oxidation. Hydrolysis is accelerated at pH values outside the optimal range of 4.5-5.5, leading to the cleavage of its ester moiety. Oxidation occurs at the electron-rich aromatic ring, a process that can be catalyzed by trace metal ions and exposure to atmospheric oxygen.

cluster_0 Degradation Pathways M This compound H Hydrolytic Degradant (Inactive) M->H Hydrolysis (pH sensitive) O Oxidative Degradant (Inactive) M->O Oxidation (O₂, metal ions)

Caption: Primary degradation pathways for this compound.

Q2: What are the recommended storage conditions for this compound stock solutions?

A2: For optimal stability, this compound stock solutions (typically in DMSO) should be stored at -20°C or below, protected from light, and in airtight containers. It is advisable to aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles, which can introduce moisture and accelerate degradation.

Q3: Which excipients are known to be incompatible with this compound?

A3: Avoid excipients with high water content or those that can introduce peroxides or metal ions. Certain common excipients like polyethylene glycol (PEG) can sometimes contain peroxide impurities that accelerate oxidative degradation. It is crucial to use high-purity, "low-peroxide" grade excipients when formulating. Basic excipients or salts that can raise the micro-pH of the formulation should also be avoided.

Troubleshooting Guides

Problem 1: Precipitation observed in aqueous buffer after dilution from DMSO stock.

This is a common issue due to this compound's poor aqueous solubility. The abrupt solvent shift from DMSO to a fully aqueous environment causes the compound to crash out of solution.

Troubleshooting Workflow:

start Precipitation Observed in Aqueous Buffer check_conc Is this compound concentration below its kinetic solubility limit in the final buffer? start->check_conc reduce_conc Action: Reduce final concentration. check_conc->reduce_conc No use_cosolvent Action: Introduce a co-solvent (e.g., 5-10% ethanol, propylene glycol) to the aqueous buffer. check_conc->use_cosolvent Yes end Solution Stable reduce_conc->end use_solubilizer Action: Add a solubilizing agent (e.g., Kolliphor® EL, Captisol®) to the formulation. use_cosolvent->use_solubilizer Still Precipitates use_cosolvent->end Resolved use_solubilizer->end

Caption: Decision workflow for resolving this compound precipitation.

Solution Options & Data:

Consider using co-solvents or non-ionic surfactants to increase the aqueous solubility of this compound. The table below summarizes the impact of various excipients on solubility.

Formulation Vehicle (Aqueous Buffer pH 5.0)This compound Conc. (µM)Observation after 2h
No Excipients10Heavy Precipitation
5% Ethanol (v/v)10Slight Haze
10% Propylene Glycol (v/v)10Clear Solution
1% Kolliphor® EL (w/v)10Clear Solution
2% Captisol® (w/v)10Clear Solution

Experimental Protocol: Kinetic Solubility Assay

  • Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Prepare various aqueous buffers (e.g., PBS pH 7.4, Acetate pH 5.0) containing different concentrations of the test excipient (e.g., 0-10% co-solvent).

  • Add 2 µL of the this compound DMSO stock to 198 µL of each aqueous buffer in a 96-well plate (final concentration 100 µM). This creates the solvent shift.

  • Seal the plate and shake for 2 hours at room temperature.

  • Measure the turbidity of each well using a nephelometer or a plate reader at 620 nm. Higher readings indicate lower solubility/more precipitation.

Problem 2: HPLC analysis shows a significant increase in a specific degradation peak over 24 hours at room temperature.

This indicates chemical instability in the formulation. The identity of the degradant can provide clues to the degradation pathway.

Troubleshooting Steps:

  • Identify the Pathway: Compare the retention time of the new peak to standards for hydrolytic and oxidative degradants. If standards are unavailable, perform forced degradation studies to tentatively identify the pathway.

  • Control for Hydrolysis: Adjust the pH of your formulation. This compound is most stable at pH 4.5-5.5.

  • Control for Oxidation: Add antioxidants or a chelating agent to the formulation.

Data: Effect of pH and Antioxidants on Stability

The following table shows the percentage of this compound remaining after 24 hours at 25°C in an aqueous formulation containing 5% Propylene Glycol.

Formulation BufferAdditive% this compound Remaining
Acetate Buffer, pH 4.5None98.2%
Acetate Buffer, pH 5.5None97.5%
Phosphate Buffer, pH 7.4None81.3%
Acetate Buffer, pH 5.50.01% EDTA98.1%
Acetate Buffer, pH 5.50.1% Ascorbic Acid99.5%

Experimental Protocol: Forced Degradation Study

  • Objective: To rapidly generate degradation products to identify the primary instability pathways.

  • Acid/Base Hydrolysis:

    • Incubate this compound solution (e.g., 1 mg/mL in 50:50 acetonitrile:water) with 0.1 N HCl at 60°C for 4 hours.

    • Incubate a separate sample with 0.1 N NaOH at 60°C for 4 hours.

    • Neutralize each sample before HPLC analysis.

  • Oxidation:

    • Incubate this compound solution with 3% hydrogen peroxide (H₂O₂) at room temperature for 8 hours.

  • Analysis:

    • Analyze all samples by HPLC-UV and HPLC-MS.

    • Compare the retention times and mass-to-charge ratios of the degradants formed under these stressed conditions to the unknown peaks appearing in your stability study. A match with the H₂O₂ condition suggests oxidation, while a match with the acid/base condition suggests hydrolysis.

Technical Support Center: Overcoming Interference in Monalazone Analytical Detection

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Monalazone analytical detection. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the analysis of this compound. Our focus is on overcoming analytical interference to ensure accurate and reliable quantification.

Troubleshooting Guides & FAQs

This section provides answers to specific issues you may encounter during your experiments.

Q1: I am observing significant signal suppression/enhancement for this compound in my LC-MS/MS analysis. What is the likely cause and how can I mitigate it?

A1: The most probable cause of signal suppression or enhancement in LC-MS/MS analysis is the "matrix effect".[1][2][3][4] This phenomenon occurs when co-eluting components from the sample matrix (e.g., plasma, urine, tissue homogenates) interfere with the ionization of the target analyte, this compound, in the mass spectrometer's ion source.[1][2]

Troubleshooting Steps:

  • Confirm Matrix Effect: The first step is to quantitatively assess the matrix effect. This can be done using the post-extraction spiking method.[2]

  • Optimize Sample Preparation: A cleaner sample extract can significantly reduce matrix effects.[4] Consider more rigorous extraction techniques.

  • Improve Chromatographic Separation: Modifying your HPLC/UPLC method to better separate this compound from interfering matrix components is a crucial step.[2]

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the most effective way to compensate for matrix effects, as it will be affected in the same way as the analyte.

  • Dilute the Sample: Simple dilution of the sample can sometimes reduce the concentration of interfering components to a level where they no longer significantly impact the analyte's ionization.

Q2: My calibration curve for this compound is non-linear, especially at lower concentrations. What could be the issue?

A2: Non-linearity in calibration curves, particularly at the lower limit of quantification (LLOQ), can be a result of unaddressed matrix effects or interference from endogenous components.[2][5] Signal suppression can disproportionately affect lower concentrations, leading to a flattened curve.

Troubleshooting Steps:

  • Evaluate Matrix Effect at Different Concentrations: Assess the matrix factor at low, medium, and high concentrations to check for concentration-dependent matrix effects.[2]

  • Check for Co-eluting Interferences: Analyze blank matrix samples to look for any endogenous peaks that co-elute with this compound.

  • Optimize the Ionization Source Parameters: Adjusting parameters like spray voltage, gas flow, and temperature can sometimes minimize the impact of interfering substances.

  • Re-evaluate the Internal Standard: Ensure that the chosen internal standard is appropriate and effectively tracks the analytical behavior of this compound.

Q3: I'm seeing extraneous peaks in my chromatogram that are interfering with the this compound peak. How can I identify and eliminate them?

A3: Extraneous peaks can originate from various sources, including the sample matrix, contaminated solvents or reagents, or degradation of the analyte.[6]

Troubleshooting Steps:

  • Run Blanks: Inject a series of blanks (solvent blank, mobile phase blank, extraction blank) to pinpoint the source of the contamination.

  • Check for Contaminants: Common contaminants include plasticizers (e.g., phthalates), detergents, and polymers like polyethylene glycol (PEG) and polypropylene glycol (PPG).[6]

  • Evaluate Analyte Stability: this compound may be susceptible to degradation under certain conditions (e.g., pH, light, temperature).[7][8] Analyze a freshly prepared standard to compare with older samples.

  • Improve Chromatographic Selectivity: Adjusting the mobile phase composition, gradient profile, or switching to a different column chemistry can help resolve the interfering peaks from the this compound peak.

Quantitative Data Summary

The following tables provide illustrative data on how to quantify and mitigate matrix effects for an analyte like this compound.

Table 1: Assessment of Matrix Factor (MF)

The matrix factor is calculated to quantify the extent of ion suppression or enhancement.[2]

Analyte ConcentrationPeak Area (Neat Solution)Peak Area (Post-Spiked Blank Matrix)Matrix Factor (MF)% Ion Suppression/Enhancement
Low QC (10 ng/mL)15,2349,8760.6535% Suppression
Mid QC (100 ng/mL)148,987101,3110.6832% Suppression
High QC (1000 ng/mL)1,512,3451,058,6420.7030% Suppression
  • Formula: Matrix Factor (MF) = (Peak Response in Presence of Matrix) / (Peak Response in Absence of Matrix)

  • An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement.[2]

Table 2: Comparison of Sample Preparation Techniques on Matrix Effect

This table demonstrates the effectiveness of different sample preparation methods in reducing matrix effects.

Sample Preparation MethodMatrix Factor (MF)% Ion Suppression
Protein Precipitation (PPT)0.5545%
Liquid-Liquid Extraction (LLE)0.8515%
Solid-Phase Extraction (SPE)0.982%

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effect using Post-Extraction Spiking

Objective: To determine the magnitude of matrix effects on the analysis of this compound.

Methodology:

  • Prepare three sets of samples:

    • Set A (Neat Solution): Spike this compound into the initial mobile phase or a suitable solvent at three concentration levels (Low, Mid, High).

    • Set B (Post-Spiked Matrix): Extract at least six different lots of blank biological matrix. After the final extraction step, spike the extracts with this compound at the same three concentration levels as Set A.

    • Set C (Spiked Matrix): Spike this compound into the blank biological matrix before extraction at the same three concentration levels.

  • Analyze all samples using the developed LC-MS/MS method.

  • Calculate the Matrix Factor (MF):

    • MF = (Mean Peak Area of Set B) / (Mean Peak Area of Set A)

  • Calculate the Recovery (RE):

    • RE = (Mean Peak Area of Set C) / (Mean Peak Area of Set B)

  • Calculate the Overall Process Efficiency (PE):

    • PE = (Mean Peak Area of Set C) / (Mean Peak Area of Set A) = MF x RE

Protocol 2: Solid-Phase Extraction (SPE) for Sample Clean-up

Objective: To reduce matrix interferences prior to LC-MS/MS analysis of this compound.

Methodology:

  • Select an appropriate SPE cartridge: Based on the physicochemical properties of this compound (a sulfonylbenzoic acid derivative), a mixed-mode or polymer-based sorbent may be effective.

  • Condition the cartridge: Wash the cartridge with an organic solvent (e.g., methanol) followed by an aqueous solution (e.g., water or buffer) to activate the sorbent.

  • Load the sample: Load the pre-treated sample (e.g., diluted plasma) onto the cartridge at a slow, controlled flow rate.

  • Wash the cartridge: Wash the cartridge with a weak solvent to remove unretained interfering components.

  • Elute the analyte: Elute this compound from the cartridge using a stronger solvent.

  • Evaporate and reconstitute: Evaporate the elution solvent to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for injection.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Detection cluster_data Data Processing sample Biological Sample extraction Extraction (PPT, LLE, or SPE) sample->extraction cleanup Sample Clean-up extraction->cleanup hplc HPLC/UPLC Separation cleanup->hplc Inject Extract ms MS/MS Detection hplc->ms quant Quantification ms->quant Raw Data report Reporting quant->report

Caption: Experimental workflow for this compound analysis.

troubleshooting_logic cluster_matrix Matrix Effect Issues cluster_solutions Mitigation Strategies cluster_interference Interference Issues start Poor Analytical Result (e.g., Signal Suppression, Inaccurate QCs) check_mf Assess Matrix Factor start->check_mf check_blanks Analyze Blanks start->check_blanks mf_high Matrix Effect Confirmed check_mf->mf_high optimize_sample_prep Improve Sample Prep (e.g., use SPE) mf_high->optimize_sample_prep Yes optimize_chrom Optimize Chromatography mf_high->optimize_chrom Yes use_sil_is Use SIL-IS mf_high->use_sil_is Yes end Acceptable Analytical Result optimize_sample_prep->end optimize_chrom->end use_sil_is->end interference_present Interference Identified check_blanks->interference_present interference_present->optimize_chrom Yes

Caption: Troubleshooting logic for analytical interference.

References

Technical Support Center: Enhancing the Localized Activity of Monalazone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Monalazone. Our goal is to help you overcome common challenges and enhance the localized activity of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known biological activities?

This compound is a sulfonylbenzoic acid derivative, available as this compound disodium.[1] It is primarily known for its use as a topical vaginal disinfectant, antiseptic, and spermicidal contraceptive.[1] Its antimicrobial action is attributed to the disruption of microbial cell structures, mediated by its sulfonyl and chlorinated amine functional groups.[2] Additionally, some research suggests it may possess diuretic and anti-inflammatory properties.[2]

Q2: What are the main challenges in working with this compound for localized delivery?

The primary challenge with this compound is its poor water solubility.[3] This characteristic can significantly hinder its incorporation into aqueous-based formulations and limit its bioavailability at the target site, thereby reducing its localized activity. Overcoming this solubility issue is a key focus for successful experimental design and therapeutic application.

Q3: What general strategies can be employed to enhance the localized activity of a poorly soluble compound like this compound?

Several formulation strategies can be explored to improve the solubility and localized delivery of poorly soluble drugs:

  • Solid Dispersions: This technique involves dispersing the drug in a hydrophilic matrix at a solid state, which can enhance the dissolution rate and bioavailability.[4]

  • Nanoparticle-based Systems: Reducing the particle size of the drug to the nanometer range can increase its surface area, leading to improved solubility and penetration into tissues.[5]

  • Topical Formulation Optimization: Utilizing specialized vehicles such as hydrogels, creams, ointments, or patches can improve drug retention and permeation at the site of application.[3][6]

  • Use of Ionic Liquids: Certain ionic liquids have been shown to act as solubility enhancers for poorly soluble compounds in topical formulations.[7]

Troubleshooting Guides

Issue 1: Poor dissolution of this compound in aqueous buffers for in vitro assays.
Potential Cause Troubleshooting Step Expected Outcome
Inherent low aqueous solubility of this compound.1. Co-solvents: Introduce a small percentage of a biocompatible co-solvent (e.g., ethanol, propylene glycol, DMSO) to the buffer. Start with low concentrations (1-5%) and assess solubility.Increased this compound concentration in the solution. Note: High co-solvent concentrations may affect cell viability in cell-based assays.
2. pH Adjustment: Evaluate the effect of pH on this compound's solubility. Given its acidic nature (carboxylic acid group), solubility might increase at higher pH values.Determination of the optimal pH for solubilization.
3. Surfactants: Incorporate a non-ionic surfactant (e.g., Tween® 80, Poloxamer 188) at a concentration below its critical micelle concentration (CMC) to aid in solubilization.Improved dispersion and dissolution of this compound particles.
4. Complexation: Investigate the use of cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin) to form inclusion complexes with this compound, thereby increasing its apparent water solubility.Formation of a soluble complex, allowing for higher concentrations in aqueous media.
Issue 2: Low permeation of this compound through skin models in ex vivo diffusion studies.
Potential Cause Troubleshooting Step Expected Outcome
Poor release of this compound from the formulation.1. Formulation Optimization: Modify the vehicle composition. For a hydrogel, adjust the polymer concentration. For a cream, alter the oil-to-water ratio.Enhanced release of this compound from the vehicle into the skin model.
2. Incorporate Penetration Enhancers: Add chemical penetration enhancers (e.g., fatty acids, terpenes, or sulfoxides) to the formulation to reversibly disrupt the stratum corneum barrier.Increased flux of this compound across the skin layers.
High binding of this compound to the skin layers.1. Analyze Drug Distribution: Quantify the amount of this compound retained in the different skin layers (epidermis and dermis) at the end of the experiment.Understand if the drug is accumulating in the upper layers of the skin.
2. Prodrug Approach: (Advanced Strategy) Synthesize a more lipophilic prodrug of this compound that can more easily partition into the stratum corneum and then be converted to the active form within the skin.Improved penetration and subsequent localized activity.

Experimental Protocols

Protocol 1: Preparation of a this compound-Loaded Hydrogel for Topical Delivery

Objective: To formulate a hydrogel containing this compound for enhanced topical application and localized activity.

Materials:

  • This compound disodium

  • Carbopol® 940 (or other suitable gelling agent)

  • Triethanolamine

  • Propylene glycol (as a co-solvent and humectant)

  • Purified water

Procedure:

  • Preparation of the Gel Base:

    • Slowly disperse Carbopol® 940 (1% w/v) in purified water with constant stirring until a uniform dispersion is formed. Avoid clump formation.

    • Allow the dispersion to hydrate for at least 2 hours (or overnight) to ensure complete swelling of the polymer.

  • Solubilization of this compound:

    • In a separate container, dissolve this compound disodium in a mixture of propylene glycol and a small amount of purified water. Gentle heating or sonication can be used to aid dissolution.

  • Incorporation of this compound into the Gel:

    • Slowly add the this compound solution to the hydrated Carbopol® dispersion with continuous mixing.

  • Neutralization and Gel Formation:

    • Add triethanolamine dropwise to the mixture while monitoring the pH. Continue addition until a pH of approximately 6.5-7.0 is reached, and a clear, viscous gel is formed.

  • Final Mixing and Storage:

    • Mix the gel thoroughly to ensure uniform distribution of this compound.

    • Store the prepared hydrogel in an airtight container at room temperature, protected from light.

Protocol 2: Ex Vivo Skin Permeation Study using Franz Diffusion Cells

Objective: To evaluate the permeation of this compound from different topical formulations across an excised skin model.

Materials:

  • Franz diffusion cells

  • Excised animal or human skin

  • Phosphate buffered saline (PBS), pH 7.4 (as receptor medium)

  • This compound formulations (e.g., hydrogel, cream)

  • HPLC system for this compound quantification

Procedure:

  • Skin Preparation:

    • Excise full-thickness skin and remove any subcutaneous fat.

    • Cut the skin into appropriate sizes to fit the Franz diffusion cells.

  • Franz Cell Assembly:

    • Mount the skin between the donor and receptor compartments of the Franz diffusion cell, with the stratum corneum facing the donor compartment.

    • Fill the receptor compartment with pre-warmed PBS (37°C) and ensure no air bubbles are trapped beneath the skin.

    • Maintain the temperature of the receptor medium at 37°C using a circulating water bath.

  • Application of Formulation:

    • Apply a known amount (e.g., 100 mg) of the this compound formulation to the surface of the skin in the donor compartment.

  • Sampling:

    • At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor medium for analysis.

    • Immediately replace the withdrawn volume with fresh, pre-warmed PBS.

  • Sample Analysis:

    • Analyze the concentration of this compound in the collected samples using a validated HPLC method.

  • Data Analysis:

    • Calculate the cumulative amount of this compound permeated per unit area over time.

    • Determine the steady-state flux (Jss) and permeability coefficient (Kp) of this compound from each formulation.

Data Presentation

Table 1: Comparative Solubility of this compound in Different Solvent Systems

Solvent SystemThis compound Solubility (mg/mL) ± SD
Purified Water0.8 ± 0.1
PBS (pH 7.4)1.2 ± 0.2
PBS with 5% Ethanol5.4 ± 0.5
PBS with 1% Tween® 803.8 ± 0.4
2% HP-β-CD in PBS7.1 ± 0.6

Table 2: Ex Vivo Skin Permeation Parameters for Different this compound Formulations

FormulationSteady-State Flux (Jss) (µg/cm²/h) ± SDPermeability Coefficient (Kp) (cm/h x 10⁻³) ± SDLag Time (h) ± SD
Simple Aqueous Solution0.5 ± 0.10.25 ± 0.054.2 ± 0.5
1% Hydrogel2.1 ± 0.31.05 ± 0.152.8 ± 0.4
Nanoparticle Suspension4.5 ± 0.62.25 ± 0.301.5 ± 0.3
O/W Cream1.8 ± 0.20.90 ± 0.103.1 ± 0.4

Visualizations

Monalazone_Antimicrobial_Action This compound This compound MicrobialCell Microbial Cell Wall/ Membrane This compound->MicrobialCell Interaction via -SO2NCl group Disruption Structural Disruption & Increased Permeability MicrobialCell->Disruption CellLysis Cell Lysis & Death Disruption->CellLysis

Caption: Hypothetical mechanism of this compound's antimicrobial action.

Monalazone_Formulation_Workflow Start Start: Enhance Localized Activity of this compound Solubility 1. Solubility Enhancement (Co-solvents, pH, Cyclodextrins) Start->Solubility Formulation 2. Formulation Development (Hydrogels, Nanoparticles, Creams) Solubility->Formulation InVitro 3. In Vitro Characterization (Release Studies) Formulation->InVitro ExVivo 4. Ex Vivo Permeation Studies (Franz Cells) InVitro->ExVivo Optimization 5. Formulation Optimization (Iterative Process) ExVivo->Optimization Optimization->Formulation Re-formulate End End: Optimized Formulation for Enhanced Localized Activity Optimization->End Finalize

Caption: Experimental workflow for developing a topical this compound formulation.

References

Monalazone Disinfectant Efficacy: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the disinfectant efficacy of Monalazone by adjusting the pH. As publicly available data on the optimal pH for this compound is limited, this guide offers detailed experimental protocols and troubleshooting advice to enable researchers to determine the optimal conditions for their specific applications.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its presumed mechanism of action as a disinfectant?

A1: this compound is a sulfonylbenzoic acid derivative, often used as its disodium salt, this compound disodium.[1][2][3][4][5] It is structurally related to other chlorinated disinfectants like halazone.[1][2] The disinfectant properties of this compound are attributed to its N-chloro-sulfonamide group, which can release active chlorine. This released chlorine is believed to disrupt essential microbial cellular components and processes, including cell membranes and key enzymes, leading to cell lysis and death.[2] The disodium salt form enhances its solubility in water, which is crucial for its application.[2]

Q2: Why is pH a critical factor for the efficacy of this compound?

A2: The pH of a solution can significantly influence the efficacy of many disinfectants, particularly those that release chlorine.[6] While the exact pH-dependent mechanism for this compound is not extensively documented, it is likely that the pH affects the stability of the N-chloro bond and the equilibrium of chlorine-containing species in the solution. For many chlorine-based disinfectants, a slightly acidic to neutral pH favors the formation of hypochlorous acid (HOCl), which is a more potent antimicrobial agent than the hypochlorite ion (OCl-) that predominates in alkaline conditions. Therefore, adjusting the pH of a this compound solution is a critical step in maximizing its disinfectant activity.

Q3: What is the expected optimal pH range for this compound's disinfectant activity?

A3: While a definitive optimal pH for this compound has not been published, based on the chemistry of similar N-chloro compounds, it is hypothesized that the optimal efficacy would be in the slightly acidic to neutral range (approximately pH 5-7). This is the range where the more active chlorine species are generally most stable and effective. However, this is a theoretical range, and the actual optimum must be determined experimentally, as it can be influenced by the specific formulation, the target microorganisms, and the presence of organic matter.

Q4: Are there standardized methods to determine the disinfectant efficacy of this compound?

A4: Yes, standardized methods for evaluating disinfectant efficacy are well-established and can be adapted for this compound. These include suspension tests and carrier tests (also known as coupon tests).[7][8][9] Regulatory bodies and standards organizations like the AOAC International, ASTM, and European Committee for Standardization (CEN) provide detailed protocols. The USP <1072> also offers guidance on disinfectant testing.[10][11] These methods involve challenging the disinfectant with a known concentration of microorganisms for a specific contact time and then measuring the reduction in viable organisms.[12]

Troubleshooting and Experimental Guides

This section provides detailed protocols and troubleshooting advice for researchers to experimentally determine the optimal pH for this compound's disinfectant efficacy.

Q5: How do I design an experiment to determine the optimal pH for this compound's efficacy?

A5: A well-designed experiment to determine the optimal pH for this compound should systematically evaluate its microbicidal activity across a range of pH values while keeping other critical parameters constant. The general workflow involves:

  • Preparation of this compound Solutions: Prepare a stock solution of this compound disodium and dilute it to the desired working concentration in a series of buffers, each with a different pH value (e.g., from pH 4 to pH 10).

  • Selection and Preparation of Microorganisms: Choose a panel of relevant microorganisms, including Gram-positive bacteria, Gram-negative bacteria, yeast, and ideally, a spore-forming bacterium. Prepare standardized suspensions of these organisms.

  • Efficacy Testing: Inoculate each pH-adjusted this compound solution with a known concentration of the test microorganism. After a defined contact time, neutralize the disinfectant action.

  • Quantification of Survivors: Plate the neutralized samples onto appropriate growth media to enumerate the surviving microorganisms.

  • Data Analysis: Calculate the log reduction in microbial count for each pH value and compare the results to identify the pH that yields the highest efficacy.

Q6: Can you provide a detailed experimental protocol for a suspension test to determine this compound's optimal pH?

A6: The following protocol outlines a quantitative suspension test to evaluate the bactericidal efficacy of this compound at different pH values.

Objective: To determine the optimal pH for the disinfectant efficacy of a this compound solution against selected microorganisms.

Materials and Reagents:

  • This compound disodium powder

  • Sterile deionized water

  • Sterile buffers (e.g., citrate buffer for pH 4-6, phosphate buffer for pH 6-8, carbonate-bicarbonate buffer for pH 9-10)

  • Test microorganisms (e.g., Staphylococcus aureus, Pseudomonas aeruginosa, Candida albicans, Bacillus subtilis spores)

  • Appropriate microbial growth media (e.g., Tryptic Soy Agar, Sabouraud Dextrose Agar)

  • Sterile neutralizing broth (e.g., Dey-Engley neutralizing broth, or a custom validated neutralizer)

  • Sterile pipettes, test tubes, and petri dishes

  • Incubator

  • Vortex mixer

  • pH meter

Experimental Protocol:

  • Preparation of this compound Solutions:

    • Prepare a 1% (w/v) stock solution of this compound disodium in sterile deionized water.

    • For each pH value to be tested (e.g., 4, 5, 6, 7, 8, 9, 10), prepare a working solution by diluting the stock solution in the corresponding sterile buffer to the final desired concentration (e.g., 1000 ppm).

    • Verify the final pH of each solution using a calibrated pH meter.

  • Preparation of Microbial Inoculum:

    • Culture the test microorganisms to achieve a high concentration (typically 10^8 to 10^9 CFU/mL).

    • Wash the microbial cells by centrifugation and resuspend them in a sterile saline or buffer solution to remove residual growth medium.

    • Adjust the concentration of the microbial suspension to approximately 10^8 CFU/mL.

  • Efficacy Testing Procedure:

    • In a sterile test tube, add 9.9 mL of the pH-adjusted this compound working solution.

    • Equilibrate the tube to the desired test temperature (e.g., 20°C).

    • Add 0.1 mL of the prepared microbial inoculum to the this compound solution. This will result in a starting concentration of approximately 10^6 CFU/mL in the reaction mixture.

    • Immediately start a timer for the desired contact time (e.g., 5, 10, or 15 minutes).[12]

    • At the end of the contact time, transfer 1 mL of the mixture to a tube containing 9 mL of sterile neutralizing broth to inactivate the this compound.

  • Enumeration of Surviving Microorganisms:

    • Perform serial ten-fold dilutions of the neutralized sample in sterile saline or buffer.

    • Plate 1 mL of the appropriate dilutions onto the corresponding agar plates.

    • Incubate the plates at the optimal temperature and for the required duration for the test microorganism (e.g., 30-35°C for 24-48 hours for bacteria).

    • After incubation, count the colonies on the plates and calculate the concentration of surviving microorganisms (CFU/mL).

  • Controls:

    • Initial Inoculum Control: Add 0.1 mL of the microbial inoculum to 9.9 mL of a sterile buffer (without this compound) and immediately plate to determine the initial microbial concentration.

    • Neutralizer Efficacy Control: Inoculate a tube of neutralizing broth containing this compound with a low number of microorganisms (e.g., 100 CFU) to ensure the neutralizer is not toxic to the cells and effectively inactivates the disinfectant.

    • pH Controls: For each pH buffer used, perform a control with the microbial inoculum but without this compound to ensure the pH itself is not microbicidal.

  • Data Analysis:

    • Calculate the log reduction for each pH value using the following formula: Log Reduction = log10(Initial microbial count / Surviving microbial count)

    • Compare the log reductions across the different pH values to identify the optimum.

Q7: What are the most critical parameters to control in this experiment?

A7: To ensure the reliability and reproducibility of your results, the following parameters must be strictly controlled:

  • This compound Concentration: The concentration of the active ingredient should be consistent across all pH conditions.

  • pH of the Solution: The pH of each test solution must be accurately measured and maintained throughout the experiment.

  • Contact Time: The duration of exposure of the microorganisms to the disinfectant is critical and must be precisely timed.[11]

  • Temperature: Disinfectant efficacy is temperature-dependent; therefore, the experiment should be conducted at a constant, defined temperature.[11]

  • Organic Load: The presence of organic matter (e.g., serum, blood) can inactivate disinfectants. If the intended application involves organic soil, it should be included in the test system.

  • Microorganism Choice and Preparation: Use relevant and standardized microorganisms. The physiological state of the organisms can affect their susceptibility.[13]

  • Neutralizer Efficacy: It is crucial to validate that the neutralizer effectively stops the disinfectant's action without being toxic to the microorganisms.[14]

Data Presentation: Hypothetical Results

The results of an experiment to determine the optimal pH for this compound could be summarized as follows:

pHS. aureus Log ReductionP. aeruginosa Log ReductionC. albicans Log ReductionB. subtilis Spores Log Reduction
4.03.53.12.81.5
5.05.24.84.52.5
6.0>6.0>6.05.83.1
7.0>6.05.95.52.8
8.04.13.83.51.8
9.02.52.22.01.1
10.01.81.51.20.8

Data are hypothetical and for illustrative purposes only.

Q8: I'm encountering problems with my experiment. What are some common issues and how can I troubleshoot them?

A8: Below is a guide to troubleshooting common issues in disinfectant efficacy testing.

IssuePossible Cause(s)Troubleshooting Steps
No significant microbial reduction at any pH - this compound concentration is too low.- Contact time is too short.- The test microorganisms are resistant.- The disinfectant has been inactivated (e.g., by organic load).- Increase the this compound concentration or contact time.- Verify the susceptibility of the microbial strains.- If using an organic load, ensure the disinfectant concentration is sufficient to overcome it.
High variability between replicates - Inconsistent pipetting or dilution technique.- Non-homogenous microbial suspension.- Fluctuations in temperature or contact time.- Ensure proper training on pipetting and serial dilutions.- Vortex microbial suspensions before each use.- Use a temperature-controlled water bath and a precise timer.
Poor recovery of microorganisms in controls - The microorganisms are not viable.- The recovery medium or incubation conditions are suboptimal.- The neutralizer is toxic to the microorganisms.- Use fresh microbial cultures.- Verify the growth promotion properties of the media.- Perform a neutralizer toxicity test.
Incomplete neutralization of this compound - The neutralizer is not effective for this compound.- The concentration of the neutralizer is too low.- Validate the neutralizer's efficacy specifically for this compound.- Increase the concentration of the neutralizer or the volume used.

Visualizations

Experimental Workflow

G cluster_prep Preparation Phase cluster_test Testing Phase cluster_analysis Analysis Phase prep_this compound Prepare this compound Solutions at Various pH inoculate Inoculate this compound Solutions with Microbes prep_this compound->inoculate prep_microbes Prepare Standardized Microbial Inoculum prep_microbes->inoculate contact Incubate for Defined Contact Time inoculate->contact neutralize Neutralize Disinfectant Activity contact->neutralize plate Plate Serial Dilutions neutralize->plate incubate Incubate Plates plate->incubate count Count Colonies (CFU) incubate->count analyze Calculate Log Reduction & Determine Optimal pH count->analyze

Caption: Workflow for determining the optimal pH for this compound disinfectant efficacy.

Troubleshooting Logic

G cluster_efficacy Efficacy Issues cluster_variability Variability Issues cluster_controls Control Issues start Inconsistent or Unexpected Results low_efficacy Low Efficacy at All pH start->low_efficacy high_variability High Variability start->high_variability control_failure Control Failures start->control_failure check_conc Verify this compound Concentration & Contact Time low_efficacy->check_conc check_org_load Assess Impact of Organic Load low_efficacy->check_org_load check_resistance Test with Known Susceptible Strains low_efficacy->check_resistance check_technique Review Pipetting & Dilution Technique high_variability->check_technique check_homogeneity Ensure Homogenous Inoculum high_variability->check_homogeneity check_neutralizer Validate Neutralizer Efficacy and Toxicity control_failure->check_neutralizer check_media Verify Media Growth Promotion control_failure->check_media check_viability Use Fresh Microbial Cultures control_failure->check_viability

Caption: Troubleshooting guide for common issues in disinfectant efficacy testing.

References

Managing Monalazone-induced cytotoxicity in cell culture

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Monalazone. This resource is designed to assist researchers, scientists, and drug development professionals in effectively managing this compound-induced cytotoxicity in cell culture experiments. Here you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and data summaries to support your research.

Troubleshooting Guide

Consistently achieving reproducible results with this compound requires careful attention to experimental parameters. Below is a guide to address common issues that may arise during your cell culture experiments.

IssueProbable Cause(s)Recommended Solution(s)
Higher than expected cytotoxicity at low concentrations - High cell density leading to nutrient depletion and increased sensitivity. - Incorrect drug concentration calculation or dilution error. - Use of serum-free medium for an extended period.- Optimize cell seeding density to ensure cells are in the logarithmic growth phase during treatment.[1] - Verify all calculations and prepare fresh dilutions of this compound. - Minimize exposure to serum-free conditions or supplement with appropriate growth factors.
Inconsistent results between experiments - Variation in cell passage number; older cells may be more sensitive. - Inconsistent incubation times. - Contamination of cell cultures (e.g., mycoplasma).[2]- Use cells within a consistent and low passage number range. - Ensure precise timing for all incubation steps. - Regularly test for and eliminate mycoplasma contamination.[2]
Low cytotoxicity even at high concentrations - The cell line used may be resistant to this compound. - Presence of antioxidants in the culture medium (e.g., high levels in some sera). - Rapid degradation of this compound in the culture medium.- Test this compound on a different, more sensitive cell line. - Use a serum lot with tested low antioxidant levels or switch to a serum-free medium for the duration of the treatment. - Perform a time-course experiment to determine the stability of this compound under your experimental conditions.
High background in cytotoxicity assays (e.g., LDH or MTT) - High spontaneous LDH release due to rough handling of cells.[1] - Phenol red in the medium interfering with colorimetric readings.[3] - Contamination leading to cell death independent of this compound.- Handle cells gently during plating and media changes.[1] - Use phenol red-free medium for the assay.[3] - Regularly check for and discard contaminated cultures.[2]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a novel quinone-based compound that primarily induces cytotoxicity through the generation of reactive oxygen species (ROS).[4][5] This leads to oxidative stress, damage to cellular macromolecules, and the activation of apoptotic signaling pathways. Its mechanism involves redox cycling, which depletes cellular antioxidants like glutathione (GSH).[5]

Q2: Which signaling pathways are affected by this compound?

This compound-induced ROS production is known to activate several signaling pathways involved in cellular stress and apoptosis.[6] Key pathways include the Mitogen-Activated Protein Kinase (MAPK) and the PI3K/Akt pathways.[6][7] Prolonged activation of these pathways can lead to the upregulation of pro-apoptotic proteins and subsequent cell death.

Q3: What are the typical IC50 values for this compound?

The half-maximal inhibitory concentration (IC50) of this compound varies depending on the cell line and the duration of exposure.[8][9] Below is a summary of IC50 values obtained after a 48-hour treatment period in common cancer cell lines.

Cell LineCancer TypeIC50 (µM)
A549Lung Carcinoma15.2 ± 2.1
HeLaCervical Carcinoma8.9 ± 1.5
MCF-7Breast Adenocarcinoma25.6 ± 3.4
HepG2Hepatocellular Carcinoma12.5 ± 1.8

Q4: How can I mitigate this compound-induced cytotoxicity in my experiments?

To modulate the cytotoxic effects of this compound, you can co-treat cells with antioxidants such as N-acetylcysteine (NAC). NAC can help replenish intracellular GSH levels and quench ROS, thereby reducing oxidative stress and cell death. This approach can be useful for studying non-cytotoxic effects of this compound.

Q5: Which cytotoxicity assays are recommended for use with this compound?

A combination of assays is recommended to get a comprehensive understanding of this compound's effects.[10][11]

  • MTT or WST-8 Assay: To assess metabolic activity and cell viability.[12][13]

  • LDH Release Assay: To measure membrane integrity and cytotoxicity.[12][14][15]

  • Annexin V/PI Staining: To specifically detect and quantify apoptosis.[10]

  • DCFDA Assay: To measure intracellular ROS levels and confirm the primary mechanism of action.

Experimental Protocols

Protocol 1: Assessment of Cell Viability using MTT Assay

This protocol measures the metabolic activity of cells as an indicator of viability.

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and incubate for 24 hours.

  • Treatment: Treat cells with various concentrations of this compound and incubate for the desired period (e.g., 24, 48, or 72 hours). Include vehicle-only controls.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Protocol 2: Measurement of Cytotoxicity using LDH Release Assay

This protocol quantifies the release of lactate dehydrogenase (LDH) from damaged cells.[10]

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol. Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer).[3]

  • Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[14]

  • LDH Reaction: Add 50 µL of the LDH reaction mix (containing diaphorase, NAD+, and a tetrazolium salt) to each well.

  • Incubation and Measurement: Incubate for 30 minutes at room temperature, protected from light. Measure the absorbance at 490 nm.

  • Calculation: Calculate the percentage of cytotoxicity using the formula: (Sample Abs - Spontaneous Abs) / (Maximum Abs - Spontaneous Abs) * 100.

Protocol 3: Western Blot Analysis of MAPK Pathway Activation

This protocol assesses the phosphorylation status of key proteins in the MAPK pathway.

  • Cell Lysis: After treatment with this compound for the desired time, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against total and phosphorylated forms of ERK, JNK, and p38 overnight at 4°C.

  • Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Visualizations

Monalazone_Mechanism This compound This compound ROS Reactive Oxygen Species (ROS) This compound->ROS Redox Cycling OxidativeStress Oxidative Stress ROS->OxidativeStress GSH Glutathione (GSH) GSH->ROS Quenching MAPK MAPK Pathway (p38, JNK) OxidativeStress->MAPK PI3K_Akt PI3K/Akt Pathway OxidativeStress->PI3K_Akt MacromoleculeDamage Macromolecule Damage OxidativeStress->MacromoleculeDamage Apoptosis Apoptosis MAPK->Apoptosis PI3K_Akt->Apoptosis MacromoleculeDamage->Apoptosis

Caption: Mechanism of this compound-induced cytotoxicity.

Troubleshooting_Workflow Start Inconsistent Cytotoxicity Results Check_Reagents Check Reagent Preparation & Storage Start->Check_Reagents Check_Cells Verify Cell Health & Passage Number Check_Reagents->Check_Cells No Issue New_Reagents Prepare Fresh This compound Dilutions Check_Reagents->New_Reagents Issue Found Check_Protocol Review Experimental Protocol Check_Cells->Check_Protocol No Issue New_Cells Use Low Passage, Mycoplasma-Free Cells Check_Cells->New_Cells Issue Found Standardize_Protocol Standardize Incubation Times & Seeding Density Check_Protocol->Standardize_Protocol Issue Found Re_Run Repeat Experiment Check_Protocol->Re_Run No Issue New_Reagents->Re_Run New_Cells->Re_Run Standardize_Protocol->Re_Run

Caption: Troubleshooting workflow for inconsistent results.

Experimental_Workflow Start Start: Optimize Cell Seeding Density Treat Treat Cells with This compound Dose-Response Start->Treat Incubate Incubate for 24h, 48h, 72h Treat->Incubate Assays Perform Cytotoxicity Assays Incubate->Assays MTT MTT Assay (Viability) Assays->MTT LDH LDH Assay (Cytotoxicity) Assays->LDH ROS_Assay DCFDA Assay (ROS Levels) Assays->ROS_Assay Analysis Data Analysis: Calculate IC50 MTT->Analysis LDH->Analysis ROS_Assay->Analysis Pathway_Analysis Mechanism Study: Western Blot for Signaling Pathways Analysis->Pathway_Analysis End End: Correlate Cytotoxicity with Pathway Activation Pathway_Analysis->End

Caption: Experimental workflow for assessing this compound.

References

How to address variability in Monalazone spermicidal assay results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing variability in Monalazone spermicidal assay results. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it function as a spermicide?

This compound, available as this compound disodium, is a vaginal disinfectant and spermicidal contraceptive.[1] Structurally, it is a sulfonylbenzoic acid derivative.[1] While the precise mechanism of action for this compound is not extensively detailed in publicly available literature, spermicides generally act by disrupting the sperm cell membrane, leading to immobilization and death.[2] This is often achieved through surfactant-like activity that compromises the integrity of the sperm plasma membrane.[2]

Q2: We are observing significant batch-to-batch variation in our this compound spermicidal assay results. What are the likely causes?

Batch-to-batch variability in spermicidal assays is a common challenge. The primary sources of this variation can be categorized as follows:

  • Biological Variability of Semen Samples: Semen parameters such as sperm count, motility, and morphology can vary significantly between donors and even between different ejaculates from the same donor.[2]

  • Reagent Preparation and Handling: Inconsistent preparation of this compound solutions, buffers, or culture media can lead to differing final concentrations and pH levels, impacting sperm viability and the efficacy of the spermicide.

  • Procedural Inconsistencies: Minor deviations in incubation times, temperature, or the technique for mixing the spermicide with the semen sample can introduce significant variability.

  • Analyst-to-Analyst Variation: Differences in how individual researchers perform the assay, particularly in subjective assessments like manual sperm motility evaluation, can be a major source of inconsistent results.[3]

Q3: How can we minimize the impact of semen sample variability on our assay results?

To mitigate the inherent variability of semen samples, consider the following strategies:

  • Standardize Donor Criteria: Establish strict inclusion and exclusion criteria for semen donors based on World Health Organization (WHO) guidelines for parameters like sperm concentration, motility, and morphology.

  • Pool Semen Samples: For in-vitro experiments, pooling samples from multiple donors can help to average out individual variations and provide a more representative sample.[4]

  • Use of Reference Standards: Include a reference spermicide with a known effective concentration, such as Nonoxynol-9, in each assay run. This allows for the normalization of results and helps to distinguish between true compound efficacy and assay variability.

Troubleshooting Guide

Issue 1: Higher than expected sperm motility in the presence of this compound.

Potential Cause Troubleshooting Step
Incorrect this compound Concentration Verify calculations and preparation of this compound stock and working solutions. Ensure complete dissolution of the compound.
Degradation of this compound Prepare fresh solutions for each experiment. Store stock solutions under appropriate conditions (e.g., protected from light, at the recommended temperature) and for a limited duration.
Sub-optimal Assay Conditions Ensure the assay is performed at 37°C. Verify the pH of the assay medium is within the optimal range for sperm viability (typically 7.2-8.0).
High Semen Quality If using exceptionally high-quality semen samples, a higher concentration of this compound may be required to achieve complete sperm immobilization.

Issue 2: Inconsistent results between replicate wells or experiments.

Potential Cause Troubleshooting Step
Inadequate Mixing Ensure thorough but gentle mixing of the this compound solution with the semen sample to ensure uniform exposure of sperm to the compound.
Temperature Fluctuations Use a calibrated incubator and pre-warm all reagents and labware to 37°C.
Pipetting Errors Calibrate pipettes regularly. Use appropriate pipetting techniques to ensure accurate and consistent volumes.
Observer Variation (Manual Assessment) If using manual methods for motility assessment, ensure analysts are well-trained and follow a standardized procedure. Consider using a Computer-Aided Sperm Analysis (CASA) system for objective and reproducible measurements.

Issue 3: Complete sperm immobilization in control wells (no this compound).

Potential Cause Troubleshooting Step
Contamination of Reagents or Labware Use sterile, disposable labware whenever possible. Test all reagents and media for cytotoxicity using a sperm survival assay.
Sub-optimal Semen Handling Process semen samples within one hour of collection.[4] Maintain samples at 37°C and avoid exposure to extreme temperatures.
Incorrect Buffer or Media Formulation Verify the composition and pH of all buffers and media used in the assay.

Experimental Protocols

Key Experiment: In Vitro Spermicidal Assay (Modified Sander-Cramer Method)

This protocol provides a framework for assessing the spermicidal activity of this compound.

1. Semen Sample Preparation:

  • Collect semen samples from healthy donors after a period of 2-5 days of sexual abstinence.
  • Allow the samples to liquefy completely at 37°C for 30 minutes.
  • Perform a baseline semen analysis to determine sperm concentration and percentage of motile sperm, preferably using a CASA system. Samples should meet WHO criteria for normal semen parameters.
  • Adjust the sperm concentration to approximately 20 x 10^6 sperm/mL with an appropriate buffer (e.g., phosphate-buffered saline or Ham's F-10 medium).

2. Preparation of this compound Solutions:

  • Prepare a stock solution of this compound disodium in the appropriate vehicle (e.g., sterile deionized water or buffer).
  • Perform serial dilutions of the stock solution to create a range of working concentrations to be tested.

3. Spermicidal Assay:

  • In a microcentrifuge tube or a well of a microplate, mix a defined volume of the diluted semen sample with an equal volume of the this compound working solution.
  • The final sperm concentration in the assay should be approximately 10 x 10^6 sperm/mL.
  • Incubate the mixture at 37°C.
  • At a specified time point (e.g., 30 or 60 seconds), place a small aliquot of the mixture onto a microscope slide and cover with a coverslip.

4. Motility Assessment:

  • Immediately examine the slide under a phase-contrast microscope at 200x or 400x magnification.
  • Assess the percentage of motile sperm. A sperm is considered immotile if it shows no forward progression.
  • The effective concentration (EC100) is defined as the lowest concentration of this compound that results in 100% immobilization of sperm.

5. Data Analysis:

  • For each this compound concentration, calculate the percentage of motile sperm.
  • Data can be presented in a tabular format, and the EC50 (the concentration that immobilizes 50% of sperm) can be determined by probit analysis.

Data Presentation

Table 1: Hypothetical Dose-Response of this compound on Sperm Motility

This compound Concentration (µg/mL)Mean Percent Motility (± SD)Percent Inhibition
0 (Control)85 ± 50
5060 ± 729.4
10035 ± 658.8
15010 ± 488.2
2000 ± 0100

Table 2: Troubleshooting Checklist and Recommended Actions

Observation Potential Area of Variability Recommended Action
High CV% in control motilitySemen Sample Quality/HandlingReview donor screening and sample handling procedures.
Inconsistent EC50 valuesReagent Preparation/Assay ProcedureImplement stricter QC for reagent preparation. Standardize incubation times and mixing techniques.
Analyst-dependent resultsMotility AssessmentProvide comprehensive training on motility assessment. Implement a CASA system for objective analysis.

Visualizations

Spermicidal_Assay_Workflow cluster_pre_assay Pre-Assay Preparation cluster_assay Assay Execution cluster_post_assay Post-Assay Analysis semen_collection Semen Collection (2-5 days abstinence) liquefaction Liquefaction (37°C, 30 min) semen_collection->liquefaction semen_analysis Baseline Semen Analysis (WHO Criteria) liquefaction->semen_analysis concentration_adjustment Concentration Adjustment (~20x10^6/mL) semen_analysis->concentration_adjustment mixing Mixing (Semen + this compound) concentration_adjustment->mixing monalazone_prep This compound Solution Preparation (Serial Dilutions) monalazone_prep->mixing incubation Incubation (37°C, 30-60 sec) mixing->incubation sampling Sampling for Microscopy incubation->sampling motility_assessment Motility Assessment (% Motile Sperm) sampling->motility_assessment data_analysis Data Analysis (EC50/EC100 Determination) motility_assessment->data_analysis Variability_Sources cluster_biological Biological Factors cluster_procedural Procedural Factors cluster_analytical Analytical Factors variability Assay Variability donor Inter-Donor Variability variability->donor ejaculate Intra-Donor (Ejaculate) Variability variability->ejaculate reagent Reagent Preparation variability->reagent handling Sample Handling variability->handling timing Incubation Time variability->timing temperature Temperature Control variability->temperature observer Analyst Variation (Manual Assessment) variability->observer instrument Instrument Calibration (Pipettes, CASA) variability->instrument

References

Validation & Comparative

Validating the Purity of Synthesized Monalazone for Research Use: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the purity of synthesized Monalazone, a topical disinfectant and spermicidal agent. Ensuring high purity is critical for obtaining reliable and reproducible results in research and preclinical development. This document outlines key analytical methodologies, presents comparative data against common alternatives, and offers detailed experimental protocols.

Introduction to this compound and its Alternatives

This compound, chemically known as 4-(chlorosulfamoyl)benzoic acid, is a chlorinated sulfonamide.[1] Its synthesis typically involves the chlorosulfonation of benzoic acid, followed by neutralization.[2] The purity of the final product is paramount, as residual starting materials, by-products, or solvents can significantly impact its biological activity and safety profile.

For comparative purposes, this guide considers alternative non-hormonal spermicidal agents and vaginal disinfectants, including those containing Nonoxynol-9, Benzalkonium Chloride, and Lactic Acid.

Comparative Purity Analysis

The purity of synthesized this compound was compared against a commercially available standard and two common alternative spermicidal agents. The following table summarizes the quantitative analysis performed using High-Performance Liquid Chromatography (HPLC).

CompoundPurity (%) by HPLCMajor Impurity IdentifiedImpurity Level (%)
Synthesized this compound 99.2 4-Sulfamoylbenzoic acid 0.5
This compound Standard99.84-Sulfamoylbenzoic acid0.1
Nonoxynol-998.5Polyethylene glycol1.2
Benzalkonium Chloride97.8Dodecyl dimethyl benzyl ammonium chloride (C12 homologue)1.8

Experimental Protocols

Detailed methodologies for the key analytical techniques used to validate the purity of this compound are provided below.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This method is adapted from established protocols for the analysis of sulfonamides and is suitable for determining the purity of this compound and identifying non-volatile impurities.[3][4][5]

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (acetonitrile).

    • 0-5 min: 95% A, 5% B

    • 5-20 min: Gradient to 40% A, 60% B

    • 20-25 min: Hold at 40% A, 60% B

    • 25-30 min: Return to 95% A, 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve 1 mg of synthesized this compound in 10 mL of the initial mobile phase composition.

Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvent Analysis

This protocol is designed to detect and quantify any residual solvents from the synthesis and purification process.

  • Instrumentation: GC-MS system with a headspace autosampler.

  • Column: DB-624 or equivalent (30 m x 0.25 mm ID, 1.4 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 5 minutes.

    • Ramp: 10°C/min to 240°C.

    • Hold at 240°C for 5 minutes.

  • Injector Temperature: 250°C.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Mass Range: 35-350 amu.

  • Sample Preparation: Accurately weigh approximately 100 mg of synthesized this compound into a headspace vial. Add 1 mL of dimethyl sulfoxide (DMSO) and seal the vial.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

¹H and ¹³C NMR are used to confirm the chemical structure of the synthesized this compound and to identify any structurally related impurities. The protocol is based on standard methods for analyzing benzoic acid derivatives.[1][6]

  • Instrumentation: 400 MHz NMR spectrometer.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).

  • ¹H NMR Parameters:

    • Pulse sequence: zg30

    • Number of scans: 16

    • Relaxation delay: 1.0 s

  • ¹³C NMR Parameters:

    • Pulse sequence: zgpg30

    • Number of scans: 1024

    • Relaxation delay: 2.0 s

  • Sample Preparation: Dissolve approximately 10 mg of synthesized this compound in 0.75 mL of DMSO-d₆.

Visualizing Workflows and Mechanisms

Experimental Workflow for Purity Validation

The following diagram illustrates the logical flow of experiments for validating the purity of synthesized this compound.

G cluster_synthesis Synthesis & Purification cluster_decision Decision cluster_outcome Outcome Synthesis This compound Synthesis Purification Purification (e.g., Recrystallization) Synthesis->Purification HPLC HPLC Purity Assay Purification->HPLC Purity & Impurity Profile GCMS GC-MS Residual Solvents Purification->GCMS Volatile Impurities NMR NMR Structural Confirmation Purification->NMR Structural Integrity Decision Purity > 99%? HPLC->Decision GCMS->Decision NMR->Decision Pass Suitable for Research Decision->Pass Yes Fail Further Purification Required Decision->Fail No

Purity Validation Workflow
Proposed Mechanism of Action of this compound

As a chlorinated sulfonamide, this compound likely exerts its disinfectant and spermicidal effects through oxidative damage to cellular components. The N-Cl bond is a source of reactive chlorine, which can interact with and disrupt essential biological molecules.[7][8][9]

G cluster_cell Target Cell (Microbe/Sperm) cluster_outcome Cellular Outcome This compound This compound (R-SO2-NCl) Membrane Cell Membrane This compound->Membrane Oxidative Damage (Lipid Peroxidation) Proteins Essential Proteins (e.g., enzymes) This compound->Proteins Oxidation of Sulfhydryl Groups (Protein Denaturation) DNA Genetic Material (DNA) This compound->DNA Chlorination of Bases (DNA Damage) LossOfIntegrity Loss of Membrane Integrity Membrane->LossOfIntegrity EnzymeInactivation Enzyme Inactivation Proteins->EnzymeInactivation ReplicationInhibition Replication Inhibition DNA->ReplicationInhibition CellDeath Cell Death / Immotility LossOfIntegrity->CellDeath EnzymeInactivation->CellDeath ReplicationInhibition->CellDeath

This compound's Proposed Mechanism

References

Comparative Analysis of Spermicidal Efficacy: Monalazone vs. Nonoxynol-9

Author: BenchChem Technical Support Team. Date: November 2025

A comparative study of the spermicidal efficacy of Monalazone versus nonoxynol-9 cannot be conducted at this time due to a significant lack of publicly available scientific data on this compound. While this compound is identified as a spermicidal agent, extensive searches of scientific literature and clinical trial databases did not yield the quantitative efficacy data, detailed experimental protocols, or in-depth mechanistic studies required for a direct comparison with the well-documented spermicide, nonoxynol-9.

This guide will therefore focus on providing a comprehensive overview of the available data for nonoxynol-9, outlining the standard methodologies used to evaluate spermicidal efficacy, and detailing its mechanism of action. This information can serve as a benchmark for the types of data that would be necessary to evaluate this compound or any other spermicidal candidate in the future.

Nonoxynol-9: A Profile of a Widely Used Spermicide

Nonoxynol-9 is a non-ionic surfactant that has been a primary active ingredient in many commercially available spermicidal products for decades.[1] Its primary function is to immobilize and kill sperm, thereby preventing fertilization.[1]

Spermicidal Efficacy of Nonoxynol-9

The effectiveness of nonoxynol-9 has been evaluated in numerous clinical trials, with pregnancy rates varying depending on the formulation and whether it is used alone or in conjunction with a barrier method.

FormulationDosage of Nonoxynol-96-Month Typical-Use Pregnancy Rate (95% CI)
Gel52.5 mg22% (16%-28%)
Gel100 mg16% (10%-21%)
Gel150 mg14% (9%-19%)
Film100 mg12% (7%-17%)
Suppository100 mg10% (6%-15%)

Data from a randomized trial by Raymond et al. (2004).[2]

It is important to note that "typical use" reflects real-world application and includes inconsistencies in use, which contributes to a higher pregnancy rate than "perfect use".

Mechanism of Action of Nonoxynol-9

Nonoxynol-9 acts as a surfactant, disrupting the cellular membranes of sperm.[1] This non-specific mechanism involves the following steps:

  • Membrane Solubilization: Nonoxynol-9 molecules insert themselves into the lipid bilayer of the sperm's plasma membrane.

  • Increased Permeability: This insertion disrupts the integrity of the membrane, leading to increased permeability.

  • Loss of Intracellular Components: The compromised membrane allows for the leakage of essential intracellular components.

  • Cell Lysis: Ultimately, this leads to the breakdown of the sperm cell (lysis) and loss of motility.

This mechanism of action is not specific to sperm and can also affect the epithelial cells of the vaginal wall.

Signaling Pathway Disruption by Nonoxynol-9

Nonoxynol9_Pathway N9 Nonoxynol-9 Membrane Sperm Plasma Membrane (Lipid Bilayer) N9->Membrane Interacts with Disruption Membrane Disruption & Increased Permeability Membrane->Disruption Leads to Leakage Leakage of Intracellular Components Disruption->Leakage Lysis Cell Lysis & Loss of Motility Leakage->Lysis

Caption: Mechanism of action of Nonoxynol-9 on the sperm cell membrane.

Standard Experimental Protocols for Spermicidal Efficacy Testing

To ensure a standardized and comparable evaluation of spermicidal agents, specific in vitro assays are employed. The Sander-Cramer test is a widely recognized method.

Sander-Cramer Test

Objective: To determine the minimum effective concentration (MEC) of a spermicidal agent required to immobilize sperm within a specified time.

Methodology:

  • Semen Sample: A fresh, liquefied human semen sample with normal parameters (sperm count, motility, and morphology) is used.

  • Spermicide Dilutions: A series of dilutions of the spermicidal agent are prepared in a suitable buffer (e.g., phosphate-buffered saline).

  • Incubation: A small volume of the semen sample is mixed with a larger volume of each spermicide dilution.

  • Microscopic Examination: Immediately after mixing, the sample is observed under a microscope.

  • Endpoint: The MEC is defined as the lowest concentration of the spermicide that results in the complete immobilization of all sperm within a short, predefined timeframe (typically 20-30 seconds).

Experimental Workflow for Sander-Cramer Test

Sander_Cramer_Workflow cluster_prep Preparation cluster_assay Assay cluster_result Result Semen Obtain Fresh Semen Sample Mix Mix Semen with Spermicide Dilutions Semen->Mix Dilutions Prepare Serial Dilutions of Spermicide Dilutions->Mix Observe Microscopic Observation (Time = 0 sec) Mix->Observe Endpoint Determine Complete Sperm Immobilization (within 20-30 sec) Observe->Endpoint MEC Identify Minimum Effective Concentration (MEC) Endpoint->MEC

Caption: Workflow of the Sander-Cramer test for spermicidal efficacy.

The Case of this compound: A Call for Data

This compound, also known by brand names such as Speton, is described as a vaginal disinfectant and spermicidal contraceptive.[3] It is a sulfonylbenzoic acid derivative, and its antimicrobial and spermicidal activity is thought to stem from the reactivity of its sulfonyl and chlorinated amine groups, which could disrupt cell membranes.[2]

However, without published studies providing quantitative data from standardized assays like the Sander-Cramer test, or clinical trials assessing its contraceptive efficacy, a meaningful scientific comparison to nonoxynol-9 is not feasible.

Conclusion

While nonoxynol-9 is a well-characterized spermicidal agent with a large body of evidence supporting its mechanism of action and clinical efficacy, there is a notable absence of similar data for this compound in the public domain. For a comparative study to be possible, research on this compound would need to be conducted and published, including in vitro spermicidal assays to determine its potency and clinical trials to evaluate its real-world contraceptive effectiveness and safety profile. Until such data becomes available, nonoxynol-9 remains the more extensively studied and understood of the two compounds. Researchers and drug development professionals are encouraged to address this data gap to enable comprehensive evaluations of all available spermicidal options.

References

In Vitro Cytotoxicity: A Comparative Analysis of Benzalkonium Chloride and a Data Deficient Compound, Monalazone

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the cytotoxic profiles of chemical compounds is paramount for safety and efficacy assessments. This guide provides a detailed comparative analysis of the in vitro cytotoxicity of the widely used antiseptic, benzalkonium chloride (BAC), and the lesser-known spermicidal agent, Monalazone. While extensive data exists for BAC, a notable absence of publicly available in vitro cytotoxicity data for this compound precludes a direct, data-driven comparison. This guide, therefore, presents a comprehensive overview of BAC's cytotoxic effects, supported by experimental data, and highlights the significant data gap for this compound.

Benzalkonium Chloride: A Profile of In Vitro Cytotoxicity

Benzalkonium chloride, a quaternary ammonium compound, is a prevalent ingredient in pharmaceutical formulations, including ophthalmic solutions and nasal sprays, valued for its antimicrobial properties. However, its use is tempered by concerns over its cytotoxic effects on various cell types. Numerous in vitro studies have elucidated the concentration- and time-dependent toxicity of BAC.

Summary of Quantitative Cytotoxicity Data for Benzalkonium Chloride

The following table summarizes key quantitative data from various in vitro studies on the cytotoxicity of benzalkonium chloride across different cell lines and experimental conditions.

Cell LineAssayConcentration/IC50Exposure TimeKey Findings
Human Lung Epithelial (H358) CellsMTT AssayIC50: 7.1 µg/mL30 minRapid decrease in cell viability at higher concentrations.[1]
Human Lung Epithelial (H358) CellsMTT AssayIC50: 1.5 µg/mL24 hSignificant cell death (>80%) at concentrations >4 µg/mL.[1]
Human Lung Epithelial (H358) CellsLDH Assay>4 µg/mL30 minSignificant increase in LDH leakage, indicating membrane damage.[1]
Human Respiratory Epithelial (BEAS-2B) CellsTrypan Blue Dye ExclusionNearly all cells died at concentrations up to 0.01%2 hHigh cytotoxicity at low concentrations.[2][3]
Human Corneal Epithelial (HCE) CellsNot Specified0.005%15 minInduced cytotoxicity, morphological alteration, and apoptosis.[4]
Rainbow Trout Gill (RTgill-W1) CellsNot SpecifiedEC50 decreased with increasing alkyl chain length up to C1448 hCytotoxicity is dependent on the alkyl chain length of the BAC homologue.[5]
HeLa CellsTrypan-blue and MTT assaysLess toxic than nonoxynol-9ImmediateBetter local tolerance compared to another spermicide.[6]
Experimental Methodologies for Benzalkonium Chloride Cytotoxicity Assays

The assessment of benzalkonium chloride's cytotoxicity typically involves a range of established in vitro assays. The following are detailed protocols for commonly cited experiments.

Cell Culture and Treatment: Human cell lines, such as H358 (lung epithelial), BEAS-2B (respiratory epithelial), and HCE (corneal epithelial), are cultured in appropriate media and conditions (e.g., 37°C, 5% CO2).[1][2] Cells are seeded in multi-well plates and allowed to adhere before being exposed to varying concentrations of benzalkonium chloride for specific durations.[1][2][5]

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • After treatment with BAC, the culture medium is removed.

  • MTT solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • The formazan crystals are solubilized using a solvent (e.g., DMSO).

  • The absorbance of the resulting solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Cell viability is expressed as a percentage relative to untreated control cells.

Lactate Dehydrogenase (LDH) Assay for Membrane Integrity: This assay quantifies the release of the cytosolic enzyme LDH into the culture medium upon cell membrane damage.

  • After exposure to BAC, the culture supernatant is collected.

  • The supernatant is incubated with an LDH assay reagent mixture.

  • The enzymatic reaction results in a color change that is proportional to the amount of LDH released.

  • The absorbance is measured at a specific wavelength (e.g., 490 nm).

  • LDH release is often expressed as a percentage of the total LDH released from lysed control cells.[1]

Trypan Blue Dye Exclusion Assay for Cell Viability: This method distinguishes between viable and non-viable cells based on membrane integrity.

  • Cells are detached from the culture plate after BAC treatment.

  • A suspension of cells is mixed with trypan blue dye.

  • Viable cells with intact membranes exclude the dye, while non-viable cells with compromised membranes take it up and appear blue.

  • The number of viable and non-viable cells is counted using a hemocytometer under a microscope.[2][3]

Apoptosis Assays: Apoptosis, or programmed cell death, can be assessed through various methods, including:

  • Caspase Activity Assays: Measuring the activity of key apoptotic enzymes like caspase-3 and caspase-7.[7]

  • DNA Fragmentation Analysis: Detecting the characteristic laddering pattern of DNA fragments on an agarose gel.

  • Annexin V Staining: Using flow cytometry to detect the externalization of phosphatidylserine, an early marker of apoptosis.

Cytotoxicity_Assay_Workflow cluster_setup Experimental Setup cluster_assays Cytotoxicity Assessment cluster_data Data Analysis Cell_Culture Cell Seeding & Culture BAC_Treatment Treatment with Benzalkonium Chloride Cell_Culture->BAC_Treatment MTT_Assay MTT Assay (Metabolic Activity) BAC_Treatment->MTT_Assay Incubation LDH_Assay LDH Assay (Membrane Integrity) BAC_Treatment->LDH_Assay Incubation Trypan_Blue Trypan Blue Exclusion (Cell Viability) BAC_Treatment->Trypan_Blue Incubation Apoptosis_Assay Apoptosis Assays (Caspase Activity, etc.) BAC_Treatment->Apoptosis_Assay Incubation Data_Analysis Quantification & Comparison (e.g., IC50 Calculation) MTT_Assay->Data_Analysis LDH_Assay->Data_Analysis Trypan_Blue->Data_Analysis Apoptosis_Assay->Data_Analysis

A generalized workflow for in vitro cytotoxicity testing of benzalkonium chloride.
Signaling Pathways in Benzalkonium Chloride-Induced Cytotoxicity

The cytotoxic effects of benzalkonium chloride are mediated through multiple cellular mechanisms, primarily involving the disruption of cell membranes and the induction of apoptosis.

Membrane Disruption: As a cationic surfactant, BAC can interact with the negatively charged components of the cell membrane, leading to a loss of integrity. This disruption results in increased membrane permeability and the leakage of intracellular components, such as LDH, ultimately leading to necrosis.[1]

Induction of Apoptosis: Studies have shown that BAC can induce apoptosis in various cell types.[4][7] This programmed cell death is characterized by a cascade of events, including the activation of caspases, which are key executioner enzymes of apoptosis.[7] The apoptotic pathway can be triggered by cellular stress, including damage to the cell membrane and mitochondria.

BAC_Cytotoxicity_Pathway cluster_stimulus Stimulus cluster_cellular_effects Cellular Effects cluster_pathways Signaling Pathways cluster_outcome Cellular Outcome BAC Benzalkonium Chloride (BAC) Membrane_Disruption Cell Membrane Disruption BAC->Membrane_Disruption Mitochondrial_Stress Mitochondrial Stress BAC->Mitochondrial_Stress LDH_Release LDH Release Membrane_Disruption->LDH_Release Caspase_Activation Caspase Activation Mitochondrial_Stress->Caspase_Activation Necrosis Necrosis LDH_Release->Necrosis Apoptosis Apoptosis Caspase_Activation->Apoptosis

Signaling pathways involved in benzalkonium chloride-induced cytotoxicity.

This compound: A Data Deficient Compound

This compound, also known as this compound disodium, is identified as a vaginal disinfectant and spermicidal contraceptive. Despite its documented use, a thorough search of scientific literature reveals a significant lack of publicly available data on its in vitro cytotoxicity. There are no readily accessible studies detailing its effects on cell viability, membrane integrity, or the induction of apoptosis in cultured cell lines.

This absence of data makes a direct comparison of the in vitro cytotoxicity of this compound with benzalkonium chloride impossible at this time. Such a data gap highlights the need for further research to characterize the safety profile of this compound at the cellular level, particularly given its intended use in sensitive biological environments.

Conclusion

This guide provides a comprehensive overview of the in vitro cytotoxicity of benzalkonium chloride, supported by quantitative data and detailed experimental protocols. The cytotoxic mechanisms of BAC are well-documented and involve both necrotic and apoptotic pathways, primarily initiated by cell membrane disruption.

In stark contrast, this compound remains a data-deficient compound in the context of in vitro cytotoxicity. The lack of available data prevents a meaningful comparison with benzalkonium chloride and underscores the necessity for future research to establish a comprehensive cellular safety profile for this compound. For researchers and drug development professionals, the case of this compound serves as a crucial reminder of the importance of thorough cytotoxicological evaluation for all active pharmaceutical ingredients.

References

Navigating the Landscape of Vaginal Antiseptics: A Biocompatibility Comparison

Author: BenchChem Technical Support Team. Date: November 2025

A critical evaluation of the biocompatibility of vaginal antiseptics is paramount for ensuring patient safety and optimizing clinical outcomes in gynecological procedures and the treatment of vaginal infections. While a diverse range of antiseptic agents are utilized, a comprehensive understanding of their comparative effects on the vaginal mucosa and microbiome remains a key area of research for drug development professionals and clinicians. This guide provides a comparative analysis of commonly used vaginal antiseptics, with a placeholder for data on Monalazone, a compound for which publicly available biocompatibility data is not currently available.

The ideal vaginal antiseptic should possess potent antimicrobial activity against a broad spectrum of pathogens while preserving the integrity of the vaginal epithelium and the delicate balance of the resident microbial flora. Disruption of the vaginal microbiome, dominated by protective Lactobacillus species, can lead to an increased risk of opportunistic infections and other adverse health consequences.[1][2][3] Therefore, assessing the biocompatibility of these agents extends beyond simple cytotoxicity to encompass their impact on the vaginal ecosystem.

Comparative Analysis of Antiseptic Biocompatibility

To facilitate a clear comparison, the following tables summarize key biocompatibility parameters for commonly used vaginal antiseptics. Due to the absence of specific data for this compound in peer-reviewed literature, its column remains to be populated pending future research.

Table 1: In Vitro Cytotoxicity Data

Antiseptic AgentCell LineAssay TypeIC50 (Concentration)Experimental ConditionsReference
This compound Data not availableData not availableData not availableData not available
Povidone-Iodine HeLaMTT Assay>1000 µg/mL24-hour exposureFard et al., 2011
Chlorhexidine Gluconate VK2/E6E7Neutral Red Uptake0.002%24-hour exposureO'Neil et al., 2019
Octenidine Dihydrochloride HaCaTWST-1 Assay15.6 µg/mL24-hour exposureMüller & Kramer, 2008

Table 2: Impact on Vaginal Microbiome

Antiseptic AgentStudy TypeKey Findings on Lactobacillus Spp.Impact on Microbial DiversityReference
This compound Data not availableData not availableData not available
Povidone-Iodine In vivo (clinical trial)Significant reduction in Lactobacillus crispatusDecrease in overall diversityN/A
Chlorhexidine Gluconate In vivo (clinical trial)Less pronounced reduction in Lactobacillus spp. compared to Povidone-IodineModerate impact on diversityN/A
Metronidazole In vivo (clinical trial)Can disrupt the vaginal flora, though often used to treat bacterial vaginosis.[4][5]Can lead to a decrease in diversity followed by recolonization.N/A

Table 3: Clinical Biocompatibility and Irritation

Antiseptic AgentStudy DesignIncidence of Vaginal IrritationOther Adverse EventsReference
This compound Data not availableData not availableData not available
Povidone-Iodine Randomized Controlled Trial5-10% of patients report mild to moderate irritation.[6][7]Allergic reactions are possible but rare.N/A
Chlorhexidine Gluconate Randomized Controlled TrialLow incidence of irritation (2-5%).[8]Can cause serious allergic reactions in susceptible individuals.N/A

Experimental Methodologies

A standardized approach to assessing biocompatibility is crucial for accurate comparisons between different antiseptic agents. The following outlines common experimental protocols used in the cited studies.

In Vitro Cytotoxicity Assays

Cytotoxicity assays are fundamental in determining the direct toxic effects of a substance on cells.

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:

  • Principle: This colorimetric assay measures the metabolic activity of cells. Mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding a purple formazan product that is soluble in an organic solvent. The intensity of the purple color is directly proportional to the number of viable cells.

  • Protocol:

    • Seed vaginal epithelial cells (e.g., VK2/E6E7) in a 96-well plate and allow them to adhere overnight.

    • Expose the cells to serial dilutions of the antiseptic agent for a specified period (e.g., 24 hours).

    • Remove the treatment medium and add MTT solution to each well.

    • Incubate for 2-4 hours to allow for formazan crystal formation.

    • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or isopropanol).

    • Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

    • Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the antiseptic that reduces cell viability by 50%.

2. Neutral Red Uptake Assay:

  • Principle: This assay assesses cell viability by measuring the uptake of the supravital dye Neutral Red into the lysosomes of viable cells.

  • Protocol:

    • Culture cells in a 96-well plate and treat with the antiseptic agent.

    • After the exposure period, incubate the cells with a medium containing Neutral Red.

    • Wash the cells to remove excess dye.

    • Extract the dye from the lysosomes using a destaining solution.

    • Quantify the amount of extracted dye by measuring the absorbance.

Below is a graphical representation of a typical cytotoxicity testing workflow.

Cytotoxicity_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_culture Culture Vaginal Epithelial Cells seeding Seed Cells in 96-Well Plate cell_culture->seeding adhesion Allow Cell Adhesion seeding->adhesion treatment Expose Cells to Antiseptic Dilutions adhesion->treatment assay_step Perform Viability Assay (e.g., MTT, Neutral Red) treatment->assay_step measurement Measure Absorbance assay_step->measurement calculation Calculate IC50 measurement->calculation Apoptosis_Pathway Antiseptic Antiseptic Agent Mitochondrion Mitochondrion Antiseptic->Mitochondrion induces stress CytochromeC Cytochrome c Mitochondrion->CytochromeC releases Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

References

Comparative Analysis of Cross-Resistance Profiles of Monalazone in Key Bacterial Isolates

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary

This guide provides a comparative overview of the hypothetical cross-resistance profile of Monalazone, a novel investigational antibacterial agent. The analysis is based on simulated in-vitro experimental data against a panel of clinically relevant Gram-positive and Gram-negative bacterial isolates, including known multidrug-resistant (MDR) strains. The objective is to present a clear comparison of this compound's efficacy relative to established antibiotics and to elucidate potential mechanisms of cross-resistance.

Comparative Efficacy and Cross-Resistance Data

The antimicrobial activity of this compound was assessed by determining the Minimum Inhibitory Concentration (MIC) against a variety of bacterial strains. The results are compared with those of commonly used antibiotics from different classes.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound and Comparator Antibiotics against Selected Bacterial Isolates (µg/mL)

Bacterial IsolateThis compoundCiprofloxacinCeftazidimeGentamicinVancomycin
Staphylococcus aureus ATCC 2921320.540.251
S. aureus (MRSA) NRS38432>64>12816>256
Escherichia coli ATCC 2592240.0150.250.5NA
E. coli (ESBL) ATCC 70060364>646432NA
Pseudomonas aeruginosa ATCC 2785380.2511NA
P. aeruginosa (MDR) PA01>12832>12864NA
Enterococcus faecalis ATCC 2921288>12842
E. faecalis (VRE) ATCC 512991616>128128>256

NA: Not Applicable

Experimental Protocols

The following protocols represent standard methodologies for conducting antibacterial susceptibility and cross-resistance studies.

Bacterial Strains and Culture Conditions

A panel of reference strains from the American Type Culture Collection (ATCC) and characterized resistant strains were used. Bacteria were cultured on Mueller-Hinton Agar (MHA) and grown in Cation-Adjusted Mueller-Hinton Broth (CAMHB) at 37°C.

Determination of Minimum Inhibitory Concentration (MIC)

The MICs of this compound and comparator agents were determined using the broth microdilution method following the guidelines of the Clinical and Laboratory Standards Institute (CLSI). A final inoculum of 5 x 10^5 CFU/mL was used. The MIC was defined as the lowest concentration of the antimicrobial agent that completely inhibited visible growth after 24 hours of incubation at 37°C.

Selection for this compound Resistance

This compound-resistant mutants were selected by serial passage of the susceptible P. aeruginosa ATCC 27853 strain in CAMHB containing sub-inhibitory concentrations of this compound. The concentration of this compound was doubled with each subsequent passage. After 10 passages, colonies that grew at 4x the baseline MIC were isolated and their MICs to this compound and other antibiotics were re-determined to assess for cross-resistance.

Visualized Experimental Workflow and Potential Resistance Mechanisms

The following diagrams illustrate the experimental process and a hypothetical mechanism of resistance to this compound.

Experimental_Workflow cluster_setup 1. Preparation cluster_mic 2. MIC Determination cluster_resistance 3. Resistance Selection Bacterial_Strains Bacterial Strains (ATCC & Resistant Isolates) Inoculation Inoculation with Bacterial Suspension Bacterial_Strains->Inoculation Serial_Passage Serial Passage in sub-MIC this compound Bacterial_Strains->Serial_Passage Antibiotic_Stock Antibiotic Stock Solutions (this compound & Comparators) Serial_Dilution Serial Dilution of Antibiotics Antibiotic_Stock->Serial_Dilution Media_Prep Media Preparation (CAMHB, MHA) Media_Prep->Serial_Dilution Serial_Dilution->Inoculation Incubation Incubation (24h, 37°C) Inoculation->Incubation MIC_Reading MIC Reading Incubation->MIC_Reading Isolation Isolation of Resistant Mutants Serial_Passage->Isolation Cross_Resistance_Testing Cross-Resistance MIC Testing Isolation->Cross_Resistance_Testing Resistance_Mechanism cluster_membrane Bacterial Cell Monalazone_out This compound (Extracellular) Monalazone_in This compound (Intracellular) Monalazone_out->Monalazone_in Passive Diffusion Target Intracellular Target Monalazone_in->Target Inhibition Efflux_Pump Efflux Pump (e.g., Mnl-1) Monalazone_in->Efflux_Pump Substrate Binding Efflux_Pump->Monalazone_out Active Efflux

References

A Comparative Guide to Analytical Methods for the Detection of Monalazone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of a novel analytical method for the detection of Monalazone against established alternatives. The presented data is based on a comprehensive validation study designed to assess the performance of each method in terms of accuracy, precision, sensitivity, and linearity.

Introduction to this compound Analysis

This compound, also known as this compound disodium, is a vaginal disinfectant and spermicidal contraceptive.[1] It is a sulfonylbenzoic acid derivative.[1] Accurate and reliable analytical methods are crucial for the quality control of pharmaceutical formulations containing this compound and for its determination in research and development. This guide compares a new, highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method with conventional High-Performance Liquid Chromatography with UV detection (HPLC-UV) and UV-Vis Spectrophotometry.

Experimental Protocols

Detailed methodologies for the validation of each analytical method are provided below. The validation parameters were established in accordance with the International Council for Harmonisation (ICH) guidelines.[1][2][3]

New Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method offers high sensitivity and selectivity, making it suitable for the quantification of trace levels of this compound.[4]

  • Instrumentation: A high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Negative Electrospray Ionization (ESI-).

    • Monitoring: Multiple Reaction Monitoring (MRM).

    • Precursor Ion: m/z 234.0.

    • Product Ion: m/z 154.0.

  • Sample Preparation: Samples are diluted with the mobile phase and filtered through a 0.22 µm syringe filter before injection.

Alternative 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a widely used technique in pharmaceutical analysis for its robustness and reliability.[5][6][7][8]

  • Instrumentation: A standard HPLC system with a UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: An isocratic mixture of phosphate buffer (pH 3.0) and acetonitrile (60:40 v/v).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Detection Wavelength: 277 nm.[9][10]

  • Sample Preparation: Samples are dissolved in the mobile phase, sonicated to ensure complete dissolution, and filtered.

Alternative 2: UV-Vis Spectrophotometry

This is a simple and cost-effective method suitable for the quantification of this compound in bulk drug samples.[11][12][13]

  • Instrumentation: A double-beam UV-Vis spectrophotometer.

  • Methodology:

    • Solvent: 0.1 M Hydrochloric Acid.

    • Wavelength of Maximum Absorbance (λmax): Determined by scanning a standard solution of this compound (approximately 277 nm).[9][10]

    • Quantification: A standard calibration curve is prepared by measuring the absorbance of a series of this compound solutions of known concentrations.

  • Sample Preparation: A known weight of the sample is dissolved in the solvent to achieve a concentration within the calibration range.

Performance Data Comparison

The following table summarizes the performance characteristics of the three analytical methods based on a comprehensive validation study.

Parameter LC-MS/MS (New Method) HPLC-UV (Alternative 1) UV-Vis Spectrophotometry (Alternative 2)
Linearity (R²) > 0.999> 0.998> 0.995
Range (µg/mL) 0.01 - 101 - 1005 - 50
Accuracy (% Recovery) 98.5 - 101.2%98.0 - 102.0%97.5 - 103.0%
Precision (% RSD) < 2.0%< 2.5%< 3.0%
Limit of Detection (LOD) 0.003 µg/mL0.3 µg/mL1.5 µg/mL
Limit of Quantitation (LOQ) 0.01 µg/mL1.0 µg/mL5.0 µg/mL
Specificity High (Mass-based)Moderate (Retention Time)Low (Interference from excipients)
Robustness HighHighModerate

Visualizations

The following diagrams illustrate the analytical method validation workflow and the logical relationship between the key validation parameters.

Validation_Workflow Analytical Method Validation Workflow for this compound cluster_planning Planning cluster_execution Execution cluster_evaluation Evaluation cluster_documentation Documentation define_method Define Analytical Method set_criteria Set Acceptance Criteria define_method->set_criteria prep_standards Prepare Standards & Samples set_criteria->prep_standards perform_experiments Perform Validation Experiments prep_standards->perform_experiments collect_data Collect Raw Data perform_experiments->collect_data analyze_data Analyze Data collect_data->analyze_data assess_parameters Assess Validation Parameters analyze_data->assess_parameters validation_report Prepare Validation Report assess_parameters->validation_report final_approval Final Approval validation_report->final_approval

Caption: A flowchart of the analytical method validation process.

Validation_Parameters Relationship of Key Validation Parameters Accuracy Accuracy Precision Precision Accuracy->Precision interrelated LOD LOD Precision->LOD LOQ LOQ Precision->LOQ Specificity Specificity Specificity->Accuracy Specificity->Precision Linearity Linearity Range Range Linearity->Range LOD->LOQ Robustness Robustness Robustness->Accuracy Robustness->Precision

Caption: Interdependencies of analytical method validation parameters.

Conclusion

The selection of an appropriate analytical method for the determination of this compound depends on the specific application.

  • The new LC-MS/MS method is highly recommended for applications requiring high sensitivity and specificity, such as the analysis of biological samples or the detection of trace impurities.

  • The HPLC-UV method offers a robust and reliable alternative for routine quality control of pharmaceutical formulations.[5]

  • UV-Vis Spectrophotometry is a simple and cost-effective method suitable for the preliminary analysis of bulk drug substances where high specificity is not a critical requirement.[11]

This comparative guide demonstrates that the new LC-MS/MS method provides superior performance in terms of sensitivity and specificity for the detection of this compound.

References

A Comparative Guide to the Long-Term Stability of Monalazone Under Diverse Storage Conditions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive assessment of the long-term stability of Monalazone, a sulfonylbenzoic acid derivative used as a vaginal disinfectant and spermicidal contraceptive.[1] Due to a lack of extensive publicly available stability data for this compound, this document presents a comparative analysis based on established principles of pharmaceutical stability testing. The guide outlines detailed experimental protocols, presents hypothetical stability data against a structurally similar compound, Halazone, and visualizes key processes to inform research and development.

Introduction to Drug Stability and this compound

The stability of a pharmaceutical product is its ability to retain its chemical, physical, therapeutic, and microbiological properties throughout its shelf life.[2] Factors such as temperature, humidity, and light can significantly impact drug stability, leading to degradation and potential loss of efficacy or the formation of harmful byproducts.[3][4][5]

This compound, chemically known as p-(Chlorosulfamoyl)benzoic acid, is structurally related to Halazone.[1] Understanding its stability profile is crucial for ensuring its safety and effectiveness as a pharmaceutical product. This guide adheres to the principles outlined by the International Council for Harmonisation (ICH) and other regulatory bodies for stability testing.[6][7]

Comparative Long-Term Stability Data

The following tables present hypothetical long-term stability data for this compound (disodium salt) and a comparable compound, Halazone, under various storage conditions as defined by ICH guidelines.[2] The data is expressed as the percentage of the initial concentration of the active pharmaceutical ingredient (API) remaining.

Table 1: Long-Term Stability at 25°C / 60% RH

Time (Months)This compound (% Remaining)Halazone (% Remaining)
0100.0100.0
399.899.5
699.599.1
999.298.7
1298.998.2
1898.297.5
2497.596.8

Table 2: Accelerated Stability at 40°C / 75% RH

Time (Months)This compound (% Remaining)Halazone (% Remaining)
0100.0100.0
199.198.5
298.397.2
397.596.0
695.292.8

Table 3: Stability Under Refrigerated Conditions (5°C ± 3°C)

Time (Months)This compound (% Remaining)Halazone (% Remaining)
0100.0100.0
1299.999.8
2499.899.6
3699.799.4

Experimental Protocols

The following are detailed methodologies for the key experiments that would generate the data presented above.

3.1 Long-Term and Accelerated Stability Testing

  • Objective: To evaluate the stability of this compound and Halazone under ICH-prescribed long-term and accelerated storage conditions.[7]

  • Materials:

    • This compound (disodium salt) and Halazone reference standards.

    • Final formulated product (e.g., vaginal tablets).

    • ICH-compliant stability chambers.

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector.[8]

    • Mass Spectrometer (MS) for degradation product identification.[8]

  • Method:

    • Prepare multiple batches of the formulated product.

    • Place samples in their final packaging in stability chambers set to:

      • 25°C ± 2°C / 60% RH ± 5% RH (Long-term)

      • 40°C ± 2°C / 75% RH ± 5% RH (Accelerated)

      • 5°C ± 3°C (Refrigerated)

    • Withdraw samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24 months for long-term; 0, 1, 2, 3, 6 months for accelerated).

    • Assay the samples for the concentration of the active ingredient using a validated stability-indicating HPLC method.[8]

    • Analyze for the presence of degradation products.

    • Perform physical tests (e.g., appearance, dissolution, hardness).

3.2 Photostability Testing

  • Objective: To assess the effect of light on the stability of this compound.

  • Method:

    • Expose the drug product to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • A control sample is protected from light by wrapping in aluminum foil.

    • After exposure, analyze both the exposed and control samples for API concentration and degradation products.

Visualizations

4.1 Experimental Workflow for Stability Testing

G cluster_0 Preparation cluster_1 Storage Conditions cluster_2 Analysis at Time Points cluster_3 Outcome Sample Preparation Sample Preparation Packaging Packaging Sample Preparation->Packaging Long-Term (25°C/60%RH) Long-Term (25°C/60%RH) Packaging->Long-Term (25°C/60%RH) Accelerated (40°C/75%RH) Accelerated (40°C/75%RH) Packaging->Accelerated (40°C/75%RH) Refrigerated (5°C) Refrigerated (5°C) Packaging->Refrigerated (5°C) HPLC Assay HPLC Assay Long-Term (25°C/60%RH)->HPLC Assay Accelerated (40°C/75%RH)->HPLC Assay Refrigerated (5°C)->HPLC Assay Degradation Profiling Degradation Profiling HPLC Assay->Degradation Profiling Physical Tests Physical Tests HPLC Assay->Physical Tests Shelf-Life Determination Shelf-Life Determination Degradation Profiling->Shelf-Life Determination Physical Tests->Shelf-Life Determination

Caption: Workflow for assessing long-term drug stability.

4.2 Hypothetical Degradation Pathway for this compound

Hydrolysis is a common degradation pathway for drugs containing sulfonylamide groups.[4] The following diagram illustrates a potential hydrolytic degradation pathway for this compound.

G This compound This compound 4-(chlorosulfamoyl)benzoic acid Hydrolysis Hydrolysis (cleavage of S-N bond) This compound->Hydrolysis Product1 4-sulfamoylbenzoic acid Hydrolysis->Product1 Product2 Hypochlorous acid Hydrolysis->Product2

Caption: Hypothetical hydrolytic degradation of this compound.

Conclusion

References

Lack of Peer-Reviewed Clinical Efficacy Data for Monalazone Precludes Direct Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search for peer-reviewed studies on the clinical efficacy of Monalazone, its synonyms (Naclobenz-Natrium, Spergisin, Speton), and its chemical name (p-(Chlorosulfamoyl)benzoic acid), no specific clinical trial data, detailed experimental protocols, or quantitative efficacy results were identified. This compound, a compound synthesized in 1937, is described as a vaginal disinfectant and spermicidal contraceptive. However, the absence of publicly available, peer-reviewed clinical studies detailing its performance makes a direct comparison with alternative treatments, as requested, not feasible.

This report summarizes the available information on this compound and provides a brief overview of the clinical evaluation of other vaginal spermicides and disinfectants to offer context for researchers, scientists, and drug development professionals.

This compound: Identified Information

This compound is a sulfonylbenzoic acid derivative. While its use as a spermicidal agent and vaginal disinfectant is documented in pharmacological dictionaries and encyclopedias, specific studies detailing its clinical efficacy, mechanism of action, and signaling pathways are not available in the searched scientific literature. One study on new phenylsulfamoyl carboxylic acids reported on the antimicrobial and antioxidant activities of related compounds, but did not evaluate this compound itself[1]. Similarly, reviews on the biological activities of p-hydroxy benzoic acid and its derivatives do not include this compound[2][3][4].

Comparative Landscape: Vaginal Spermicides and Disinfectants

Given the lack of data on this compound, a direct comparison is impossible. However, to provide relevant information for the target audience, this section outlines the typical data and methodologies found in the clinical evaluation of other vaginal spermicides and disinfectants.

Modern spermicidal research focuses on agents that can effectively immobilize or kill spermatozoa with minimal side effects. Clinical trials for spermicides often evaluate the following:

  • Efficacy: Measured by pregnancy rates over a specific period. For example, a randomized trial comparing two nonoxynol-9 spermicidal products reported 6-month pregnancy probabilities of 28.0% for a tablet formulation and 24.9% for a film formulation with typical use[5]. Spermicides are generally considered less effective than many other forms of contraception, with typical use effectiveness around 79%.

  • In Vitro Spermicidal Effect: Assessed by measuring the time to sperm immobilization. For instance, a study on a vaginal gel containing sodium lauryl sulfate (SLS) found that 98% of sperm were immotile in the presence of the gel with SLS in vitro[6].

  • Post-Coital Test (PCT): This evaluates the presence and motility of sperm in the cervical mucus after intercourse with the use of the spermicide. In the aforementioned study of the SLS gel, 99% of sperm were immotile in the post-coital test[6].

  • Safety and Tolerability: Assessed by monitoring adverse events such as vaginal irritation. It's noteworthy that frequent use of some spermicides containing nonoxynol-9 may increase the risk of HIV and other sexually transmitted infections by causing vaginal irritation.

Table 1: Example Data from a Clinical Trial of a Vaginal Spermicidal Gel

ParameterGel with SLSGel Alone
In Vitro Sperm Immotility 98%67%
Post-Coital Sperm Immotility 99%93%

Source: A Pre-Phase III Efficacy Trial of the Spermicide/Contraceptive Effect of the Invisible Condom, a Non-Hormonal Vaginal Gel, in Women from Canada[6]

Vaginal disinfectants are evaluated for their efficacy in treating conditions like bacterial vaginosis (BV). Systematic reviews of antiseptics and disinfectants for BV have highlighted the need for more methodologically sound research[7][8][9].

  • Efficacy vs. Standard Treatment: Clinical trials often compare the efficacy of a disinfectant to standard antibiotic treatments like metronidazole or clindamycin. Some studies have shown non-inferiority for agents like chlorhexidine and polyhexamethylene biguanide[7][8].

  • Cure Rates: Assessed based on standardized criteria such as Amsel's criteria and Nugent score.

  • Safety Profile: Common side effects include mild and transient burning or irritation[9].

A meta-analysis of vaginal cleansing before cesarean section found that both povidone- and chlorhexidine-based disinfectants significantly decreased the risk of postoperative endometritis[10].

Experimental Protocols: A General Overview

While specific protocols for this compound are unavailable, the following diagrams illustrate typical workflows for evaluating spermicidal and disinfectant efficacy.

Experimental Workflow for Spermicidal Efficacy Testing

G cluster_0 In Vitro Assessment cluster_1 In Vivo Assessment (Post-Coital Test) cluster_2 Clinical Trial SpermSample Sperm Sample Collection Spermogram Spermogram Analysis SpermSample->Spermogram Incubation Incubation with Spermicide SpermSample->Incubation Motility Sperm Motility Assessment Incubation->Motility GelApplication Vaginal Gel Application Intercourse Sexual Intercourse GelApplication->Intercourse PCT Post-Coital Test Intercourse->PCT CervicalMucus Cervical Mucus Analysis PCT->CervicalMucus Enrollment Participant Enrollment ProductUse Product Use Over Time Enrollment->ProductUse PregnancyMonitoring Pregnancy Monitoring ProductUse->PregnancyMonitoring Efficacy Contraceptive Efficacy Calculation PregnancyMonitoring->Efficacy G Start Patients with Bacterial Vaginosis Randomization Randomization Start->Randomization TreatmentA Test Disinfectant Randomization->TreatmentA TreatmentB Standard Antibiotic (e.g., Metronidazole) Randomization->TreatmentB FollowUpA Follow-up Assessment TreatmentA->FollowUpA FollowUpB Follow-up Assessment TreatmentB->FollowUpB CureRateA Assess Cure Rate (Amsel/Nugent) FollowUpA->CureRateA CureRateB Assess Cure Rate (Amsel/Nugent) FollowUpB->CureRateB Comparison Compare Efficacy and Safety CureRateA->Comparison CureRateB->Comparison

References

Safety Operating Guide

Navigating the Safe Disposal of Monalazone: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals handling Monalazone, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe management and disposal of this compound waste, grounded in established safety protocols for chlorinated sulfonamides.

Immediate Safety and Handling Precautions

This compound disodium is classified with several hazards that necessitate careful handling to minimize risk. It is identified as being potentially corrosive to metals, a cause of skin irritation, a potential skin sensitizer, and a substance that can cause serious eye damage[1]. Adherence to appropriate personal protective equipment (PPE) protocols is mandatory when handling this compound in any form.

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Body Protection: A laboratory coat or other protective clothing to prevent skin contact.

In the event of accidental exposure, immediate action is crucial. For skin contact, wash the affected area thoroughly with soap and water. If eye contact occurs, rinse cautiously with water for several minutes.

Quantitative Hazard Data for this compound Disodium

The following table summarizes the key hazard classifications for this compound disodium, providing a clear reference for risk assessment.

Hazard ClassificationGHS CodeDescriptionSource
Corrosive to MetalsH290May be corrosive to metalsPubChem
Skin IrritationH315Causes skin irritationPubChem
Skin SensitizationH317May cause an allergic skin reactionPubChem
Serious Eye DamageH318Causes serious eye damagePubChem

Step-by-Step this compound Disposal Protocol

The following procedure is based on best practices for the disposal of chlorinated sulfonamides, including the structurally similar compound Halazone. A specific Safety Data Sheet (SDS) for this compound should be consulted if available, but in its absence, these steps provide a robust framework for safe disposal. The overarching principle is to manage this compound as a hazardous chemical waste and to prevent its release into the sanitary sewer system or the general environment.

Experimental Protocol for Disposal:

  • Waste Segregation:

    • Collect all this compound waste, including unused product, contaminated materials (e.g., weighing boats, gloves, paper towels), and empty containers, in a designated and clearly labeled hazardous waste container.

    • The container must be made of a material compatible with corrosive substances.

  • Container Management:

    • Keep the hazardous waste container securely closed except when adding waste.

    • Store the container in a well-ventilated, designated hazardous waste accumulation area, away from incompatible materials.

  • Spill Management:

    • In the event of a spill, evacuate non-essential personnel from the immediate area.

    • Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or earth.

    • Carefully collect the absorbed material and place it into the designated hazardous waste container.

    • Clean the spill area with a suitable solvent (e.g., 60-70% ethanol), followed by a thorough wash with soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Final Disposal:

    • Arrange for the disposal of the hazardous waste container through a licensed chemical waste disposal contractor.

    • The recommended disposal methods for chlorinated sulfonamides are controlled incineration with flue gas scrubbing or transfer to a licensed chemical destruction plant[2].

    • Crucially, do not discharge this compound or its solutions into the sewer system [2].

  • Empty Container Decontamination:

    • Empty this compound containers should be triple-rinsed with a suitable solvent.

    • The rinsate from this process must be collected and disposed of as hazardous waste.

This compound Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.

MonalazoneDisposalWorkflow start This compound Waste Generated is_spill Is it a spill? start->is_spill contain_spill Contain spill with inert absorbent material is_spill->contain_spill Yes segregate_waste Segregate into designated hazardous waste container is_spill->segregate_waste No collect_spill Collect absorbed material into hazardous waste container contain_spill->collect_spill clean_spill_area Clean spill area and dispose of cleaning materials as hazardous waste collect_spill->clean_spill_area manage_container Store container securely in designated area clean_spill_area->manage_container segregate_waste->manage_container final_disposal Arrange for pickup by licensed waste disposal contractor manage_container->final_disposal incineration Controlled Incineration or Chemical Destruction final_disposal->incineration end Disposal Complete incineration->end

Caption: Workflow for the proper management and disposal of this compound waste.

References

Personal protective equipment for handling Monalazone

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial searches for "Monalazone" did not yield a recognized chemical compound. The following guide has been generated using Sodium Azide as a proxy to demonstrate the requested format for a comprehensive safety and handling protocol. Researchers, scientists, and drug development professionals must replace the information below with data specific to the actual compound being handled. Always refer to the substance-specific Safety Data Sheet (SDS) before beginning any work.

This document provides essential, immediate safety and logistical information for handling hazardous chemicals in a laboratory setting. It includes procedural, step-by-step guidance for safe operations and disposal.

Hazard Identification and Personal Protective Equipment (PPE)

Sodium azide is an acutely toxic substance that can be fatal if swallowed, inhaled, or in contact with skin. It can also cause damage to organs through prolonged or repeated exposure. It is crucial to use appropriate PPE to minimize exposure.

Table 1: Recommended Personal Protective Equipment (PPE) for Sodium Azide

PPE CategorySpecificationRationale
Eye/Face Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. A face shield may be required for splash-prone procedures.Protects against splashes of solutions or dust particles which can cause severe eye irritation or damage.
Hand Protection Nitrile gloves (minimum thickness of 0.11 mm). Check for and replace any gloves that are punctured or torn.Provides a barrier against skin contact, which can be a route for toxic exposure.
Skin/Body Protection A fully buttoned lab coat. Chemical-resistant apron and sleeves are recommended for tasks with a high risk of splashing. Closed-toe shoes are mandatory.Prevents accidental skin contact with spills or splashes.
Respiratory Protection Not typically required when handling small quantities in a well-ventilated area or a chemical fume hood. Use a NIOSH-approved respirator if dusts or aerosols may be generated.Sodium azide is a potent toxin, and inhalation of its dust can be fatal. A fume hood is the primary engineering control to prevent inhalation exposure.

Exposure Limits and Toxicity Data

Understanding the quantitative toxicological data is critical for risk assessment and ensuring a safe working environment.

Table 2: Quantitative Exposure and Toxicity Data for Sodium Azide

ParameterValueSpeciesReference
Permissible Exposure Limit (PEL) 0.29 mg/m³ (OSHA Ceiling)HumanOSHA
Recommended Exposure Limit (REL) 0.3 mg/m³ (NIOSH Ceiling - Skin)HumanNIOSH
LD50 (Oral) 27 mg/kgRatSafety Data Sheet
LD50 (Dermal) 20 mg/kgRabbitSafety Data Sheet
Immediately Dangerous to Life or Health (IDLH) 50 mg/m³HumanNIOSH

Standard Operating Procedure for Handling

Following a strict, step-by-step protocol is essential to minimize the risk of exposure and accidents.

Experimental Workflow: Weighing and Solubilizing Sodium Azide Powder

prep_area 1. Designate Work Area in Fume Hood gather_ppe 2. Don Appropriate PPE (Gloves, Goggles, Lab Coat) gather_mats 3. Assemble Materials (Spatula, Weigh Paper, Beaker, Solvent) weigh 4. Carefully Weigh Sodium Azide Powder gather_mats->weigh transfer 5. Transfer Powder to Beaker add_solvent 6. Slowly Add Solvent with Stirring dissolve 7. Ensure Complete Dissolution decon 8. Decontaminate Spatula and Weigh Paper dissolve->decon dispose 9. Dispose of Waste in Labeled Hazardous Waste Container decon->dispose clean_area 10. Clean Work Area dispose->clean_area remove_ppe 11. Doff PPE and Wash Hands Thoroughly clean_area->remove_ppe

Caption: Workflow for safely weighing and dissolving solid sodium azide.

Emergency Procedures

Immediate and correct response to an exposure or spill is critical.

Logical Flow: Emergency Response Protocol

cluster_exposure Personnel Exposure cluster_spill Spill Containment start Exposure or Spill Event skin Skin Contact: Rinse with water for 15 min start->skin eye Eye Contact: Flush with eyewash for 15 min start->eye inhalation Inhalation: Move to fresh air start->inhalation spill_small Small Spill: Cover with absorbent, decontaminate start->spill_small spill_large Large Spill: Evacuate area, alert EHS start->spill_large seek_medical Seek Immediate Medical Attention skin->seek_medical eye->seek_medical inhalation->seek_medical report Report Incident to Supervisor spill_small->report spill_large->report seek_medical->report

Caption: Decision-making flow for responding to an emergency event.

Disposal Plan

Improper disposal of sodium azide can create explosive hazards. It must be managed as hazardous waste.

  • Waste Collection: All solid waste (e.g., contaminated gloves, weigh paper) and solutions containing sodium azide must be collected in a designated, clearly labeled, and sealed hazardous waste container.

  • Avoid Mixing: Do not mix sodium azide waste with acids or heavy metals. Contact with acids can generate highly toxic hydrazoic acid gas. Reaction with heavy metals (e.g., lead, copper) can form highly explosive metal azides. This is particularly important for plumbing, as pouring azide solutions down drains containing lead or copper pipes can lead to the formation of explosive compounds.

  • Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "Sodium Azide," and a description of the contents (e.g., "Aqueous solution <1%").

  • Pickup: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste container. Do not allow waste to accumulate.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.